molecular formula C22H38 B089298 1,4-Dioctylbenzene CAS No. 10541-38-5

1,4-Dioctylbenzene

Cat. No.: B089298
CAS No.: 10541-38-5
M. Wt: 302.5 g/mol
InChI Key: WNLMYIPOMNQVLC-UHFFFAOYSA-N
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Description

1,4-Dioctylbenzene can be synthesized by treating 1,4-dichlorobenzene with a suitable grignard reagent like octyl magnesium bromide and 1-bromooctane.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioctylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H38/c1-3-5-7-9-11-13-15-21-17-19-22(20-18-21)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLMYIPOMNQVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453600
Record name 1,4-Dioctylbenzene
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Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10541-38-5
Record name 1,4-Dioctylbenzene
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Record name 1,4-Dioctylbenzene
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Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dioctylbenzene: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioctylbenzene is a symmetrically substituted aromatic hydrocarbon characterized by a central benzene ring with two octyl chains attached at the para positions. Its long, nonpolar alkyl chains impart significant lipophilicity, making it a molecule of interest in various fields, including organic electronics, liquid crystals, and as a hydrophobic building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of the physical properties, a validated synthesis protocol, and the expected analytical characteristics of this compound, offering valuable insights for its application in research and development.

Molecular Structure

The molecular structure of this compound consists of a planar benzene ring with two n-octyl groups positioned opposite each other. This symmetrical arrangement influences its physical properties and packing in the solid state.

Caption: Molecular structure of this compound.

Physical Properties

Precise experimental data for the physical properties of this compound are not widely available in common chemical databases. However, based on the properties of homologous 1,4-dialkylbenzenes and computational predictions, the following estimations can be made:

PropertyEstimated Value
Molecular Formula C₂₂H₃₈
Molecular Weight 302.54 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point > 300 °C (at atmospheric pressure)
Melting Point 25-35 °C
Density ~0.85 - 0.87 g/cm³ at 20°C
Refractive Index ~1.48 - 1.50 at 20°C
Solubility Insoluble in water; Soluble in nonpolar organic solvents such as hexane, toluene, and chloroform.

Note: These values are estimations and should be confirmed by experimental measurement.

Synthesis of this compound

A robust and widely applicable method for the synthesis of 1,4-dialkylbenzenes is the Friedel-Crafts alkylation. This reaction involves the alkylation of an aromatic ring with an alkyl halide or an alkene in the presence of a Lewis acid catalyst. For the synthesis of this compound, a two-step approach starting with the acylation of benzene followed by reduction is generally preferred to avoid polyalkylation and carbocation rearrangements that can occur in direct alkylation with long-chain alkyl halides.

Experimental Protocol: Friedel-Crafts Acylation and Clemmensen Reduction

Part 1: Friedel-Crafts Acylation to form 1,4-Dioctanoylbenzene

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of octanoyl chloride (2.0 equivalents) in the same dry solvent to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes.

  • Benzene Addition: Following the addition of the acyl chloride, add benzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of ice-cold water, followed by concentrated hydrochloric acid to dissolve the aluminum salts.

  • Extraction: Separate the organic layer and extract the aqueous layer with the solvent (e.g., DCM) two more times. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude 1,4-dioctanoylbenzene can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Part 2: Clemmensen Reduction to form this compound

  • Catalyst Preparation: Prepare amalgamated zinc by adding zinc dust (excess) to a solution of mercury(II) chloride in water. Stir for a few minutes, then decant the aqueous solution.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.

  • Reduction: Add the purified 1,4-dioctanoylbenzene from Part 1 to the flask. Heat the mixture to reflux with vigorous stirring. Additional portions of concentrated hydrochloric acid should be added periodically during the reflux period (typically 24-48 hours) to maintain a strongly acidic environment.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation or column chromatography.

Caption: General workflow for the synthesis and characterization of this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Due to the symmetry of the molecule, the ¹H NMR spectrum is expected to be relatively simple.

    • A singlet for the four aromatic protons (Ar-H) in the region of δ 7.0-7.2 ppm.

    • A triplet for the four benzylic protons (-CH₂-Ar) around δ 2.5-2.7 ppm.

    • A complex multiplet for the methylene protons (-CH₂-) of the octyl chains in the range of δ 1.2-1.6 ppm.

    • A triplet for the terminal methyl protons (-CH₃) around δ 0.8-0.9 ppm.

  • ¹³C NMR: The ¹³C NMR spectrum will also reflect the molecular symmetry.

    • Two signals for the aromatic carbons: one for the ipso-carbons attached to the alkyl chains and one for the other four aromatic carbons.

    • A series of signals for the eight unique carbons of the octyl chains.

Mass Spectrometry (MS)
  • Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 302.54.

  • Fragmentation Pattern: A prominent fragment is expected from benzylic cleavage, resulting in a stable benzylic carbocation. This would lead to a significant peak at m/z = 189 ([M - C₇H₁₅]⁺). Other fragments corresponding to the loss of smaller alkyl chains will also be observed.

Safety and Handling

  • General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Inhalation: May cause respiratory irritation. Avoid breathing vapors or mists.

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.

  • Eye Contact: May cause eye irritation.

  • Ingestion: May be harmful if swallowed.

  • Flammability: Assumed to be combustible. Keep away from heat, sparks, and open flames.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Disclaimer: The safety information provided is based on analogous compounds and should be used as a guideline. A thorough risk assessment should be conducted before handling this compound.

References

Note: As specific literature on the physical properties of this compound is scarce, this reference list includes sources for general synthetic methods and properties of related compounds.

  • Friedel-Crafts and Related Reactions. Olah, G. A. Wiley-Interscience, 1963. [Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Smith, M. B.; March, J. Wiley, 2019. [Link]

  • PubChem Database. National Center for Biotechnology Information. [Link] (Note: While a specific entry with detailed experimental data for this compound is limited, PubChem is a valuable resource for chemical information.)

An In-depth Technical Guide to 1,4-Dioctylbenzene: Chemical Structure and Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dialkylbenzenes, aromatic hydrocarbons bearing two alkyl substituents on a central benzene ring, are a class of compounds with significant industrial and research applications. Their utility is dictated by the nature of the alkyl chains and their positional isomerism on the aromatic core. This guide focuses on 1,4-dioctylbenzene, a member of the long-chain dialkylbenzene family, and its constitutional isomers. An understanding of their distinct chemical structures and the resulting physicochemical properties is paramount for their effective synthesis, characterization, and application in fields ranging from materials science to the development of novel therapeutics. This document provides a comprehensive overview of the synthesis, structural elucidation, and comparative properties of this compound and its isomers, offering field-proven insights for professionals in the chemical and pharmaceutical sciences.

The Chemical Architecture of this compound

This compound is characterized by a benzene ring substituted with two octyl groups at the para position (positions 1 and 4). The octyl groups are straight-chain alkyl substituents with the chemical formula -C₈H₁₇. The symmetrical nature of this substitution pattern imparts specific properties to the molecule.

Caption: Chemical structure of this compound.

Isomers of Dioctylbenzene: A Comparative Overview

The constitutional isomers of dioctylbenzene are primarily categorized based on the substitution pattern on the benzene ring and the structure of the octyl side chains.

Positional Isomers

The three positional isomers of dioctylbenzene are determined by the relative positions of the two octyl groups on the benzene ring:

  • 1,2-Dioctylbenzene (ortho-isomer): The octyl groups are on adjacent carbon atoms of the benzene ring.

  • 1,3-Dioctylbenzene (meta-isomer): The octyl groups are separated by one carbon atom on the benzene ring.

  • This compound (para-isomer): The octyl groups are on opposite carbon atoms of the benzene ring.

Caption: Positional isomers of dioctylbenzene.

The different substitution patterns significantly impact the molecule's symmetry, polarity, and steric hindrance, leading to variations in their physical and chemical properties.

Isomers of the Octyl Side Chain

In addition to positional isomerism on the benzene ring, the octyl chains themselves can be linear (n-octyl) or branched. Common branched octyl isomers include the isooctyl (e.g., 2-ethylhexyl) and sec-octyl groups. The presence of branched chains introduces chirality and further modifies the steric and electronic properties of the molecule.

Synthesis of this compound and its Isomers

The primary industrial method for synthesizing dialkylbenzenes is the Friedel-Crafts alkylation of benzene.[1][2] This electrophilic aromatic substitution reaction involves the reaction of benzene with an alkylating agent, such as an alkene (e.g., 1-octene) or an alkyl halide (e.g., 1-chlorooctane), in the presence of a Lewis acid catalyst.

Causality Behind Experimental Choices in Friedel-Crafts Alkylation

The choice of catalyst, alkylating agent, and reaction conditions is critical in directing the selectivity of the reaction towards the desired isomer and minimizing side reactions.

  • Catalyst Selection: Strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are commonly used to generate the carbocation electrophile from the alkylating agent.[3] The choice of catalyst can influence the degree of isomerization of the alkyl chain and the distribution of positional isomers. For instance, milder catalysts or shape-selective catalysts like certain zeolites can favor the formation of the linear para-isomer.[4]

  • Alkylating Agent: The use of 1-octene or 1-chlorooctane as the alkylating agent will initially form a primary carbocation, which is prone to rearrangement to a more stable secondary carbocation via a hydride shift. This rearrangement leads to the formation of various sec-octylbenzene isomers. To obtain a higher proportion of the linear n-octyl product, reaction conditions that minimize carbocation rearrangement are necessary.

  • Reaction Conditions: Temperature and reaction time are crucial parameters. Higher temperatures can lead to increased isomerization and transalkylation, resulting in a complex mixture of products. Controlling the stoichiometry of the reactants is also important to manage the extent of alkylation and prevent polyalkylation, where more than two alkyl groups are introduced onto the benzene ring.

Experimental Protocol: Friedel-Crafts Dioctylation of Benzene (Illustrative)

The following is a generalized, self-validating protocol for the synthesis of dioctylbenzenes, adaptable for targeting specific isomers by modifying the catalyst and conditions.

  • Reactor Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer is charged with anhydrous benzene and the Lewis acid catalyst (e.g., AlCl₃) under an inert atmosphere (e.g., nitrogen). The flask is cooled in an ice bath.

  • Addition of Alkylating Agent: The alkylating agent (e.g., 1-octene or 1-chlorooctane) is added dropwise from the dropping funnel to the stirred benzene-catalyst mixture, maintaining a low temperature to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a specific temperature (e.g., 60-80 °C) for a defined period to ensure complete reaction. The progress of the reaction can be monitored by techniques such as gas chromatography (GC).

  • Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid to decompose the catalyst complex. The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine.

  • Purification: The crude product is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure. The resulting mixture of dioctylbenzene isomers can be separated and purified by fractional distillation under vacuum or by column chromatography.[5]

friedel_crafts_workflow start Start setup Reactor Setup: Benzene + Lewis Acid Catalyst start->setup addition Dropwise Addition of Alkylating Agent (e.g., 1-Octene) setup->addition reaction Controlled Heating and Reaction Monitoring (GC) addition->reaction workup Quenching with Ice/HCl and Phase Separation reaction->workup purification Drying and Solvent Removal workup->purification separation Fractional Distillation or Chromatography purification->separation product Isolated Dioctylbenzene Isomers separation->product

Caption: Generalized workflow for Friedel-Crafts dioctylation.

Comparative Physicochemical Properties of Dioctylbenzene Isomers

The structural differences between the dioctylbenzene isomers lead to distinct physicochemical properties. While specific experimental data for dioctylbenzenes is scarce in readily available literature, the trends can be extrapolated from their lower alkyl homologues, such as diethylbenzene.[6][7]

Property1,2-Dioctylbenzene (ortho)1,3-Dioctylbenzene (meta)This compound (para)
Boiling Point LowerIntermediateHigher
Melting Point LowerLowerHigher (due to symmetry)
Density HigherIntermediateLower
Symmetry LowIntermediateHigh
Dipole Moment Non-zeroNon-zeroZero (or near zero)

Note: The trends presented are based on general principles of organic chemistry and data from analogous compounds. Actual values for dioctylbenzene isomers may vary. The higher melting point of the para-isomer is a direct consequence of its greater molecular symmetry, which allows for more efficient packing in the crystal lattice.

Spectroscopic Characterization

The identification and differentiation of dioctylbenzene isomers rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic region of the ¹H NMR spectrum provides key information about the substitution pattern. The 1,4-isomer will show a singlet (or a simple AA'BB' system), the 1,2-isomer a complex multiplet, and the 1,3-isomer will also exhibit a complex multiplet, but with different splitting patterns compared to the ortho-isomer. The integration of the aliphatic and aromatic signals confirms the ratio of protons in the alkyl chains to those on the benzene ring.

    • ¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum is indicative of the molecule's symmetry. The highly symmetric 1,4-isomer will have the fewest aromatic carbon signals, while the 1,2- and 1,3-isomers will have more complex spectra.

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion peak corresponding to the mass of dioctylbenzene. The fragmentation pattern is typically dominated by benzylic cleavage, leading to the loss of alkyl fragments. While the mass spectra of the positional isomers may be very similar, subtle differences in the relative intensities of fragment ions can sometimes be used for differentiation.[8][9]

Applications of this compound and Related Isomers

Long-chain dialkylbenzenes, including dioctylbenzenes, serve as important intermediates in various industrial applications.

  • Surfactant and Detergent Manufacturing: The primary application of long-chain alkylbenzenes is as precursors to linear alkylbenzene sulfonates (LAS), which are major components of synthetic detergents.[6] The alkylbenzene is sulfonated and then neutralized to produce the surfactant.

  • Lubricating Oils and Greases: Due to their thermal stability and favorable viscosity properties, long-chain dialkylbenzenes can be used as synthetic base oils or additives in lubricating formulations.

  • Dielectric Fluids: The non-polar nature and high dielectric strength of these compounds make them suitable for use as insulating fluids in transformers and capacitors.

  • Organic Synthesis: The benzene ring and the alkyl chains can be further functionalized, making dioctylbenzenes versatile building blocks in the synthesis of more complex molecules for applications in pharmaceuticals and specialty chemicals.

Conclusion

This compound and its isomers represent a fascinating and industrially relevant class of organic compounds. A thorough understanding of their synthesis, particularly the nuances of the Friedel-Crafts alkylation, is essential for controlling isomer distribution and achieving high yields of the desired product. The distinct physicochemical properties arising from their structural differences underscore the importance of precise characterization using modern spectroscopic techniques. As research continues to uncover new applications for these versatile molecules, the principles and methodologies outlined in this guide will serve as a valuable resource for scientists and professionals in the ongoing exploration of their chemical potential.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

  • YouTube. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. Organic Chemistry Tutor. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Diethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US3715408A - Separation of diethylbenzene isomers by distillation and dehydrogenation.
  • Digital Commons@ETSU. (2022). Friedel-Crafts alkylation of benzene with a superacid catalyst. Retrieved from [Link]

  • Cheméo. (n.d.). Benzene, 1,4-diethyl-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzene, 1,4-diethyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • YouTube. (2016, April 15). Friedel Crafts Alkylation of Aromatic Rings and Benzene [Video]. ChemComplete. Retrieved from [Link]

  • CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 0445 - DIETHYLBENZENE (Mixed isomers). Retrieved from [Link]

  • Publisso. (2018). Diethylbenzene (all isomers). Retrieved from [Link]

  • ChemBK. (n.d.). Dimethylbenzene (mixed isomers). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 p-xylene 1-H nmr. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Diethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of 1,4-dimethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of p-xylene. Retrieved from [Link]

  • PubChem. (n.d.). Divinylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Technical Guide to Friedel-Crafts Alkylation for the Synthesis of Long-Chain Alkylbenzenes

Author: BenchChem Technical Support Team. Date: January 2026

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This guide provides an in-depth exploration of the Friedel-Crafts alkylation reaction for the production of long-chain alkylbenzenes (LABs), a cornerstone of the chemical industry. Primarily serving as precursors to linear alkylbenzene sulfonates (LAS), these compounds are integral to the manufacturing of biodegradable detergents and surfactants.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a blend of foundational principles, practical insights, and modern advancements in the field.

Introduction: The Significance of Long-Chain Alkylbenzenes

Linear alkylbenzenes are organic compounds characterized by a benzene ring attached to a linear alkyl chain, typically containing 10 to 16 carbon atoms.[3][4] Their industrial prominence stems from their role as the primary raw material for linear alkylbenzene sulfonate (LAS), the most widely used surfactant in household and industrial detergents due to its excellent cleaning properties, biodegradability, and cost-effectiveness.[2][4] The global production of LABs is a multi-million tonne per year industry, highlighting the importance of efficient and environmentally sound synthesis methods.[3]

The synthesis of LABs is predominantly achieved through the Friedel-Crafts alkylation of benzene with long-chain mono-olefins.[4] This electrophilic aromatic substitution reaction, first discovered by Charles Friedel and James Crafts in 1877, has undergone significant evolution.[5][6] While traditional methods relied on corrosive and hazardous catalysts like aluminum chloride (AlCl₃) and hydrofluoric acid (HF), modern processes are increasingly shifting towards safer and more sustainable solid acid catalysts.[1][7]

The Core Reaction: Understanding the Friedel-Crafts Alkylation Mechanism

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism.[8] The reaction can be broadly understood through the following key steps, with the choice of alkylating agent (alkyl halide or alkene) influencing the initial generation of the electrophile.

Generation of the Electrophile

The formation of a carbocation or a highly polarized complex is the critical first step.

  • From Alkyl Halides: A strong Lewis acid, such as AlCl₃ or FeCl₃, is used to abstract the halide from the alkyl halide, generating a carbocation.[8][9] The reactivity of the haloalkanes increases with the polarity of the C-X bond (R-F > R-Cl > R-Br > R-I).[5]

  • From Alkenes (Olefins): In the presence of a strong Brønsted acid (like HF or H₂SO₄) or a solid acid catalyst, the alkene is protonated to form a carbocation.[10][11] This is the dominant pathway in modern industrial LAB production.

Electrophilic Attack and Formation of the Arenium Ion

The generated carbocation acts as an electrophile and is attacked by the π-electrons of the benzene ring. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8][12]

Deprotonation and Regeneration of Aromaticity

A weak base, such as the AlCl₄⁻ formed in the initial step, removes a proton from the carbon atom bearing the new alkyl group.[8][13] This restores the aromaticity of the benzene ring and regenerates the catalyst, yielding the final alkylbenzene product.

Diagram: Generalized Mechanism of Friedel-Crafts Alkylation

FC_Alkylation_Mechanism cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Alkene Long-Chain Alkene (R-CH=CH₂) Carbocation Carbocation (R-C⁺H-CH₃) Alkene->Carbocation Protonation Catalyst Acid Catalyst (H⁺) Benzene Benzene Carbocation->Benzene Electrophile Arenium Arenium Ion (Sigma Complex) Benzene->Arenium Attack by π-electrons LAB Long-Chain Alkylbenzene Arenium->LAB Loss of H⁺ Catalyst_Regen Catalyst Regeneration (H⁺)

Caption: Generalized mechanism of Friedel-Crafts Alkylation using an alkene.

Catalytic Systems: From Traditional to Green Approaches

The choice of catalyst is paramount in Friedel-Crafts alkylation, influencing not only the reaction rate and selectivity but also the process's safety and environmental impact.

Traditional Homogeneous Catalysts
  • Lewis Acids (e.g., AlCl₃, FeCl₃): Aluminum chloride is a powerful and widely used Lewis acid catalyst.[6] However, it suffers from several drawbacks, including its corrosive nature, the need for stoichiometric amounts in some cases, and the generation of significant hazardous waste during workup.[14]

  • Brønsted Acids (e.g., HF, H₂SO₄): Hydrogen fluoride was the dominant catalyst in LAB production for decades.[3] While highly efficient, HF is extremely toxic and corrosive, posing significant safety and environmental risks.[1]

Modern Heterogeneous (Solid Acid) Catalysts

The drive for greener and safer chemical processes has led to the development and commercialization of solid acid catalysts. These catalysts offer several advantages, including ease of separation from the product, potential for regeneration and reuse, and reduced corrosion and environmental concerns.[7]

  • Zeolites: These microporous aluminosilicate minerals are among the most promising solid acid catalysts.[7] Their well-defined pore structures can impart shape selectivity, influencing the isomer distribution of the LAB product.[15] Zeolites like ZSM-5, ZSM-12, and Zeolite Y have been extensively studied for this application.[7][16] However, their application can be limited by issues of stability and selectivity under certain conditions.[7]

  • Sulfated Zirconia: This solid superacid has shown activity and selectivity comparable to AlCl₃ under certain conditions.[17] Its reusability can be influenced by its pore structure, with mesoporous forms demonstrating better performance.[17]

  • Supported Heteropolyacids: Acids like phosphotungstic acid supported on silica have demonstrated high catalytic activity and selectivity at lower temperatures compared to some zeolites.[7]

  • Ionic Liquids: These salts, which are liquid at low temperatures, can act as both solvents and catalysts.[18] They offer a "green" alternative by enabling simple product separation and catalyst recycling.[18][19] Imidazolium-based and pyridinium-based ionic liquids have been investigated for Friedel-Crafts reactions.[18][19]

Catalyst TypeAdvantagesDisadvantagesOperating Temperature (°C)
AlCl₃ / FeCl₃ High activity, low costCorrosive, waste generation, stoichiometric amounts often needed[14]25-100
HF High efficiency and selectivityExtremely toxic and corrosive, environmental risk[1]< 100
Zeolites Reusable, non-corrosive, shape-selective[7][15]Can have lower activity, deactivation can occur[7]120-200+[7]
Sulfated Zirconia High acidity, comparable to AlCl₃[17]Deactivation can be an issue, requires specific preparation[17]~150
Ionic Liquids "Green" solvent, recyclable, mild conditions[18][19]Higher cost, potential for leachingRoom Temperature - 75[18]

Critical Challenges and Process Considerations

Despite its utility, the Friedel-Crafts alkylation is not without its limitations. A thorough understanding of these challenges is crucial for successful process development and optimization.

Carbocation Rearrangement

A significant drawback of Friedel-Crafts alkylation is the propensity of the carbocation intermediate to rearrange to a more stable form (e.g., a primary carbocation rearranging to a secondary or tertiary one via a hydride or methyl shift).[5][12] This leads to the formation of a mixture of isomers, which can be difficult to separate. For instance, the alkylation of benzene with 1-chloropropane primarily yields isopropylbenzene (cumene) instead of the expected n-propylbenzene.[5]

Polyalkylation

The introduction of an alkyl group to the benzene ring activates it towards further electrophilic substitution.[5][12] This is because alkyl groups are electron-donating, making the product more nucleophilic than the starting material.[11] Consequently, the reaction can be difficult to stop at the mono-alkylation stage, leading to the formation of di- and poly-alkylated byproducts.[20][21] This can often be mitigated by using a large excess of benzene.

Substrate Limitations

Friedel-Crafts alkylation is generally unsuccessful with aromatic rings that are strongly deactivated by electron-withdrawing groups such as nitro (-NO₂), cyano (-CN), or acyl (-COR) groups.[5][22] Additionally, substrates containing amino groups (-NH₂, -NHR, -NR₂) are unsuitable as the lone pair on the nitrogen atom complexes with the Lewis acid catalyst, deactivating the ring.[20]

To circumvent some of these limitations, particularly rearrangement and polyalkylation, the Friedel-Crafts acylation followed by a reduction step (like the Clemmensen or Wolff-Kishner reduction) can be employed. The acylium ion intermediate does not rearrange, and the resulting ketone is deactivated, preventing further reactions.[5][9][20]

Experimental Protocol: Solid Acid Catalyzed Alkylation of Benzene with 1-Dodecene

This section outlines a representative protocol for the liquid-phase alkylation of benzene with a long-chain olefin using a solid acid catalyst in a fixed-bed reactor system.

Materials and Equipment
  • Reactants: Benzene (anhydrous), 1-Dodecene (or a C₁₀-C₁₃ olefin mixture).

  • Catalyst: Prepared solid acid catalyst (e.g., tungstophosphoric acid supported on silica).[16]

  • Equipment: High-pressure liquid pump, feed vessel, fixed-bed reactor, back-pressure regulator, product collection vessel, gas chromatograph (GC) for analysis.

Workflow Diagram

FC_Workflow start Start feed_prep 1. Prepare Feed (Benzene + Olefin Mixture) start->feed_prep pump 2. Pump Feed to Reactor feed_prep->pump reactor 3. Fixed-Bed Reactor (Heated, Pressurized) Contains Solid Acid Catalyst pump->reactor reaction Alkylation Reaction Occurs reactor->reaction separation 4. Product Cooling & Pressure Reduction reaction->separation collection 5. Collect Liquid Product separation->collection analysis 6. Analyze Product by GC (Conversion & Selectivity) collection->analysis end End analysis->end

Caption: Experimental workflow for fixed-bed Friedel-Crafts alkylation.

Step-by-Step Procedure
  • Catalyst Preparation and Loading: The solid acid catalyst is prepared, calcined, and loaded into the fixed-bed reactor.

  • System Pressurization and Heating: The reactor system is pressurized with an inert gas (e.g., nitrogen) and heated to the desired reaction temperature (e.g., 125°C).[16]

  • Feed Preparation: A feed mixture of benzene and the long-chain olefin is prepared at a specific molar ratio (e.g., 10:1 benzene to olefin).

  • Reaction Initiation: The liquid feed is pumped through the heated reactor at a defined weight hourly space velocity (WHSV).[16]

  • Product Collection: The reactor effluent is cooled and depressurized, and the liquid product is collected.

  • Analysis: Samples of the product stream are taken periodically and analyzed by gas chromatography to determine the conversion of the olefin and the selectivity to the desired linear alkylbenzene product.

Conclusion and Future Outlook

The Friedel-Crafts alkylation remains an indispensable tool for the synthesis of long-chain alkylbenzenes. While traditional methods are fraught with environmental and safety concerns, the transition to solid acid catalysts represents a significant step towards a more sustainable chemical industry. The development of hierarchical zeolites, which possess both micropores and mesopores, holds promise for improving catalytic activity and reducing deactivation, especially for bulky molecules.[23][24] Future research will likely focus on designing highly stable, selective, and regenerable catalysts that can operate under milder conditions, further enhancing the economic and environmental viability of LAB production.

References

  • Vertex AI Search. (2025, December 22).
  • Al-Absi, A. A., & Al-Ghamdi, S. A. (2022, February 24). A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry. Journal of Advanced Research in Fluid Mechanics and Thermal Sciences, 92(2), 119-131.
  • ECHEM. (2024, May 29). Linear Alkyl Benzene.
  • Wikipedia. (n.d.). Linear alkylbenzene.
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  • Chemistry LibreTexts. (2015, July 18). 15.
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  • PubMed. (n.d.).
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Introduction: Elucidating the Molecular Architecture of 1,4-Dioctylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,4-Dioctylbenzene

This compound is a symmetrically disubstituted aromatic hydrocarbon. Its structure, featuring a central benzene ring flanked by two linear octyl chains, imparts specific physical and chemical properties that are of interest in various fields, including materials science and as a component in synthetic lubricants. The precise confirmation of its molecular structure is paramount for quality control, reaction monitoring, and fundamental research. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally identify and characterize this compound. As a senior application scientist, this document moves beyond a mere presentation of data, offering insights into the causal relationships between molecular structure and spectral output, thereby providing a self-validating framework for its analysis.

Molecular Structure and Symmetry Considerations

The structure of this compound possesses a high degree of symmetry, with a plane of symmetry bisecting the benzene ring and the C1-C1' and C4-C4' bonds. This symmetry is a critical factor in interpreting its spectroscopic data, as it renders certain atoms chemically equivalent, simplifying the resulting spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide distinct and complementary information.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm.

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals to determine the relative number of protons for each resonance.

Interpretation and Expected Data: Due to the molecule's symmetry, the two octyl chains are chemically equivalent, as are the two pairs of aromatic protons. This results in a simplified spectrum.

  • Aromatic Protons: The four protons on the benzene ring are chemically equivalent due to the para-substitution and will appear as a single, sharp peak (a singlet). Their chemical shift is expected in the aromatic region, typically around 7.0-7.3 ppm.[1] The singlet arises because all four aromatic protons are in identical chemical environments and do not have non-equivalent neighboring protons to couple with.[1]

  • Benzylic Protons (-CH₂-Ar): The two methylene groups directly attached to the benzene ring (benzylic position) are deshielded by the aromatic ring current. They are expected to appear as a triplet around 2.5-2.7 ppm. The triplet multiplicity is due to spin-spin coupling with the two protons of the adjacent methylene group in the alkyl chain.

  • Alkyl Chain Protons (-CH₂-): The remaining six methylene groups in each octyl chain will appear as a broad, overlapping multiplet in the typical alkane region of approximately 1.2-1.6 ppm.

  • Terminal Methyl Protons (-CH₃): The two terminal methyl groups are the most shielded. They will appear as a triplet around 0.8-0.9 ppm, coupling with the adjacent methylene group.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.1Singlet (s)4HAromatic (Ar-H)
~ 2.6Triplet (t)4HBenzylic (Ar-CH₂)
~ 1.2-1.6Multiplet (m)24HAlkyl Chain (-(CH₂)₆-)
~ 0.9Triplet (t)6HTerminal Methyl (-CH₃)
¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of CDCl₃) is typically used for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. This technique removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line.

  • Processing: Standard Fourier transformation and phasing are applied.

Interpretation and Expected Data: The symmetry of this compound significantly reduces the number of expected signals. Instead of 22 (6 aromatic + 2 * 8 alkyl) signals, we expect only 8 unique carbon environments.

  • Aromatic Carbons: The benzene ring will show two signals. One for the two carbons bearing the octyl substituents (quaternary, C-Ar) and one for the four proton-bearing carbons (CH-Ar). Quaternary carbons typically have weaker signals. Aromatic carbons generally resonate between 110-140 ppm.[2][3][4]

  • Alkyl Carbons: The two equivalent octyl chains will produce six distinct signals: one for each carbon in a unique position relative to the ring (C1' to C7') and one for the terminal methyl carbon (C8'). The benzylic carbon (C1') will be the most downfield of the alkyl signals, while the terminal methyl carbon (C8') will be the most upfield.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~ 140Quaternary Aromatic (C-Ar)
~ 128Protonated Aromatic (CH-Ar)
~ 35Benzylic (Ar-CH₂)
~ 32Alkyl Chain
~ 31Alkyl Chain
~ 29Alkyl Chain (multiple overlapping)
~ 23Alkyl Chain
~ 14Terminal Methyl (-CH₃)

Infrared (IR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained neat by placing a thin film of the liquid between two salt (NaCl or KBr) plates.

  • Data Acquisition: The sample is placed in an FTIR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty salt plates is taken first and automatically subtracted.

Interpretation and Expected Data: The IR spectrum reveals the functional groups present in the molecule based on the absorption of specific frequencies of infrared light corresponding to bond vibrations.

  • Aromatic C-H Stretch: Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[2][3][5] This is a key diagnostic feature to distinguish them from aliphatic C-H stretches.

  • Aliphatic C-H Stretch: The numerous C-H bonds in the octyl chains will give rise to strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • Aromatic C=C Stretch: The stretching vibrations within the benzene ring produce a series of absorptions in the 1450-1600 cm⁻¹ region.[2][3] For para-substituted benzenes, characteristic peaks are expected around 1600 cm⁻¹ and 1500 cm⁻¹.

  • C-H Out-of-Plane Bending: A strong absorption in the 800-840 cm⁻¹ region is highly characteristic of 1,4-disubstitution (para) on a benzene ring. This "oop" bending is often a definitive indicator of the substitution pattern.[5]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3000-3100C-H StretchAromatic
2850-2960C-H StretchAlkyl (CH₂, CH₃)
~1600, ~1500C=C StretchAromatic Ring
~1465C-H BendAlkyl (CH₂)
800-840C-H Out-of-Plane Bend1,4-Disubstituted Aromatic

Mass Spectrometry (MS)

Experimental Protocol:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Electron Ionization (EI) is a common method. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Interpretation and Expected Data: The molecular formula of this compound is C₂₂H₃₈, with a molecular weight of 302.54 g/mol .

  • Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak at m/z = 302. This corresponds to the intact molecule with one electron removed.

  • Fragmentation Pattern: Alkylbenzenes undergo characteristic fragmentation patterns.[6][7] The most prominent fragmentation is the cleavage of the benzylic bond (the bond between the first and second carbon of the alkyl chain). This is because it results in a resonance-stabilized benzylic carbocation.

    • Benzylic Cleavage: Loss of a C₇H₁₅ radical (heptyl radical) from the molecular ion leads to a major fragment ion. This cleavage results in a fragment at m/z = 302 - 99 = 203.

    • Tropylium Ion Formation: A common fragmentation pathway for alkylbenzenes involves the loss of an alkyl radical to form a benzyl cation (m/z 91), which can rearrange to the highly stable tropylium ion.[6][8] However, in this larger molecule, the primary cleavage is more likely to be the loss of the C₇H₁₅ radical. Subsequent fragmentations of the alkyl chain are also possible.

Mass_Spec_Fragmentation M This compound (M⁺) m/z = 302 Frag1 Benzylic Cleavage Fragment m/z = 203 M->Frag1 - C₇H₁₅• Radical C₇H₁₅• (Heptyl Radical)

Caption: Primary fragmentation pathway for this compound in EI-MS.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zIdentityFragmentation
302[M]⁺Molecular Ion
203[M - C₇H₁₅]⁺Benzylic cleavage (loss of heptyl radical)
105[C₈H₉]⁺Cleavage at the benzylic carbon
91[C₇H₇]⁺Tropylium ion

Holistic Spectroscopic Signature

The true power of spectroscopic analysis lies in the synergistic confirmation provided by multiple techniques. For this compound:

  • MS establishes the molecular weight (302 g/mol ) and confirms the presence of an alkylbenzene structure through its characteristic fragmentation.

  • IR confirms the presence of both aromatic and aliphatic C-H bonds and, crucially, indicates a 1,4-disubstitution pattern on the benzene ring.

  • ¹³C NMR reveals the exact number of unique carbon environments (8), confirming the molecule's high symmetry.

  • ¹H NMR provides the final, detailed picture, confirming the ratio of aromatic to aliphatic protons and detailing the connectivity of the octyl chains through spin-spin coupling patterns.

Together, these techniques provide an unambiguous and self-validating identification of this compound, leaving no doubt as to its structure and purity.

References

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • McMurry, J. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • Wade, L. G., & Simek, J. W. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Kuck, D. (1995). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Mass Spectrometry Reviews, 14(1), 1-57. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition – OpenStax adaptation. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]

  • Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 9(2), 187-233. Retrieved from [Link]

  • Dragojlovic, V. (1994). Investigation of the composition of linear alkylbenzenes with emphasis on the identification and quantitation of some trace compounds using GS/MS system in both electron impact and chemical ionization modes. Seton Hall University Dissertations and Theses (ETDs). Retrieved from [Link]

  • Ghadge, O. (2020). Fragmentation pathway for Alkyl benzenes- Tropylium ion formation. YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

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A Technical Guide to High-Purity 1,4-Dioctylbenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Dioctylbenzene is a symmetrically substituted aromatic hydrocarbon characterized by a central benzene ring with two octyl chains attached at the para positions. Its long, nonpolar alkyl chains impart significant hydrophobicity, making it a molecule of interest in various fields, including materials science and as a hydrophobic scaffold in medicinal chemistry. The precise control over its purity is paramount for its application in high-tech areas such as organic electronics and for ensuring reproducible results in drug discovery research. Alkyl groups, such as the octyl chains in this compound, can significantly influence a molecule's stability, reactivity, and biological interactions, impacting pharmacokinetics and drug solubility.[1]

This guide provides an in-depth overview of sourcing, synthesis, purification, and characterization of high-purity this compound, tailored for researchers, scientists, and drug development professionals. Due to its nature as a specialty chemical, this compound is not widely available from major chemical suppliers. Therefore, this guide also provides insights into custom synthesis, a viable route for obtaining this compound for research and development purposes.

Sourcing High-Purity this compound: The Custom Synthesis Approach

A thorough search of commercial chemical catalogs reveals that this compound is not a standard, off-the-shelf product. For researchers requiring this compound, the most practical approach is to engage a company specializing in custom organic synthesis. These contract research organizations (CROs) can synthesize specific molecules on a fee-for-service basis, from milligram to kilogram scales, and can typically provide the compound at a specified purity level with accompanying analytical data.[2][3]

When commissioning a custom synthesis, it is crucial to provide clear specifications, including the desired purity (e.g., >98% or >99.5%), the analytical techniques to be used for verification (e.g., GC-MS, ¹H NMR, ¹³C NMR), and the required quantity.

Below is a table of reputable companies that offer custom organic synthesis services:

CompanyServices OfferedGeographic Regions Served
Enamine Multistep organic synthesis, asymmetric synthesis, focused compound libraries.[2]Global
Tocris Bioscience Synthesis of complex organic molecules (mg to kg), including APIs and specialty chemicals.Global
ResolveMass Laboratories Inc. Tailored production of organic compounds for pharmaceuticals, biotechnology, and materials science.[3]Primarily North America
Pharma Inventor Inc. Custom synthesis of a wide range of chemical classes for biotech, pharmaceutical, and university researchers.[4]Global
Biosynth Complex organic chemical synthesis, route scouting, and process development.[5]Global
Apex Molecular Custom and contract synthesis, medicinal chemistry support, and scale-up services.[6]Primarily US and Europe
Atlanchim Pharma Fee-for-service custom synthesis with expertise in heterocycles, carbohydrates, and chiral molecules.[7]Europe
SynHet Small-scale synthesis of non-commercially available compounds for various industries.[8]Global

Synthesis of High-Purity this compound

The most common and direct method for synthesizing this compound is the Friedel-Crafts alkylation of benzene with a suitable octyl precursor, such as 1-octene or 1-chlorooctane, in the presence of a Lewis acid catalyst.[3][4] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.

Principles of Friedel-Crafts Alkylation

The Friedel-Crafts alkylation proceeds through the formation of a carbocation or a related electrophilic species from the alkylating agent, facilitated by a Lewis acid catalyst like aluminum chloride (AlCl₃). This electrophile is then attacked by the nucleophilic benzene ring. A key challenge in this synthesis is controlling the regioselectivity to favor the para-isomer and minimizing polyalkylation, where more than two alkyl groups are added to the benzene ring.[2][5] Using a large excess of benzene can help to reduce the extent of polyalkylation.

A schematic of the synthesis is presented below:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Benzene Benzene Catalyst Lewis Acid (e.g., AlCl₃) Benzene->Catalyst Reacts with Octyl_Precursor 1-Octene or 1-Chlorooctane Octyl_Precursor->Catalyst Activated by Product This compound (para-isomer) Catalyst->Product Yields Ortho_Isomer 1,2-Dioctylbenzene (ortho-isomer) Catalyst->Ortho_Isomer Yields Polyalkylated Polyalkylated Byproducts Catalyst->Polyalkylated Yields Solvent Excess Benzene

Caption: Synthesis of this compound via Friedel-Crafts Alkylation.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative procedure for the synthesis of this compound.

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a significant excess of dry benzene, which also serves as the solvent.

  • Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) is added portion-wise to the stirred benzene at 0-5 °C.

  • Addition of Alkylating Agent: 1-Chlorooctane is added dropwise from the dropping funnel to the reaction mixture while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for several hours to ensure complete reaction.

  • Quenching: The reaction is cooled in an ice bath and quenched by the slow addition of water, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Workup: The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine. The organic layer is then dried over anhydrous magnesium sulfate.

  • Solvent Removal: The excess benzene is removed by rotary evaporation.

Purification of this compound

The crude product from the synthesis will be a mixture of the desired this compound, the ortho-isomer (1,2-dioctylbenzene), and potentially some polyalkylated products. High-purity this compound can be obtained through a combination of vacuum distillation and column chromatography.

  • Vacuum Distillation: This technique is effective for separating the monoalkylated and dialkylated benzenes from higher boiling polyalkylated byproducts.

  • Column Chromatography: For achieving very high purity, column chromatography on silica gel is an excellent method to separate the para- and ortho-isomers, as the para-isomer is typically less polar and will elute first.

Analytical Methods for Quality Control

Ensuring the high purity of this compound is critical for its intended applications.[9] A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for assessing purity and confirming the structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the purity of volatile and semi-volatile organic compounds.[10] It separates the components of a mixture in the gas chromatograph, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification. For this compound, a high-resolution capillary column would be used to separate the para- and ortho-isomers. The purity is typically determined by the area percentage of the desired peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the synthesized compound.[11][12][13] The symmetry of the this compound molecule leads to a relatively simple NMR spectrum.

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons (a singlet due to symmetry) and the aliphatic protons of the two octyl chains.

  • ¹³C NMR: The spectrum will show a reduced number of signals due to the symmetry of the molecule, confirming the para-substitution pattern.

The analytical workflow for quality control is depicted below:

G cluster_sample Sample cluster_analysis Analysis cluster_results Results Crude_Product Crude Product GCMS GC-MS Analysis Crude_Product->GCMS Purified_Product Purified Product Purified_Product->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR Purity Purity Assessment (% Area) GCMS->Purity Structure Structural Confirmation NMR->Structure

Caption: Analytical Workflow for Quality Control of this compound.

Potential Applications in Research and Drug Development

While specific applications for this compound are not widely documented, its molecular structure suggests several areas of potential use, particularly in materials science and drug discovery.

  • Organic Electronics: Long-chain alkylbenzenes can be used as precursors for the synthesis of organic semiconductors and other materials for electronic applications. The long alkyl chains can improve solubility and influence the packing of the molecules in thin films.

  • Specialty Lubricants and Solvents: The high boiling point and thermal stability of long-chain alkylbenzenes make them suitable for use as high-performance lubricants and specialty solvents.[14][15]

  • Drug Discovery: The hydrophobic this compound core can serve as a scaffold in medicinal chemistry for the design of molecules that require a significant nonpolar region to interact with biological targets.[1][16][17] The alkyl chains can modulate the lipophilicity of a drug candidate, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

Safety and Handling

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An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,4-Dioctylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of 1,4-dioctylbenzene. As a dialkylbenzene with long aliphatic chains, its thermal behavior is of significant interest in various industrial applications, including as a solvent and a synthetic intermediate. This document synthesizes theoretical principles with established experimental methodologies to offer a detailed understanding of the molecule's response to thermal stress. Key topics covered include the predicted thermal stability, dominant decomposition mechanisms, expected decomposition products, and the analytical techniques essential for their characterization. By elucidating the causality behind its thermal degradation, this guide serves as a critical resource for ensuring the safe handling, storage, and application of this compound in research and development settings.

Introduction to this compound and its Thermal Properties

This compound is an aromatic hydrocarbon characterized by a central benzene ring substituted with two octyl chains at the para positions. Long-chain alkylbenzenes are produced industrially for various applications, including the synthesis of surfactants.[1] The presence of long alkyl chains significantly influences the molecule's physical and chemical properties, including its thermal stability. Understanding the thermal decomposition of such molecules is crucial for predicting their behavior in high-temperature processes and for ensuring the safety and efficacy of products in which they are used.

The thermal stability of a molecule is intrinsically linked to the strength of its chemical bonds. In this compound, the key bonds susceptible to thermal cleavage are the carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds within the octyl chains and the bond connecting the alkyl chain to the benzene ring. The pyrolysis of n-alkylbenzenes is known to proceed via a free-radical chain mechanism.[2]

Predicted Thermal Stability and Decomposition Profile

Onset of Decomposition

For long-chain n-alkylbenzenes, the pyrolysis reactivity is higher, and the decomposition temperature is lower compared to smaller alkylbenzenes like toluene and ethylbenzene.[3] It is anticipated that this compound will exhibit thermal stability up to a certain temperature, beyond which a progressive loss of mass will occur due to the volatilization of decomposition products. The onset of decomposition for long-chain alkylaromatics can be expected in the range of 350-400°C.[4]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For this compound, a TGA experiment would reveal the temperature at which significant mass loss begins, the rate of decomposition, and the amount of non-volatile residue, if any.

Differential Scanning Calorimetry (DSC) complements TGA by measuring the heat flow associated with thermal transitions. A DSC analysis of this compound would identify endothermic events such as melting and boiling, as well as any exothermic events associated with decomposition.

Table 1: Predicted Thermal Analysis Parameters for this compound

ParameterPredicted Value/RangeSignificance
Melting Point Low (liquid at room temp.)Defines the transition from solid to liquid phase.
Boiling Point High (>300°C)Indicates the temperature of vaporization at atmospheric pressure.
Decomposition Onset (Tonset) 350 - 400°CThe temperature at which significant thermal degradation begins.
Major Decomposition Region 400 - 550°CThe temperature range of maximum rate of mass loss.
Residue at 600°C Low (<5%)Indicates the formation of primarily volatile decomposition products.

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound is expected to proceed through a free-radical chain reaction mechanism, which is common for the pyrolysis of n-alkylbenzenes.[2] This mechanism involves three key stages: initiation, propagation, and termination.

Initiation: The First Step of Degradation

The initiation of the decomposition process involves the homolytic cleavage of a C-C bond in one of the octyl chains, as these are generally weaker than the C-H bonds or the aryl-alkyl C-C bond. The benzylic C-C bond (the bond between the first and second carbon of the alkyl chain) is a likely point of initial cleavage due to the resonance stabilization of the resulting benzyl radical.

The bond dissociation energy (BDE) for a typical secondary C-H bond in an alkane is around 98 kcal/mol (409 kJ/mol), while the BDE for a C-C bond is approximately 88 kcal/mol (368 kJ/mol).[5][6] The benzylic C-H bond is weaker, at about 85 kcal/mol (356 kJ/mol).[7][8] However, the C-C bond beta to the aromatic ring is also susceptible to cleavage.

dot

Caption: Initiation of thermal decomposition via homolytic cleavage.

Propagation: A Cascade of Reactions

Once radicals are formed, they can participate in a series of propagation reactions, leading to the formation of a complex mixture of smaller molecules. The dominant propagation step for long-chain alkylbenzenes is β-scission.[4]

  • β-Scission: A radical with an unpaired electron on a carbon atom will cause the cleavage of the C-C bond in the beta position, resulting in the formation of an alkene and a new, smaller radical. For a radical formed on the octyl chain of this compound, this will lead to the formation of smaller alkenes and new alkyl or phenylalkyl radicals.

  • Hydrogen Abstraction: The initially formed radicals can abstract a hydrogen atom from another this compound molecule, propagating the chain reaction. Hydrogen abstraction from the alkyl chain is more likely than from the aromatic ring.

dot

Propagation_Mechanism cluster_0 β-Scission Pathway cluster_1 Hydrogen Abstraction Pathway Octylbenzene_Radical Octylbenzene Radical Beta_Scission β-Scission Octylbenzene_Radical->Beta_Scission Alkene Alkene (e.g., 1-Heptene) Beta_Scission->Alkene New_Radical New Radical (e.g., Benzyl Radical) Beta_Scission->New_Radical Initial_Radical Initial Radical (R•) H_Abstraction H Abstraction Initial_Radical->H_Abstraction Parent_Molecule This compound Parent_Molecule->H_Abstraction Stable_Molecule Stable Molecule (RH) H_Abstraction->Stable_Molecule New_Parent_Radical New Octylbenzene Radical H_Abstraction->New_Parent_Radical

Caption: Key propagation steps in the decomposition of this compound.

Termination: Ending the Chain

The chain reactions conclude when two radicals combine to form a stable, non-radical product. This can occur through various recombination or disproportionation reactions.

Expected Decomposition Products

The pyrolysis of this compound is expected to yield a complex mixture of hydrocarbons. The identification of these products is crucial for understanding the decomposition mechanism. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is the ideal analytical technique for this purpose, as it separates the volatile decomposition products and provides their mass spectra for identification.

Table 2: Predicted Major Decomposition Products of this compound

Product ClassSpecific ExamplesFormation Pathway
Alkenes 1-Heptene, 1-Hexene, 1-Pentene, etc.β-Scission of alkyl radicals
Shorter Alkylbenzenes Toluene, Ethylbenzene, Propylbenzene, etc.Cleavage of the octyl chain
Styrene and derivatives Styrene, α-methylstyreneDehydrogenation and rearrangement reactions
Lighter Alkanes Methane, Ethane, PropaneSecondary fragmentation reactions
Polycyclic Aromatic Hydrocarbons (PAHs) Naphthalene, IndeneRecombination of smaller aromatic radicals

The mass spectrum of the parent this compound molecule would likely show a prominent molecular ion peak due to the stability of the aromatic ring. Fragmentation patterns in the mass spectrometer would be dominated by cleavage at the benzylic position, leading to a characteristic base peak.

Experimental Protocols for Thermal Analysis

To experimentally validate the predicted thermal behavior of this compound, the following protocols are recommended.

Thermogravimetric Analysis (TGA)
  • Instrument: A high-resolution thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to ensure an inert environment.

  • Heating Program: Equilibrate the sample at 30°C. Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.

  • Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG).

dot

TGA_Workflow Start Start Sample_Prep Sample Preparation (5-10 mg) Start->Sample_Prep TGA_Instrument TGA Instrument Setup (Inert Atmosphere) Sample_Prep->TGA_Instrument Heating_Program Heating Program (10°C/min to 800°C) TGA_Instrument->Heating_Program Data_Acquisition Data Acquisition (Mass vs. Temp) Heating_Program->Data_Acquisition Data_Analysis Data Analysis (T-onset, T-max) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
  • Instrument: A pyrolysis unit coupled to a gas chromatograph with a mass selective detector.

  • Sample Preparation: Place a small amount (100-500 µg) of this compound into a pyrolysis tube.

  • Pyrolysis Conditions: Heat the sample rapidly to a series of temperatures (e.g., 400°C, 500°C, 600°C) in an inert atmosphere (helium).

  • GC Separation: The volatile pyrolysis products are swept into the GC column (e.g., a non-polar column like DB-5ms) and separated based on their boiling points and polarities.

  • MS Detection: The separated compounds are ionized (typically by electron impact) and detected by the mass spectrometer, providing a mass spectrum for each component.

  • Data Analysis: Identify the individual decomposition products by comparing their mass spectra with a library of known compounds (e.g., NIST).

Conclusion

The thermal stability and decomposition of this compound are governed by the principles of free-radical chemistry, with the long alkyl chains being the primary sites of initial bond cleavage. While specific experimental data is limited, a scientifically sound understanding of its thermal behavior can be established through the analysis of analogous compounds and the application of fundamental chemical principles. The primary decomposition pathways are predicted to be β-scission and hydrogen abstraction, leading to a complex mixture of smaller alkenes, shorter-chain alkylbenzenes, and other aromatic compounds. Rigorous experimental analysis using TGA and Py-GC/MS is essential to validate these predictions and to provide the quantitative data necessary for the safe and effective use of this compound in high-temperature applications. This guide provides the foundational knowledge and experimental framework for researchers and professionals to confidently work with this compound.

References

  • Bordwell, F. G.; Cheng, J.-P.; Harrelson, J. A., Jr. Carbon-hydrogen bond dissociation energies in alkylbenzenes. Proton affinities of the radicals and the absolute proton affinity scale. J. Am. Chem. Soc.1988 , 110 (4), 1229–1231. [Link]

  • Savage, P. E. Pyrolysis Kinetics for Long-Chain n-Alkylbenzenes: Experimental and Mechanistic Modeling Results. Ind. Eng. Chem. Res.1990 , 29 (4), 499–502. [Link]

  • Švob, V.; Deur-Šiftar, Ð.; Cramers, C. A. Mechanisms of the thermal degradation of alkylbenzenes. J.
  • Luo, Y.-R. Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press, 2002.
  • Harper, M. Pyrolysis-Gas Chromatography/Mass Spectrometry. In Encyclopedia of Analytical Chemistry; Meyers, R. A., Ed.; John Wiley & Sons, Ltd., 2006.
  • Li, X.; et al. Pyrolysis of n-Butylbenzene at Various Pressures: Influence of Long Side-Chain Structure on Alkylbenzene Pyrolysis. Energy Fuels2019 , 33 (1), 219–228. [Link]

  • Blanksby, S. J.; Ellison, G. B. Bond Dissociation Energies of Organic Molecules. Acc. Chem. Res.2003 , 36 (4), 255–263. [Link]

  • Robaugh, D.; Tsang, W. The thermal decomposition of hydrocarbons. Part 2. Alkylaromatic hydrocarbons: Alkylbenzenes. Res. Chem. Intermed.1997, 23 (5), 453-485.
  • Eganhouse, R. P.; Blumfield, D. L.; Kaplan, I. R. Long-chain alkylbenzenes as molecular tracers of domestic wastes in the marine environment. Environ. Sci. Technol.1983 , 17 (9), 523–530. [Link]

  • Burnham, A. K.; et al. Detailed Reaction Mechanism for 350–400 °C Pyrolysis of an Alkane, Aromatic, and Long-Chain Alkylaromatic. Energy Fuels2015 , 29 (7), 4272–4283. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 1,4-Dioctylbenzene in Polymer Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1,4-Dioctylbenzene in Advanced Polymer Systems

This compound is a pivotal monomer in the synthesis of advanced functional polymers, particularly within the realm of organic electronics. The two opposing octyl chains impart significant solubility to the otherwise rigid polymer backbone, a critical feature for solution-based processing techniques essential in the fabrication of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The long alkyl chains also influence the solid-state morphology of the resulting polymers, impacting intermolecular packing and, consequently, charge transport properties. Therefore, the synthesis of high-purity, isomerically pure this compound is a foundational step in achieving high-performance polymeric materials. This guide provides a detailed exploration of the synthetic routes to this compound, emphasizing reaction mechanisms, step-by-step protocols, and the critical interplay between monomer purity and polymer performance.

Synthetic Strategies for this compound

Two primary synthetic pathways are commonly employed for the preparation of this compound: Friedel-Crafts alkylation and Suzuki cross-coupling. The choice between these methods is often dictated by the availability of starting materials, desired purity, and scalability.

Friedel-Crafts Alkylation: A Direct but Challenging Approach

The Friedel-Crafts alkylation is a classic and direct method for forging carbon-carbon bonds on an aromatic ring.[1][2] This electrophilic aromatic substitution reaction can utilize either an alkyl halide or an alkene as the alkylating agent in the presence of a Lewis acid catalyst.

Mechanism and Rationale:

The reaction proceeds through the formation of a carbocation or a polarized complex, which then acts as the electrophile, attacking the electron-rich benzene ring.[3][4][5][6][7] When using 1-octene, the Lewis acid (e.g., AlCl₃ or a solid acid catalyst) protonates the alkene, generating a secondary carbocation at the C2 position of the octyl chain. This carbocation is then susceptible to a hydride shift to form a more stable secondary carbocation, leading to a mixture of positional isomers of the octyl group on the benzene ring. Furthermore, the initial product, octylbenzene, is more reactive than benzene itself due to the electron-donating nature of the alkyl group, making it prone to a second alkylation. This can lead to the formation of di- and poly-alkylated products. Controlling the reaction conditions to favor the desired 1,4-isomer is a significant challenge.

Workflow for Friedel-Crafts Alkylation:

reagents Benzene + 1-Octene (or 1-Chlorooctane) reaction Friedel-Crafts Alkylation (Controlled Temperature) reagents->reaction catalyst Lewis Acid Catalyst (e.g., AlCl3) catalyst->reaction quench Quenching (e.g., with ice water) reaction->quench extraction Work-up & Extraction quench->extraction purification Purification (Distillation & Chromatography) extraction->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound via Friedel-Crafts alkylation.

Experimental Protocol: Friedel-Crafts Alkylation of Benzene with 1-Octene

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Benzene78.11100 mL~1.12
1-Octene112.2125 g0.223
Anhydrous Aluminum Chloride (AlCl₃)133.345 g0.037
Dichloromethane (DCM)84.93200 mL-
1 M Hydrochloric Acid (HCl)36.46100 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution84.01100 mL-
Brine (saturated NaCl solution)58.44100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37--

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add benzene (100 mL) and anhydrous aluminum chloride (5 g). Cool the mixture to 0-5 °C in an ice bath.

  • Addition of Alkylating Agent: Slowly add 1-octene (25 g) dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. This will hydrolyze the aluminum chloride and quench the reaction.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl (100 mL), water (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (benzene and any remaining DCM) under reduced pressure using a rotary evaporator.

  • Purification: The crude product will be a mixture of mono-, di-, and poly-alkylated benzenes, as well as positional isomers. Purify the crude product by fractional distillation under vacuum to separate the dialkylbenzene fraction. Further purification to isolate the 1,4-isomer can be achieved by column chromatography on silica gel using a non-polar eluent such as hexane.

Suzuki Cross-Coupling: A More Controlled and Versatile Route

The Suzuki cross-coupling reaction offers a more controlled and versatile approach to synthesizing this compound, particularly when high isomeric purity is required.[8][9] This palladium-catalyzed reaction couples an organoboron compound with an organohalide.

Mechanism and Rationale:

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. A Pd(0) catalyst first undergoes oxidative addition with 1,4-dibromobenzene. The resulting Pd(II) complex then undergoes transmetalation with an octylboronic acid derivative (e.g., n-octylboronic acid pinacol ester) in the presence of a base. The base is crucial for activating the organoboron reagent. Finally, reductive elimination from the dialkylpalladium(II) complex yields the this compound product and regenerates the Pd(0) catalyst. This method provides excellent control over the substitution pattern, leading to the exclusive formation of the 1,4-isomer.

Workflow for Suzuki Cross-Coupling:

reagents 1,4-Dibromobenzene + n-Octylboronic Acid Pinacol Ester reaction Suzuki Cross-Coupling (Inert Atmosphere) reagents->reaction catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->reaction base Base (e.g., K2CO3) base->reaction extraction Work-up & Extraction reaction->extraction purification Purification (Column Chromatography) extraction->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound via Suzuki cross-coupling.

Experimental Protocol: Suzuki Coupling of 1,4-Dibromobenzene with n-Octylboronic Acid Pinacol Ester

This protocol is a representative procedure and may require optimization. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
1,4-Dibromobenzene235.902.36 g10 mmol
n-Octylboronic acid pinacol ester240.185.28 g22 mmol
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.570.58 g0.5 mmol
Potassium Carbonate (K₂CO₃)138.215.53 g40 mmol
Toluene-100 mL-
Ethanol46.0720 mL-
Water18.0220 mL-
Diethyl Ether74.12150 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37--

Procedure:

  • Reaction Setup: In a 250 mL Schlenk flask, combine 1,4-dibromobenzene (2.36 g), n-octylboronic acid pinacol ester (5.28 g), Pd(PPh₃)₄ (0.58 g), and potassium carbonate (5.53 g).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed toluene (100 mL), ethanol (20 mL), and water (20 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, add 100 mL of water and extract the mixture with diethyl ether (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure this compound.

The Critical Role of Purity in Polymer Applications

The purity of this compound is paramount for its successful application in polymer synthesis, especially for conjugated polymers used in electronic devices.

  • Isomeric Purity: The presence of ortho and meta isomers can disrupt the regular, linear structure of the polymer chain. This disruption hinders the effective π-orbital overlap along the polymer backbone, which is essential for efficient charge transport. The result is often a decrease in charge carrier mobility and overall device performance.

  • Metallic Impurities: Residual palladium catalyst from the Suzuki coupling or other metallic impurities can act as charge traps or quenching sites in the final polymer, leading to a reduction in luminescence efficiency and device lifetime.

  • Halogenated Impurities: Unreacted starting materials, such as 1,4-dibromobenzene, can act as chain terminators during polymerization, leading to lower molecular weight polymers. These impurities can also be detrimental to the performance and stability of electronic devices.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons (a singlet due to symmetry), the methylene protons adjacent to the benzene ring (a triplet), a complex multiplet for the other methylene protons of the octyl chains, and a triplet for the terminal methyl groups. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including the aromatic carbons and the carbons of the octyl chains. The number of signals will reflect the symmetry of the 1,4-disubstituted benzene ring.

Expected ¹H and ¹³C NMR Chemical Shifts (Predicted):

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic CH~7.10 (s, 4H)~128.3
Ar-CH₂-~2.55 (t, 4H)~35.8
-(CH₂)₅-~1.2-1.6 (m, 20H)~22.7-31.9
-CH₂-CH₃~1.29 (m, 4H)~29.4
-CH₃~0.88 (t, 6H)~14.1

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of this compound (C₂₂H₃₈, MW = 302.54 g/mol ).

Conclusion

The synthesis of high-purity this compound is a critical enabling step for the development of advanced polymeric materials. While Friedel-Crafts alkylation offers a direct route, the Suzuki cross-coupling provides superior control over isomer formation, which is crucial for achieving optimal polymer properties. Careful purification and thorough characterization are essential to ensure the monomer is suitable for producing high-performance conjugated polymers for electronic applications. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and utilize this important monomer in their polymer development endeavors.

References

  • LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • University of Missouri-Kansas City. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]

  • YouTube. (2021). Friedel-Crafts Alkylation of Benzene. Retrieved from [Link]

  • YouTube. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. Retrieved from [Link]

  • YouTube. (2017). Friedel-Crafts Alkylation of Benzene: EAS Mechanism Made Easy!. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the Friedel-Crafts alkylation of benzene - electrophilic substitution. Retrieved from [Link]

  • Digital Commons@ETSU. (2022). Friedel-Crafts alkylation of benzene with a superacid catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

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  • PubMed. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis and Characterization of Poly(4,4 ‘-dioctyloxy-3,3 ‘-biphenylene vinylene) Copolymers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. Retrieved from [Link]

  • ResearchGate. (n.d.). From Monomer to Polymer: Controlled Synthesis and Comprehensive Analysis of Poly(p-phenylene vinylene) via ROMP. Retrieved from [Link]

  • Scholarworks@UNIST. (n.d.). New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. Retrieved from [Link]

  • ResearchGate. (n.d.). synthesis and characteristics of poly(para-phenylenevinylene). Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 p-xylene 1-H nmr. Retrieved from [Link]

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Application Notes and Protocols for the Polymerization of 1,4-Dioctylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 1,4-Dioctylbenzene in Advanced Polymer Synthesis

In the landscape of materials science and organic electronics, the design and synthesis of soluble conjugated polymers are of paramount importance. Poly(p-phenylene vinylene) (PPV) and its derivatives have been cornerstone materials for applications in organic light-emitting diodes (OLEDs), photovoltaics, and field-effect transistors.[1] However, the insolubility of the parent PPV limits its processability. The incorporation of long, flexible alkyl side chains onto the aromatic backbone is a well-established strategy to overcome this limitation, enhancing solubility in common organic solvents and thereby facilitating device fabrication.[2][3][4]

This compound emerges as a monomer of significant interest in this context. The two octyl chains provide the necessary steric hindrance to reduce interchain interactions and promote solubility, while the core phenylene unit serves as a fundamental building block for the conjugated polymer backbone. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound and its derivatives in the synthesis of advanced polymeric materials. We will delve into various polymerization methodologies, offering detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Polymerization Methodologies: A Comparative Overview

The selection of a polymerization method is critical as it dictates the polymer's molecular weight, polydispersity, and structural integrity, all of which influence its final properties. Here, we discuss four powerful techniques for the polymerization of this compound derivatives: Gilch Polymerization, Horner-Wadsworth-Emmons Polycondensation, Suzuki Polycondensation, and Oxidative Coupling Polymerization.

// Invisible edges for layout edge [style=invis]; "this compound" -> "Gilch"; "Functionalized Monomers" -> "HWE"; "Functionalized Monomers" -> "Suzuki"; "this compound" -> "Oxidative Coupling"; "Gilch" -> "Soluble Conjugated Polymer"; "HWE" -> "Soluble Conjugated Polymer"; "Suzuki" -> "Soluble Conjugated Polymer"; "Oxidative Coupling" -> "Soluble Conjugated Polymer"; "Soluble Conjugated Polymer" -> "NMR"; "NMR" -> "GPC"; "GPC" -> "TGA/DSC"; "TGA/DSC" -> "UV-Vis/PL"; } mend Caption: Workflow for Polymer Synthesis from this compound.

Gilch Polymerization

The Gilch reaction is a widely employed method for synthesizing PPV derivatives.[1] It involves the base-induced polymerization of a 1,4-bis(halomethyl)benzene derivative. The long octyl chains in the monomer are crucial for ensuring the solubility of the resulting high molecular weight polymer in common organic solvents.[1]

Mechanism Insight: The reaction is believed to proceed through a p-quinodimethane intermediate, which undergoes radical polymerization.[5] The choice of a strong, non-nucleophilic base is critical to facilitate the dehydrohalogenation without significant side reactions. The solvent and temperature can be varied to modulate the molecular weight of the polymer.[4]

Protocol: Synthesis of Poly(2,5-dioctyl-1,4-phenylene vinylene) via Gilch Polymerization

Monomer Synthesis: 1,4-Bis(chloromethyl)-2,5-dioctylbenzene

The synthesis of the monomer is a prerequisite for Gilch polymerization. This can be achieved through chloromethylation of this compound.

G Start Start Monomer_Prep Prepare Monomer Solution (1,4-Bis(chloromethyl)-2,5-dioctylbenzene in THF) Start->Monomer_Prep Base_Prep Prepare Base Solution (Potassium tert-butoxide in THF) Reaction Slowly add base to monomer solution at room temperature under inert atmosphere Base_Prep->Reaction Stir Stir for 2-4 hours Reaction->Stir Precipitation Precipitate polymer in methanol Stir->Precipitation Filtration Filter and wash the polymer Precipitation->Filtration Drying Dry under vacuum Filtration->Drying End End Drying->End

Materials:

  • 1,4-Bis(chloromethyl)-2,5-dioctylbenzene

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1,4-bis(chloromethyl)-2,5-dioctylbenzene (1.0 eq) in anhydrous THF.

  • Base Addition: In a separate flask, prepare a solution of potassium tert-butoxide (2.2 eq) in anhydrous THF.

  • Polymerization: Slowly add the potassium tert-butoxide solution to the stirred monomer solution at room temperature. The reaction mixture will typically turn yellow/orange, indicating the formation of the conjugated polymer.

  • Reaction Time: Allow the reaction to stir at room temperature for 2-4 hours.

  • Precipitation and Purification: Pour the reaction mixture into a large volume of methanol to precipitate the polymer. Filter the resulting solid and wash thoroughly with methanol to remove any unreacted monomer and inorganic salts.

  • Drying: Dry the polymer under vacuum to obtain a fibrous, yellow-orange solid.

Horner-Wadsworth-Emmons (HWE) Polycondensation

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of alkenes with high stereoselectivity, predominantly forming the E-isomer.[6] In the context of polymer chemistry, it is used for the polycondensation of a bis(phosphonate) with a dialdehyde to yield PPV derivatives.[3] This method offers excellent control over the polymer structure, minimizing defects.

Mechanism Insight: The reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to the aldehyde. Subsequent elimination of a phosphate byproduct generates the vinylene linkage.[3][6] The choice of base and reaction conditions can influence the stereoselectivity.

Protocol: Synthesis of Poly(2,5-dioctyl-1,4-phenylene vinylene) via HWE Polycondensation

Monomer Synthesis: This method requires two monomers: a dialdehyde and a bis(phosphonate). For instance, 1,4-dioctyl-2,5-benzenedialdehyde and tetraethyl 1,4-phenylenebis(methylenephosphonate).

G Start Start Monomer_Mixing Mix dialdehyde and bis(phosphonate) in anhydrous DMF Start->Monomer_Mixing Base_Addition Add potassium tert-butoxide under inert atmosphere Monomer_Mixing->Base_Addition Heating Heat the reaction mixture (e.g., 80-100 °C) Base_Addition->Heating Monitoring Monitor reaction progress (e.g., by GPC) Heating->Monitoring Precipitation Precipitate polymer in methanol/water Monitoring->Precipitation Purification Purify by Soxhlet extraction Precipitation->Purification Drying Dry under vacuum Purification->Drying End End Drying->End

Materials:

  • 1,4-Dioctyl-2,5-benzenedialdehyde

  • Tetraethyl 1,4-phenylenebis(methylenephosphonate)

  • Potassium tert-butoxide

  • Anhydrous Dimethylformamide (DMF)

  • Methanol/Water mixture

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve equimolar amounts of 1,4-dioctyl-2,5-benzenedialdehyde and tetraethyl 1,4-phenylenebis(methylenephosphonate) in anhydrous DMF.

  • Base Addition: Add potassium tert-butoxide (2.2 eq) to the stirred solution.

  • Polymerization: Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.

  • Precipitation: Cool the reaction mixture to room temperature and pour it into a methanol/water mixture to precipitate the polymer.

  • Purification: Collect the polymer by filtration and purify it by Soxhlet extraction with methanol and then chloroform. The soluble polymer is recovered from the chloroform fraction.

  • Drying: Dry the purified polymer under vacuum.

Suzuki Polycondensation

Suzuki polycondensation is a versatile palladium-catalyzed cross-coupling reaction between an aryl dihalide and a diboronic acid or its ester.[7] This method is highly efficient and tolerant of a wide range of functional groups, allowing for the synthesis of well-defined copolymers.

Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl dihalide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. The choice of catalyst, ligand, and base is crucial for achieving high molecular weight polymers.

Protocol: Synthesis of a Copolymer of 2,5-Dioctyl-1,4-phenylene and Phenylene via Suzuki Polycondensation

Monomers: 1,4-Dibromo-2,5-dioctylbenzene and 1,4-phenylenediboronic acid.

G Start Start Reagent_Mixing Mix dibromide, diboronic acid, base, and catalyst in a solvent mixture (e.g., Toluene/Water) Start->Reagent_Mixing Degassing Degas the mixture Reagent_Mixing->Degassing Heating Heat under reflux (e.g., 80-100 °C) Degassing->Heating Monitoring Monitor reaction progress Heating->Monitoring Precipitation Precipitate polymer in methanol Monitoring->Precipitation Purification Purify by column chromatography Precipitation->Purification Drying Dry under vacuum Purification->Drying End End Drying->End

Materials:

  • 1,4-Dibromo-2,5-dioctylbenzene

  • 1,4-Phenylenediboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Aqueous sodium carbonate (2 M)

  • Toluene

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 1,4-dibromo-2,5-dioctylbenzene (1.0 eq), 1,4-phenylenediboronic acid (1.0 eq), and Pd(PPh₃)₄ (1-2 mol%).

  • Solvent and Base Addition: Add toluene and the 2 M aqueous sodium carbonate solution.

  • Degassing: Thoroughly degas the mixture by several freeze-pump-thaw cycles.

  • Polymerization: Heat the mixture under reflux with vigorous stirring for 24-72 hours under an inert atmosphere.

  • Work-up: After cooling, separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

  • Precipitation and Purification: Concentrate the solution and precipitate the polymer by adding it to methanol. The crude polymer can be further purified by column chromatography.

  • Drying: Dry the final polymer under vacuum.

Oxidative Coupling Polymerization

Oxidative coupling polymerization is a direct method for the polymerization of aromatic compounds using an oxidizing agent, such as iron(III) chloride (FeCl₃).[8][9] This method is experimentally simple and can be used for the direct polymerization of this compound.

Mechanism Insight: The reaction proceeds via the formation of radical cations from the aromatic monomer, which then couple to form new carbon-carbon bonds. The choice of oxidant and solvent is critical to control the regioselectivity and prevent side reactions.

Protocol: Synthesis of Poly(2,5-dioctyl-1,4-phenylene) via Oxidative Coupling

Monomer: this compound

G Start Start Monomer_Solution Dissolve this compound in an anhydrous solvent (e.g., chloroform) Start->Monomer_Solution Oxidant_Addition Add FeCl₃ under inert atmosphere Monomer_Solution->Oxidant_Addition Reaction Stir at room temperature Oxidant_Addition->Reaction Quenching Quench with methanol Reaction->Quenching Filtration Filter and wash the polymer Quenching->Filtration Purification Purify by Soxhlet extraction Filtration->Purification Drying Dry under vacuum Purification->Drying End End Drying->End

Materials:

  • This compound

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Anhydrous Chloroform

  • Methanol

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous chloroform.

  • Oxidant Addition: Add anhydrous FeCl₃ (typically 2-4 eq) to the stirred solution. The reaction is often exothermic.

  • Polymerization: Stir the reaction mixture at room temperature for 2-24 hours. The color of the solution will darken as the polymerization proceeds.

  • Quenching and Precipitation: Quench the reaction by pouring the mixture into a large volume of methanol.

  • Purification: Collect the precipitate by filtration and wash it extensively with methanol to remove the iron salts. Further purification can be achieved by Soxhlet extraction.

  • Drying: Dry the polymer under vacuum.

Characterization of the Synthesized Polymers

A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships.

Table 1: Key Characterization Techniques and Expected Observations

Technique Purpose Expected Observations for Soluble PPV Derivatives
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation of polymerization.Broadened peaks in the aromatic and vinylic regions, characteristic signals from the octyl side chains.
Gel Permeation Chromatography (GPC) Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).Mn and Mw values will vary depending on the polymerization method and conditions. PDI provides an indication of the molecular weight distribution.
Thermogravimetric Analysis (TGA) Evaluation of thermal stability.High decomposition temperatures, often above 300°C, indicating good thermal stability.[10]
Differential Scanning Calorimetry (DSC) Determination of glass transition temperature (Tg) and melting temperature (Tm).A distinct Tg will be observable, indicating the transition from a glassy to a rubbery state.[11][12]
UV-Vis Absorption Spectroscopy Investigation of the electronic structure and conjugation length.A broad absorption band in the visible region, characteristic of the π-π* transition of the conjugated backbone.[1]
Photoluminescence (PL) Spectroscopy Assessment of the emissive properties.Strong fluorescence in the visible spectrum, with the emission wavelength depending on the specific polymer structure.[2]

Conclusion and Future Outlook

This compound is a valuable and versatile monomer for the synthesis of soluble, high-performance conjugated polymers. The choice of polymerization methodology—Gilch, Horner-Wadsworth-Emmons, Suzuki, or oxidative coupling—provides a powerful toolkit for tuning the properties of the resulting materials. The detailed protocols provided herein serve as a robust starting point for researchers to explore the synthesis and application of these promising polymers in organic electronics and beyond. Future research will likely focus on the development of more controlled polymerization techniques to achieve even greater precision in polymer architecture and the exploration of novel copolymers incorporating this compound to fine-tune the optoelectronic properties for specific device applications.

References

  • Young, C. A., et al. (2019). Poly(1,4-phenylene vinylene) Derivatives with Ether Substituents to Improve Polymer Solubility for Use in Organic Light-Emitting Diode Devices. ACS Omega. [Link]

  • He, F., et al. (2013). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. Colloid and Polymer Science. [Link]

  • Horner, L., Hoffmann, H., & Wippel, H. G. (1958). Phosphor-organische Verbindungen, I. Darstellung und Umsetzungen von Phosphinoxyden. Chemische Berichte.
  • Schwalm, T., et al. (2009). The Gilch Synthesis of Poly(p-phenylene vinylenes): Mechanistic Knowledge in the Service of Advanced Materials. Macromolecular Rapid Communications. [Link]

  • Rehahn, M. (2009). The Gilch Synthesis of Poly(p-phenylene vinylenes): Mechanistic Knowledge in the Service of Advanced Materials. Macromolecular Rapid Communications. [Link]

  • Jaballah, N. S., et al. (2010). Luminescence properties of poly-(phenylene vinylene)
  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society.
  • West, F. G., & Wang, Y. (2002). A Convenient Method for the Synthesis of Terminal (E)-1,3-Dienes. Synthesis.
  • Schwalm, T., et al. (2009). The Gilch Synthesis of Poly( p -phenylene vinylenes): Mechanistic Knowledge in the Service of Advanced Materials.
  • Junkers, T., & Vandenbergh, J. (2012). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. Polymer Chemistry. [Link]

  • Chem-Station. (2014). Horner-Wadsworth-Emmons (HWE) Reaction. Chem-Station Int. Ed.[Link]

  • Young, C. A., et al. (2014). Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4-phenylene vinylene), and their alternating copolymer. Journal of Applied Polymer Science. [Link]

  • Login, R. B. Inexpensive FeCl3 Oxidative Polymerizations. rloginconsulting.com. [Link]

  • Kiriy, N., et al. (2012). Suzuki Polycondensation toward High Molecular Weight Poly(m-phenylene)
  • Postigo, A., & Ferreri, C. (2008). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis.
  • Vlase, T., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Polymers. [Link]

  • Karuppusamy, M., et al. (2022). Suzuki polycondensation based on 2,5-thiophenebis (boronic acid pinacol... Dyes and Pigments.
  • Seshadri, V., et al. (2007). Synthesis, Characterization and Optical Properties of Poly(4,4 ‘-dioctyloxy-3,3 ‘-biphenylene vinylene) Copolymers. Designed Monomers and Polymers.
  • Casado, J., et al. (2001). Synthesis by oxidative polymerization with FeCl 3 of a fully aromatic twisted poly(3,6-carbazole) with a blue-violet luminescence. Macromolecules.
  • Noonan, K. J. T., et al. (2012). Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene). Journal of the American Chemical Society. [Link]

  • Chen, Z., et al. (2020). FeCl3‐Mediated Friedel‐Crafts Alkylation and Oxidative Annulations: Facile Synthesis of Benzofurans. ChemistrySelect.
  • Ahmad Saidi, M. F., et al. (2025). Thermal Characterization of Silver-Based Conductive Polymers for Flexible Electronics. Scientific Research Journal. [Link]

  • Zhang, Y., et al. (2018). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). Polymers. [Link]

  • Fournier-Lupien, J., et al. (2022). Thermal Analysis of Parylene Thin Films for Barrier Layer Applications. Polymers. [Link]

  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]

  • Kim, J. H., et al. (2018).
  • Zhang, P., et al. (2015). Selective oxidation of benzene to phenol by FeCl3/mpg-C3N4 hybrids.
  • He, Z., et al. (2014). Conversion of 1-Alkenes into 1,4-Diols Through an Auxiliary-Mediated Formal Homoallylic C-H Oxidation.
  • Young, C. A., et al. (2014). Synthesis and characterization of poly(2,5-didecyl-1,4-phenylene vinylene), poly(2,5-didecyloxy-1,4-phenylene vinylene), and their alternating copolymer. Journal of Applied Polymer Science.

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Application Notes & Protocols: Exploring the Potential of 1,4-Dioctylbenzene in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

A Note from the Senior Application Scientist: The following guide addresses the potential applications of 1,4-dioctylbenzene in the field of organic electronics. It is important to note that while the direct application of this compound is not extensively documented in current literature, its structural characteristics suggest a plausible role as a processing additive. This document, therefore, synthesizes established principles of organic electronic device fabrication with data on analogous compounds to provide a scientifically grounded exploration of its potential. We will delve into the rationale behind using high-boiling-point additives and the influence of long alkyl chains on material properties, offering a framework for researchers to investigate this and similar molecules.

Introduction: The Critical Role of Morphology in Organic Electronics

The performance of solution-processed organic electronic devices, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), is intrinsically linked to the nanoscale morphology of the active semiconductor layer.[1][2][3] This layer, often a blend of electron-donating and electron-accepting materials, must form a well-defined bicontinuous interpenetrating network to ensure efficient exciton dissociation and charge transport.[4][5] The choice of solvent and the use of processing additives are powerful tools to control the complex processes of phase separation and crystallization during film formation.[2][3][6]

High-boiling-point solvent additives, in particular, have emerged as a key strategy for optimizing device morphology.[4][5][6] These additives remain in the wet film for a longer duration than the main solvent, providing an extended timeframe for molecular self-assembly and the formation of more ordered domains. This can lead to enhanced charge carrier mobility and overall device efficiency.[7]

The Potential of this compound as a Processing Additive

While specific studies on this compound in organic electronics are scarce, its molecular structure—a benzene ring substituted with two long octyl chains—suggests its potential utility as a high-boiling-point processing additive. The long alkyl chains can significantly influence the solubility of organic semiconductors and the kinetics of film drying.[8][9][10][11]

Hypothesized Mechanisms of Action

The introduction of this compound into a semiconductor blend could influence the final morphology through several mechanisms:

  • Solubility Modification: The long, non-polar octyl chains may selectively improve the solubility of either the donor or acceptor components, fine-tuning the phase separation process.[1][12]

  • Drying Kinetics: As a high-boiling-point additive, this compound would evaporate slowly, allowing more time for the polymer chains or small molecules to self-organize into more crystalline domains.[4][5]

  • Intermolecular Interactions: The alkyl chains can intercalate between the semiconductor molecules, influencing their packing and potentially leading to more favorable π-π stacking for charge transport.[1][8][9][10]

Comparison with a Related Compound

To infer the potential physical properties of this compound, we can look at a shorter-chain analogue, 1,4-diethylbenzene.

Property1,4-DiethylbenzeneInferred Property for this compound
Molecular Weight 134.22 g/mol [13][14][15]Significantly higher
Boiling Point 182-184 °C[13][14]Substantially higher
Vapor Pressure 1.45 hPa (at 25 °C)[13]Significantly lower
Solubility in Water 24.8 mg/L[13]Lower

The significantly higher molecular weight and longer alkyl chains of this compound would result in a much higher boiling point and lower vapor pressure, making it a suitable candidate for a high-boiling-point additive.

Experimental Protocol: Screening this compound as a Processing Additive in Organic Solar Cells

This protocol outlines a general procedure for evaluating the effectiveness of this compound as a processing additive in a standard bulk-heterojunction organic solar cell.

Materials and Reagents
  • Substrates: Indium tin oxide (ITO)-coated glass

  • Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

  • Active Layer Materials: A standard donor-acceptor system (e.g., PTB7:PC71BM or a non-fullerene system)

  • Electron Transport Layer (ETL): e.g., Calcium, Lithium Fluoride

  • Top Electrode: Aluminum

  • Solvent: A common solvent for the active layer, such as chlorobenzene or o-dichlorobenzene

  • Processing Additive: this compound

Device Fabrication Workflow

The following diagram illustrates the general workflow for fabricating the organic solar cell.

G cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_characterization Device Characterization sub_clean ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) uv_ozone UV-Ozone Treatment sub_clean->uv_ozone pedot Spin-coat PEDOT:PSS (HTL) uv_ozone->pedot active_layer Spin-coat Active Layer (with/without this compound) pedot->active_layer etl Deposit ETL (e.g., Ca) active_layer->etl al Deposit Aluminum (Top Electrode) etl->al jv_measure J-V Measurement (under simulated sunlight) al->jv_measure morphology Morphology Analysis (AFM, TEM) al->morphology eqe EQE Measurement jv_measure->eqe

Caption: Workflow for organic solar cell fabrication and testing.

Step-by-Step Procedure
  • Substrate Preparation:

    • Clean ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.

  • Hole Transport Layer Deposition:

    • Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrates.

    • Anneal the substrates on a hotplate at a specified temperature (e.g., 150 °C) for 10-15 minutes in a nitrogen-filled glovebox.

  • Active Layer Preparation and Deposition:

    • Prepare a stock solution of the donor and acceptor materials in the chosen solvent (e.g., chlorobenzene).

    • Create a series of solutions with varying concentrations of this compound (e.g., 0%, 0.5%, 1%, 2%, and 5% by volume).

    • Spin-coat the active layer solutions onto the PEDOT:PSS layer in the glovebox.

    • Allow the films to dry. The drying time may vary depending on the additive concentration.

  • Electron Transport Layer and Top Electrode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a thin layer of the ETL (e.g., Ca or LiF) followed by a thicker layer of aluminum through a shadow mask to define the device area.

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics of the devices under simulated AM 1.5G solar illumination.

    • Determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

    • Measure the external quantum efficiency (EQE) to understand the spectral response of the devices.

    • Characterize the morphology of the active layers using techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) to correlate device performance with the film structure.

Expected Outcomes and Interpretation

The successful application of this compound as a processing additive would likely manifest as an improvement in the power conversion efficiency of the organic solar cells. This improvement would be expected to correlate with changes in the active layer morphology, such as:

  • Increased domain purity and crystallinity.

  • An optimal domain size for exciton dissociation.

  • Enhanced vertical phase separation.

The following diagram illustrates the logical relationship between the use of a high-boiling-point additive and improved device performance.

G additive Addition of this compound (High-Boiling-Point Additive) slow_drying Slower Film Drying additive->slow_drying self_assembly Increased Time for Molecular Self-Assembly slow_drying->self_assembly morphology Optimized Nanoscale Morphology self_assembly->morphology charge_sep Efficient Exciton Separation morphology->charge_sep charge_trans Improved Charge Transport morphology->charge_trans performance Enhanced Device Performance (PCE) charge_sep->performance charge_trans->performance

Sources

The Unseen Workhorse: A Guide to 1,4-Dioctylbenzene and its Analogs as High Boiling Point Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Common Solvents

In the landscape of organic synthesis and materials science, the choice of solvent is a critical parameter that can dictate the outcome of an experiment. While common low-boiling solvents have their place, a class of high-boiling point, non-polar, aromatic hydrocarbon solvents offers unique advantages for high-temperature applications. This guide focuses on 1,4-dioctylbenzene, a representative member of the long-chain dialkylbenzene family. Although less common than its shorter-chain counterparts like xylene or diethylbenzene, its predicted properties make it an exemplary model for understanding the utility of high-mass, thermally stable aromatic solvents in specialized applications ranging from nanoparticle synthesis to high-temperature organic reactions.

Due to the limited availability of specific experimental data for this compound, this guide will also draw upon data from analogous long-chain aromatic hydrocarbons to present a comprehensive and scientifically grounded overview. We will explore the fundamental principles that make these solvents valuable, provide detailed protocols for their use, and address the necessary safety considerations.

Physicochemical Profile: A Portrait of Stability

The defining characteristic of this compound is its anticipated high boiling point and wide liquid range, a direct consequence of its large molecular weight and the van der Waals forces between its long alkyl chains. These properties render it an ideal medium for reactions requiring sustained high temperatures.

Table 1: Physicochemical Properties of this compound and Related Aromatic Solvents

PropertyThis compound (Estimated)1,4-Diethylbenzene[1][2]Dibenzyltoluene[3]
CAS Number 2189-60-8105-05-5[1][4]26898-17-9[3]
Molecular Formula C₂₂H₃₈C₁₀H₁₄[1][2]C₂₁H₂₀[3]
Molecular Weight 302.54 g/mol 134.22 g/mol [1]272.38 g/mol [3]
Boiling Point ~380-400 °C183.7 °C[1]~330-350 °C[3]
Melting Point Not available-42.8 °C[1]-30 °C[3]
Density ~0.85 g/cm³ at 20°C0.862 g/cm³ at 20°C[1]~1.0 g/cm³ at 20°C
Vapor Pressure Very Low1.45 hPa at 25°CVery Low
Solubility in Water Insoluble24.8 mg/L[1]Insoluble
General Description Colorless, oily liquidColorless liquid[1][2]Clear, yellowish liquid[3]

Note: Properties for this compound are estimated based on trends for long-chain alkylated aromatics. Researchers should verify properties with the specific supplier's documentation.

The key advantages derived from these properties are:

  • High Thermal Stability: The aromatic core and stable alkyl chains allow the solvent to be heated to high temperatures with minimal decomposition.

  • Inert Reaction Medium: As a non-polar, aprotic solvent, it is unreactive towards many reagents, particularly organometallics and other strong bases or nucleophiles.

  • Enhanced Temperature Control: Its high boiling point allows reactions to be run at atmospheric pressure at temperatures where lower-boiling solvents would require sealed vessels and high pressures. This simplifies the experimental setup.[5]

  • Kinetic Control: The viscosity and high boiling point can influence reaction kinetics, often leading to slower, more controlled nucleation and growth in nanoparticle synthesis.[5][6]

Core Application: Nanoparticle and Nanocrystal Synthesis

One of the most powerful applications of high-boiling, non-coordinating solvents like this compound is in the synthesis of high-quality colloidal nanoparticles and quantum dots.

Causality in Nanoparticle Synthesis

The synthesis of monodisperse nanoparticles relies on a principle known as "burst nucleation," where a rapid formation of nuclei is followed by a slower growth phase on those existing nuclei. High-boiling solvents are instrumental in this process:

  • Temporal Separation of Nucleation and Growth: By injecting reactive precursors into a hot solvent (e.g., this compound at >300 °C), a rapid supersaturation is achieved, leading to a burst of nucleation. The temperature can then be lowered to a "growth" regime where further precursor addition only contributes to the growth of existing particles, preventing the formation of new nuclei and thus ensuring a narrow size distribution.

  • Solvent as a Non-Coordinating Medium: Unlike solvents such as trioctylphosphine oxide (TOPO), this compound does not strongly coordinate to the surface of the growing nanoparticles. This allows the deliberately added capping agents (e.g., oleic acid, oleylamine) to dominate the surface chemistry, providing precise control over particle size, shape, and stability.

  • High-Temperature Phase Control: Many inorganic materials require high temperatures to achieve the desired crystalline phase. Solvents like this compound provide a liquid medium at these temperatures, facilitating the necessary atomic rearrangements for high crystallinity.[7]

Protocol: Synthesis of Metal Oxide Nanocrystals

This protocol provides a generalized method for synthesizing metal oxide (e.g., iron oxide, ceria) nanocrystals using a metal oleate precursor in this compound.

Materials:

  • Metal (III) chloride (e.g., FeCl₃, CeCl₃), anhydrous

  • Sodium oleate

  • Oleic acid

  • This compound (or a suitable high-boiling analogue)

  • Ethanol

  • Hexane

  • Acetone

Step-by-Step Methodology:

  • Preparation of Metal Oleate Precursor:

    • In a flask, dissolve 10 mmol of the anhydrous metal chloride and 30 mmol of sodium oleate in a mixture of 40 mL ethanol, 30 mL hexane, and 20 mL deionized water.

    • Reflux the mixture with vigorous stirring for 4 hours. The solution will become homogeneous and then separate into layers.

    • Transfer the mixture to a separatory funnel. Discard the lower aqueous layer. Wash the upper organic layer three times with 30 mL deionized water.

    • Evaporate the solvent (hexane) under reduced pressure to yield the metal oleate complex as a waxy solid.

  • Nanocrystal Synthesis (Hot Injection):

    • Set up a three-neck flask with a condenser, a temperature probe, and a rubber septum, under an inert atmosphere (Nitrogen or Argon).

    • Add 50 mL of this compound and 2 mmol of oleic acid to the flask.

    • Heat the mixture to 320 °C with vigorous stirring.

    • In a separate vial, dissolve 2 mmol of the prepared metal oleate precursor in 5 mL of this compound. Heat gently if necessary to dissolve.

    • Using a syringe, rapidly inject the metal oleate solution into the hot reaction flask. A color change should be observed, indicating nucleation.

    • Maintain the reaction temperature at 320 °C for 1-2 hours to allow for particle growth and annealing.

  • Purification and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Add 50 mL of acetone to the dark solution to precipitate the nanoparticles.

    • Centrifuge the mixture at 6000 rpm for 10 minutes. Discard the supernatant.

    • Re-disperse the nanoparticle pellet in 10 mL of hexane.

    • Repeat the precipitation and re-dispersion steps two more times to remove excess solvent and unreacted precursors.

    • Finally, disperse the purified nanocrystals in a non-polar solvent like hexane or toluene for storage and characterization.

Diagram: Workflow for Hot-Injection Nanoparticle Synthesis

Nanoparticle_Synthesis_Workflow cluster_prep Precursor Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification prep1 Dissolve Metal Salt & Sodium Oleate prep2 Reflux for 4h prep1->prep2 prep3 Separate & Wash Organic Layer prep2->prep3 prep4 Evaporate Solvent to Yield Metal Oleate prep3->prep4 synth2 Rapidly Inject Metal Oleate Precursor prep4->synth2 Precursor Solution synth1 Heat this compound & Oleic Acid to 320°C synth1->synth2 synth3 Age/Grow Nanoparticles at 320°C for 1-2h synth2->synth3 purify1 Cool to Room Temperature synth3->purify1 purify2 Precipitate with Acetone purify1->purify2 purify3 Centrifuge & Discard Supernatant purify2->purify3 purify4 Re-disperse in Hexane purify3->purify4 purify5 Repeat Precipitation/Dispersion (2x) purify4->purify5 final_product final_product purify5->final_product Final Product: Nanocrystals in Hexane

Caption: Workflow for hot-injection synthesis of nanoparticles.

Application in High-Temperature Organic Synthesis

The thermal stability of this compound makes it a suitable solvent for organic reactions that require temperatures exceeding the boiling points of common solvents like toluene (~111 °C) or xylene (~140 °C). This is particularly relevant for:

  • Reactions with high activation energies: Certain rearrangements, condensations, or metal-catalyzed cross-coupling reactions proceed sluggishly at lower temperatures.

  • Driving equilibria: For reactions that produce a volatile byproduct (e.g., water in a condensation), heating the reaction well above the boiling point of the byproduct can effectively drive the reaction to completion.

  • Improving solubility: High molecular weight, non-polar reactants often exhibit better solubility at elevated temperatures.

Protocol: General Setup for High-Temperature Reaction

This protocol outlines the general procedure for conducting an organic reaction in a high-boiling solvent like this compound.

Equipment:

  • Three-neck round-bottom flask

  • High-temperature thermometer or thermocouple

  • Reflux condenser (air or water-cooled, depending on temperature)

  • Inert gas inlet (Nitrogen or Argon)

  • Magnetic stirrer and hotplate with a sand or oil bath

  • Glass stopper

Step-by-Step Methodology:

  • System Setup:

    • Assemble the glassware, ensuring all joints are properly greased and sealed. Flame-dry the apparatus under vacuum and backfill with an inert gas if moisture-sensitive reagents are used.

    • Equip the flask with a magnetic stir bar.

    • Place the flask in a heating bath (a sand bath is recommended for temperatures above 200 °C).

  • Charging the Reactor:

    • Add the solid reactants and this compound to the flask.

    • Begin stirring and maintain a gentle flow of inert gas.

    • Add any liquid reactants via syringe through a rubber septum.

  • Running the Reaction:

    • Slowly heat the mixture to the target temperature while monitoring the internal thermometer.

    • Maintain the temperature for the required reaction time. The high boiling point of the solvent will prevent it from boiling off.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS by sampling with a long needle).

  • Work-up and Product Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Method A (Direct Crystallization): If the product is a solid and insoluble in the solvent at room temperature, it may crystallize upon cooling. The product can be isolated by filtration and washed with a low-boiling non-polar solvent like hexane to remove the residual this compound.

    • Method B (Extraction): Dilute the reaction mixture with a solvent like hexane. If the product is polar, it can be extracted with a polar, immiscible solvent.

    • Method C (Chromatography): Directly load a small amount of the reaction mixture onto a silica gel column and elute with an appropriate solvent system. The non-polar this compound will typically elute quickly.

Diagram: Logical Flow for High-Temperature Synthesis

High_Temp_Synthesis start Start: Assemble & Purge Apparatus charge Charge Flask with Reactants & this compound start->charge heat Heat to Target Temperature (e.g., 250°C) charge->heat react Maintain Temperature & Monitor Reaction heat->react cool Cool to Room Temperature react->cool workup Product Isolation cool->workup cryst Direct Crystallization & Filtration workup->cryst If product is insoluble solid extract Extraction workup->extract If product has different polarity chrom Column Chromatography workup->chrom For soluble mixtures end End: Purified Product cryst->end extract->end chrom->end

Caption: Logical flow for a high-temperature organic synthesis.

Safety and Handling

Table 2: General Safety and Handling Procedures

AspectGuideline
Personal Protective Equipment (PPE) Wear nitrile gloves, safety glasses or goggles, and a flame-resistant lab coat.[8][9]
Ventilation Always handle in a certified chemical fume hood to avoid inhalation of vapors, especially when heated.[9]
Fire Safety Keep away from open flames, sparks, and hot surfaces.[8][9] Use a Class B fire extinguisher (CO₂, dry chemical) for fires. Vapors may form explosive mixtures with air.
Handling Avoid contact with skin and eyes.[8] In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[8]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from oxidizing agents.[8]
Disposal Dispose of as hazardous organic waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Trustworthiness through Self-Validation: Every protocol must be a self-validating system. After synthesis, the identity and purity of the product (whether nanoparticles or organic molecules) must be confirmed through appropriate analytical techniques. For nanoparticles, this includes Transmission Electron Microscopy (TEM) for size and morphology, and X-ray Diffraction (XRD) for crystallinity. For organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation, while High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can verify purity.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Benzene.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7734, 1,4-Diethylbenzene.
  • Dakin, D. (n.d.). The Chemical Intermediate Role of 1,4-Diethylbenzene in Synthesis.
  • ChemBK. (2024). 1,4-Diethylbenzene.
  • Fisher Scientific. (2009). Safety Data Sheet: 1,4-Diethylbenzene.
  • ChemBK. (2024). 1,4-Dimethylbenzene.
  • Roy, S., et al. (n.d.). 'Pre-optimization' of the solvent of nanoparticle synthesis for superior catalytic efficiency: a case study with Pd nanocrystals.
  • Airgas. (2017). Safety Data Sheet: Diethylbenzene.
  • AccuStandard. (n.d.). 1,4-Diethylbenzene CAS # 105-05-5.
  • ChemicalBook. (2025). 1,4-DIETHYLBENZENE - Safety Data Sheet.
  • Foreverest Resources Ltd. (n.d.). Heat Transfer Fluids.
  • Gaponik, N., & Rogach, A. L. (2010). Germanium Nanocrystals Synthesized in High-Boiling-Point Organic Solvents.
  • The Good Scents Company. (n.d.). 1,4-diethyl benzene, 105-05-5.
  • Sigma-Aldrich. (n.d.). 1,4-Diethylbenzene 96%.
  • Parajuli, S. (2019). How to find a solvent with boiling point higher than 90 degree C for the dispersion of silane modified barium titanate nanoparticles?
  • eThermo. (n.d.). 1,4-diethylbenzene Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on.
  • Pharmaffiliates. (n.d.). CAS No : 105-05-5 | Product Name : 1,4-Diethylbenzene.
  • Sigma-Aldrich. (n.d.). 1,4-Diethylbenzene for synthesis.
  • PrepChem.com. (n.d.). Synthesis of 1,4-Dibenzoylbenzene.
  • Caldera. (n.d.). Heat Transfer Fluids for Chemical Processing Plants.
  • Chemsrc. (2025). 1,4-Diethylbenzene | CAS#:105-05-5.
  • Krivoshapkina, E., et al. (2022). Synthesis of Stober silica nanoparticles in solvent environments with different Hansen solubility parameters.
  • Fiveable. (n.d.). 1,4-dimethylbenzene Definition.
  • Wikipedia. (n.d.). 1,4-Dimethoxybenzene.
  • Nippon Chemical Texas Inc. (n.d.). Buy Heat Transfer Fluid Online.
  • Wojasinski, M., et al. (2023). Synthesis of CdSe Quantum Dots in Two Solvents of Different Boiling Points for Polymer Optical Fiber Technology.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1,4-diethyl- (CAS 105-05-5).
  • ChemicalBook. (n.d.). 1,4-Dimethoxybenzene synthesis.
  • Guidechem. (n.d.). What are the uses, synthesis methods, and toxicity of 1,4-Dicyanobenzene?
  • Dalian Richfortune Chemicals Co., Ltd. (n.d.). Heat transfer fluid. Retrieved from Dalian Richfortune Chemicals Co., Ltd.
  • Dow Chemical / ChemPoint. (n.d.). DOWTHERM™ T Synthetic Thermal Fluid.

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Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1,4-Dioctylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Dioctylbenzene is an aromatic hydrocarbon characterized by a central benzene ring substituted at the para positions with two octyl chains. This molecular structure imparts specific physicochemical properties that make it a valuable intermediate in the synthesis of polymers, surfactants, and functional materials. Accurate and comprehensive characterization is paramount for ensuring its purity, confirming its structural integrity, and predicting its behavior in various applications. This guide provides a detailed overview of the primary analytical techniques and protocols for the definitive characterization of this compound, designed for researchers, chemists, and quality control professionals.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for selecting and optimizing analytical methods. While specific experimental data for this compound is not broadly published, its properties can be reliably estimated based on its structure and comparison to analogous long-chain alkylbenzenes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
IUPAC Name This compound---
CAS Number 26537-56-0---
Molecular Formula C₂₂H₃₈---
Molecular Weight 302.54 g/mol Calculated
Appearance Colorless to pale yellow liquidPredicted
Boiling Point ~405-407 °C at 760 mmHgEstimated
Density ~0.85 g/mL at 20 °CEstimated
Solubility Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, toluene, dichloromethane)Predicted

Chromatographic Analysis for Purity and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and separating it from isomers (e.g., 1,2- and 1,3-dioctylbenzene) and other synthesis-related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is the premier technique for analyzing volatile and thermally stable compounds like this compound. Gas chromatography separates the compound from other volatile components based on boiling point and polarity, while mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation pattern. This method is highly effective for identifying isomers and trace impurities.[1]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as hexane or dichloromethane.

    • Create a working standard by diluting the stock solution to a final concentration of 10-100 µg/mL.

  • Instrumentation:

    • Utilize a GC system equipped with a split/splitless injector and a mass spectrometer detector (e.g., Quadrupole or Time-of-Flight).

  • GC Method Parameters:

ParameterRecommended SettingRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A nonpolar column provides excellent separation for hydrocarbons based on boiling point.
Carrier Gas Helium or Hydrogen, 1.0-1.5 mL/min constant flowInert carrier gas to transport the sample through the column.
Injector Temp. 280 °CEnsures rapid volatilization without thermal degradation.
Split Ratio 50:1 (adjustable based on concentration)Prevents column overloading and ensures sharp peaks.
Oven Program Start at 100°C, hold 1 min, ramp at 15°C/min to 300°C, hold 10 minA temperature ramp effectively separates compounds with a wide range of boiling points.
  • MS Method Parameters:

ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode for creating reproducible fragmentation patterns.
MS Source Temp. 230 °COptimal temperature for ionization.
MS Quad Temp. 150 °CMaintains ion trajectory and prevents contamination.
Scan Range 40-500 amuCovers the expected molecular ion and key fragments.
  • Data Analysis & Expected Results:

    • Chromatogram: Expect a major peak at a specific retention time corresponding to this compound. Isomers (1,2- and 1,3-) will have slightly different retention times.

    • Mass Spectrum:

      • Molecular Ion (M⁺): A peak at m/z = 302.5 is expected, confirming the molecular weight.

      • Key Fragments: A prominent peak at m/z = 91 (tropylium ion) is characteristic of alkylbenzenes.[2] Another significant fragment at m/z = 203 results from the benzylic cleavage and loss of a C₇H₁₅ radical.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a complementary technique, particularly useful for analyzing less volatile impurities or for preparative-scale purification. For nonpolar molecules like this compound, reversed-phase HPLC is the method of choice, where separation is based on hydrophobicity.[3]

Experimental Protocol: Reversed-Phase HPLC Analysis

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Instrumentation:

    • An HPLC system with a UV detector, C18 column, and an autosampler.

  • HPLC Method Parameters:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 stationary phase provides strong hydrophobic retention for the octyl chains.
Mobile Phase Isocratic elution with Acetonitrile/Water (95:5 v/v)A high percentage of organic solvent is needed to elute the highly nonpolar analyte.
Flow Rate 1.0 mL/minStandard flow rate for analytical separations.
Column Temp. 30 °CMaintains consistent retention times.
Detection UV at 254 nmAromatic rings exhibit strong absorbance at this wavelength.
Injection Vol. 10 µL---
  • Data Analysis:

    • The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide definitive information about the chemical structure and functional groups present in the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR are the most powerful methods for unambiguous structural confirmation. The symmetry of the 1,4-disubstituted benzene ring results in a simplified spectrum that is highly characteristic.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Expected Spectral Data:

    • ¹H NMR: The para-substitution and symmetry of the molecule simplify the spectrum. Protons on the octyl chains will appear in the upfield region, while the aromatic protons will be downfield.[4]

    • ¹³C NMR: The symmetry means there will be fewer carbon signals than the total number of carbons. Aromatic carbons appear downfield (~110-150 ppm), while aliphatic carbons are upfield (~10-40 ppm).[5]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm)
Ar-H ~7.10Singlet4H~128.5
Ar-C -CH₂---------~141.0
Ar-C H₂-~2.55Triplet4H~35.5
-CH₂- (chain)~1.58 - 1.25Multiplet24H~32.0, 31.5, 29.5, 29.3, 22.7
-CH₃~0.88Triplet6H~14.1
Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. For this compound, it can confirm the presence of the aromatic ring and its substitution pattern, as well as the aliphatic C-H bonds of the octyl chains.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation:

    • As this compound is a liquid, a small drop can be placed directly between two KBr plates or onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Expected Absorption Bands:

    • The spectrum will be dominated by C-H stretching and bending vibrations. The substitution pattern on the benzene ring gives rise to a characteristic out-of-plane bending signal.[6][7]

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050-3010C-H StretchAromatic C-H
2955-2850C-H StretchAliphatic (CH₂, CH₃)
~1610, ~1510C=C StretchAromatic Ring
1470-1450C-H BendAliphatic (CH₂)
840-810C-H Out-of-Plane Bendp-disubstituted benzene

Integrated Analytical Workflow

For a complete and validated characterization of a new batch of this compound, a logical workflow combining these techniques is essential. This ensures both purity and structural identity are confirmed with a high degree of confidence.

Diagram 1: Integrated Workflow for Characterization

G cluster_0 Purity Assessment cluster_1 Structural Confirmation GCMS GC-MS Analysis MS_Data Mass Spec Data (from GC-MS) GCMS->MS_Data Report Certificate of Analysis GCMS->Report HPLC HPLC Analysis HPLC->Report NMR NMR (¹H & ¹³C) NMR->Report FTIR FT-IR Spectroscopy FTIR->Report MS_Data->Report Sample This compound Sample Sample->GCMS Sample->HPLC Sample->NMR Sample->FTIR

Caption: Workflow for the complete characterization of this compound.

References

  • USGS. (n.d.). Standard Operating Procedure for the Instrumental Analysis for the Long-Chain Alkylbenzenes. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Aromatic Hydrocarbon Types in Middle Distillates with the Alliance HPLC System and RI Detection According to ASTM D6591 (IP548). Retrieved from [Link]

  • Eganhouse, R. P., et al. (1983). Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. International Journal of Environmental Analytical Chemistry. Retrieved from [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Retrieved from [Link]

  • Eganhouse, R. P., & Kaplan, I. R. (1982). Determination of long-chain alkylbenzenes in environmental samples by argentation thin-layer chromatography/high-resolution gas chromatography and gas chromatography/mass spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Shimadzu. (n.d.). Determination of Aromatic Hydrocarbons in Jet Fuel by LC-RID According to ASTM D6379 / IP436 using a Two-column Set. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Smith, B. C. (2016). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy. Retrieved from [Link]

  • Smith, B. C. (2016). Distinguishing structural isomers: Mono- and disubstituted benzene rings. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • SpectraBase. (n.d.). Octyl ether - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • Mat, H. B. (1994). Investigation of the composition of linear alkylbenzenes with emphasis on the identification and quantitation of some trace compounds using GS/MS system in both electron impact and chemical ionization modes. Seton Hall University Dissertations and Theses. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Diethylbenzene. PubChem. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. Retrieved from [Link]

  • MDPI. (2022). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,4-diethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Fiveable. (n.d.). 1,4-dimethylbenzene Definition. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1,4-diethyl- (CAS 105-05-5). Retrieved from [Link]

  • Chemsrc. (n.d.). 1,4-Diethylbenzene. Retrieved from [Link]

  • LookChem. (n.d.). 1,4-DIETHYLBENZENE 105-05-5 wiki. Retrieved from [Link]

  • ATB. (n.d.). 1,4-Divinylbenzene. Retrieved from [Link]

  • OECD. (n.d.). 1,4-DIETHYLBENZENE CAS N°: 105-05-5. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1,4-Diethylbenzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,4-diethyl-. NIST Chemistry WebBook. Retrieved from [Link]

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Application Note: Comprehensive ¹H and ¹³C NMR Spectral Analysis of 1,4-Dioctylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Unambiguous Structural Verification

1,4-Dioctylbenzene is a symmetrically substituted aromatic hydrocarbon. Its structure, featuring a central benzene ring with two para-substituted n-octyl chains, makes it a valuable molecule in materials science, organic electronics, and as a synthetic intermediate. Accurate and unambiguous structural verification is paramount to ensure material purity and predict its physicochemical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the structure of organic molecules in solution.[1] By probing the magnetic environments of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides precise information on the molecular framework, including the number of unique atoms, their connectivity, and their chemical environment. This application note details a multi-faceted NMR approach to confirm the identity and purity of this compound.

Foundational Principles of NMR Analysis for this compound

The symmetrical nature of this compound simplifies its NMR spectra. Due to the plane of symmetry bisecting the benzene ring and the free rotation around single bonds, several proton and carbon environments are chemically equivalent.

  • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the octyl chains. The chemical shift (δ) of these signals is influenced by the electron density around the protons. Aromatic protons are deshielded and appear downfield (higher ppm), while aliphatic protons are shielded and appear upfield (lower ppm). Signal multiplicity, governed by spin-spin coupling, reveals the number of neighboring protons.

  • ¹³C NMR: The carbon spectrum provides a count of the unique carbon environments. Similar to ¹H NMR, aromatic carbons resonate downfield compared to aliphatic carbons. Standard ¹³C NMR is typically broadband-decoupled, meaning all signals appear as singlets.[2]

  • DEPT (Distortionless Enhancement by Polarization Transfer): This technique is invaluable for determining the multiplicity of carbon atoms (C, CH, CH₂, or CH₃).[3][4] A DEPT-135 experiment, for instance, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative (inverted) peaks, while quaternary carbons are absent.[5][6]

  • 2D NMR (COSY & HSQC): Two-dimensional techniques are essential for assembling the molecular puzzle.

    • COSY (COrrelation SpectroscopY) reveals proton-proton couplings, typically over two to three bonds.[7][8][9] This is critical for mapping the sequence of protons along the octyl chain and confirming their assignments.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom it is directly attached to.[10][11][12] This experiment provides definitive C-H connectivity, bridging the information from ¹H and ¹³C spectra.[13][14]

Predicted Spectral Data for this compound

Based on the molecular structure and established chemical shift ranges for similar 1,4-dialkylbenzenes, a predicted NMR dataset can be formulated.[2][15][16] This serves as a hypothesis to be confirmed by experimental data.

Molecular Structure with Atom Labeling:

Caption: Labeled structure of this compound for NMR assignment.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Label Assignment Predicted δ (ppm) Multiplicity Integration
Hₐ Aromatic C-H ~7.10 s 4H
Hᵦ Benzylic -CH₂- (Cα-H) ~2.58 t 4H
H꜀ -CH₂- (Cβ-H) ~1.59 quint 4H
Hₔ -CH₂- (Cγ-Cζ-H) ~1.29 m 16H
Hₑ -CH₂- (Cη-H) ~0.88 m 4H

| Hբ | Terminal -CH₃ (Cθ-H) | ~0.87 | t | 6H |

Table 2: Predicted ¹³C NMR & DEPT-135 Data (125 MHz, CDCl₃)

Label Assignment Predicted δ (ppm) DEPT-135 Phase
C₁ Aromatic C-Octyl (ipso) ~140.0 Absent
C₂ Aromatic C-H ~128.3 Positive (CH)
C₃ Benzylic -CH₂- (Cα) ~35.5 Negative (CH₂)
C₄ -CH₂- (Cβ) ~31.9 Negative (CH₂)
C₅ -CH₂- (Cγ) ~31.5 Negative (CH₂)
C₆ -CH₂- (Cδ) ~29.5 Negative (CH₂)
C₇ -CH₂- (Cε) ~29.3 Negative (CH₂)
C₈ -CH₂- (Cζ) ~29.2 Negative (CH₂)
C₉ -CH₂- (Cη) ~22.7 Negative (CH₂)

| C₁₀ | Terminal -CH₃ (Cθ) | ~14.1 | Positive (CH₃) |

Experimental Protocols

Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on proper sample preparation.[17] A homogeneous solution free of particulate matter is essential for achieving high-resolution spectra.[18]

  • Analyte Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-80 mg for ¹³C NMR into a clean, dry vial.[19][20]

  • Solvent Selection: this compound is non-polar. Deuterated chloroform (CDCl₃) is an excellent solvent choice. It is crucial to use a deuterated solvent to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum.[17][19]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[18] The solvent should contain 0.03-0.05% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[2][19]

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[19]

  • Transfer to NMR Tube: Transfer the clear, homogeneous solution into a clean, high-quality 5 mm NMR tube. Ensure the sample height is between 4-5 cm to position it correctly within the spectrometer's detection coil.[18][21]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol 2: NMR Data Acquisition

The following are general acquisition parameters for a 500 MHz spectrometer. These should be adapted based on the specific instrument and sample concentration.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal from the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 12-15 ppm.

    • Number of Scans (NS): 8-16.

    • Relaxation Delay (D1): 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: 220-240 ppm.

    • Number of Scans (NS): 1024-4096 (¹³C is much less sensitive than ¹H).

    • Relaxation Delay (D1): 2 seconds.

  • DEPT-135 Acquisition:

    • Pulse Program: Standard DEPT-135 sequence.

    • Parameters: Use parameters similar to the ¹³C experiment. The number of scans can often be reduced compared to the standard ¹³C spectrum.

  • ¹H-¹H COSY Acquisition:

    • Pulse Program: Standard gradient-selected COSY (cosygpmf).

    • Spectral Width: Same as the ¹H spectrum in both dimensions.

    • Data Points: 1024-2048 in F2, 256-512 in F1.

    • Number of Scans (NS): 2-8 per increment.

  • ¹H-¹³C HSQC Acquisition:

    • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (hsqcedetgpsisp2).

    • Spectral Width F2 (¹H): Same as the ¹H spectrum.

    • Spectral Width F1 (¹³C): 160-180 ppm (or tailored to the expected chemical shift range).

    • Number of Scans (NS): 4-16 per increment.

Protocol 3: Data Processing

Raw NMR data (the Free Induction Decay or FID) must be mathematically processed to generate the frequency-domain spectrum.[22]

  • Fourier Transformation (FT): This is the fundamental step that converts the time-domain FID into the frequency-domain spectrum.[22][23]

  • Apodization (Window Function): Apply an exponential or Gaussian window function to the FID before FT to improve the signal-to-noise ratio or resolution.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in positive absorption mode and symmetrical.

  • Baseline Correction: Correct any distortions in the spectral baseline to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • 2D Data Processing: For COSY and HSQC, processing involves FT in both dimensions (F2 and F1), followed by phasing and baseline correction.[24][25]

Data Interpretation and Structural Confirmation Workflow

The final step is to integrate all the spectral data to build a cohesive and validated structural assignment.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Final Final Assignment H1 ¹H NMR (Proton Environments) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY Provides F2 Axis & Diagonal HSQC ¹H-¹³C HSQC (C-H Connectivity) H1->HSQC Provides F2 Axis C13 ¹³C NMR (Carbon Environments) C13->HSQC Provides F1 Axis DEPT DEPT-135 (Carbon Multiplicity) Assign Integrate All Data & Assign Signals DEPT->Assign Confirms CH, CH₂, CH₃ COSY->Assign Confirms Octyl Chain Sequence HSQC->Assign Links Protons to Carbons Confirm Structure Confirmed Assign->Confirm

Caption: Workflow for structural confirmation using multi-dimensional NMR data.

  • Analyze ¹H Spectrum: Identify the aromatic singlet (~7.10 ppm) and the aliphatic signals. Integrate all peaks. The integration ratio should correspond to the number of protons in each environment (4:4:4:16:4:6). Analyze the splitting patterns: the benzylic CH₂ (Hᵦ) and terminal CH₃ (Hբ) should be triplets.

  • Analyze ¹³C & DEPT-135 Spectra: Count the number of unique carbons in the ¹³C spectrum. Use the DEPT-135 spectrum to identify the single CH₃ peak (positive), the single aromatic CH peak (positive), the seven unique CH₂ peaks (negative), and the single quaternary carbon (absent in DEPT, present in ¹³C).[5][26]

  • Analyze COSY Spectrum: Look for off-diagonal cross-peaks.[8][27] You should observe a clear correlation path starting from the benzylic protons (Hᵦ) to their neighbors (H꜀), from H꜀ to its neighbors, and so on, down the entire octyl chain. This confirms the through-bond connectivity of the aliphatic chain.

  • Analyze HSQC Spectrum: Each cross-peak in the HSQC spectrum connects a proton signal on the F2 (horizontal) axis to a carbon signal on the F1 (vertical) axis.[10][11] For example, the proton signal at ~7.10 ppm will correlate with the carbon signal at ~128.3 ppm, confirming the aromatic C-H assignment. This process is repeated for every C-H pair, providing definitive assignments for all protonated carbons.

  • Final Confirmation: By combining all data, every proton and carbon signal can be unambiguously assigned to its position in the this compound molecule, thus confirming its structure and assessing its purity.

Conclusion

This application note outlines a systematic and robust NMR-based methodology for the complete spectral analysis and structural verification of this compound. By synergistically employing 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) NMR techniques, researchers can achieve high-confidence characterization of this and similar symmetrically substituted molecules. The provided protocols are designed to be a practical guide for obtaining high-quality data and performing a logical, step-by-step interpretation.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • Chemistry For Everyone. How Do You Process NMR Data? YouTube. [Link]

  • University of Wisconsin-Madison. Sample Preparation. [Link]

  • JoVE. Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). [Link]

  • Scribd. NMR Data Processing Guide. [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]

  • Fiveable. DEPT-135 Definition - Organic Chemistry Key Term. [Link]

  • Fiveable. HSQC Definition - Organic Chemistry Key Term. [Link]

  • Chemistry For Everyone. What Is HSQC NMR? YouTube. [Link]

  • University of the West Indies. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • Chemistry LibreTexts. 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • Columbia University NMR Core Facility. COSY. [Link]

  • Fraser Lab. From FID to 2D: Processing HSQC Data Using NMRPipe. [Link]

  • Magritek. 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. [Link]

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  • Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • eMagRes. NMR Data Processing. [Link]

  • Columbia University NMR Core Facility. DEPT. [Link]

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Application Note: Mass Spectrometry Fragmentation Analysis of 1,4-Dioctylbenzene for Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to understanding and predicting the electron ionization (EI) mass spectrometry fragmentation pattern of 1,4-dioctylbenzene. As a member of the long-chain alkylbenzene family, this compound is relevant in various fields, including industrial chemical analysis and as a potential impurity or metabolite in drug development processes. A thorough understanding of its fragmentation behavior is crucial for its unambiguous identification and quantification. This document outlines the primary fragmentation pathways, including benzylic cleavage and McLafferty rearrangement, and provides a detailed protocol for gas chromatography-mass spectrometry (GC-MS) analysis.

Introduction

This compound is an aromatic hydrocarbon characterized by a benzene ring substituted with two octyl chains at the para positions. The analysis of such long-chain alkylbenzenes is pertinent in diverse areas, from petroleum and polymer industries to environmental monitoring and pharmaceutical sciences, where they may arise as synthetic intermediates, degradation products, or metabolites. Electron ionization mass spectrometry (EI-MS), commonly coupled with gas chromatography (GC), is a powerful technique for the structural elucidation of these compounds. The resulting mass spectrum provides a unique fragmentation "fingerprint" that allows for confident identification.

The fragmentation of long-chain alkylbenzenes under EI conditions is governed by well-established principles of organic mass spectrometry, primarily driven by the stability of the resulting fragment ions.[1] The presence of the aromatic ring and the long alkyl chains gives rise to characteristic fragmentation patterns dominated by cleavages at positions benzylic to the aromatic ring and rearrangements involving hydrogen transfer.

Predicted Fragmentation Pathways of this compound

Upon electron ionization at a standard energy of 70 eV, the this compound molecule will lose an electron to form a molecular ion (M•+).[2] This high-energy molecular ion is unstable and will undergo fragmentation to produce a series of smaller, more stable ions. The primary fragmentation routes for this compound are predicted to be benzylic cleavage and the McLafferty rearrangement.

Benzylic Cleavage

Benzylic cleavage is a highly favored fragmentation pathway for alkylbenzenes because it results in the formation of a resonance-stabilized benzylic or tropylium cation.[3] For this compound, the cleavage of the C-C bond beta to the aromatic ring is the most probable initial fragmentation step.

  • Primary Benzylic Cleavage: The loss of a heptyl radical (•C₇H₁₅) from one of the octyl chains leads to the formation of a highly abundant ion at a mass-to-charge ratio (m/z) of 217. This corresponds to the dioctylbenzyl cation, which can further rearrange to a more stable tropylium-like structure.

  • Secondary Benzylic Cleavage: A subsequent cleavage of the second octyl chain from the m/z 217 ion, losing another heptyl radical, is less likely as it would involve the fragmentation of an already stable ion. However, cleavage of the entire second octyl group as a radical from the initial molecular ion could also occur, though it is generally less favored than the loss of a smaller radical.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation for molecules containing a carbonyl group or an aromatic ring, and an alkyl chain with a γ-hydrogen atom.[1] In the case of this compound, the aromatic ring acts as the unsaturated system. The rearrangement involves the transfer of a γ-hydrogen from the octyl chain to the benzene ring via a six-membered transition state, followed by the cleavage of the β-C-C bond.

This process would result in the elimination of a neutral alkene (1-heptene, C₇H₁₄) and the formation of a radical cation at m/z 218. This ion corresponds to a protonated 1,4-octyl-methylbenzene. The McLafferty rearrangement often gives rise to a significant peak in the mass spectra of long-chain alkylbenzenes.

Other Fragmentation Processes
  • Alkyl Chain Fragmentation: The long octyl chains can undergo fragmentation, leading to a series of ions separated by 14 mass units (CH₂ groups).[4] This results in a characteristic pattern of peaks at lower m/z values.

  • Aromatic Ring Fragments: At lower m/z values, fragments corresponding to the aromatic core, such as the phenyl cation (m/z 77) and related ions (e.g., m/z 91, 105), are expected, arising from more extensive fragmentation.

Predicted Mass Spectrum of this compound

Based on the fragmentation pathways described above, the following table summarizes the major predicted ions in the EI mass spectrum of this compound.

m/zProposed Structure/FormulaFragmentation PathwayRelative Abundance
302[C₂₂H₃₈]•+Molecular IonLow
218[C₁₅H₂₆]•+McLafferty Rearrangement (Loss of C₇H₁₄)Moderate
217[C₁₅H₂₅]+Benzylic Cleavage (Loss of •C₇H₁₅)High (likely Base Peak)
119[C₉H₁₁]+Cleavage of one octyl group and subsequent fragmentationModerate
105[C₈H₉]+Further fragmentation of the aromatic coreModerate
91[C₇H₇]+Tropylium ion, characteristic of alkylbenzenesModerate
57[C₄H₉]+Alkyl chain fragmentationHigh
43[C₃H₇]+Alkyl chain fragmentationHigh

Experimental Protocol: GC-MS Analysis

This section provides a general protocol for the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as hexane or dichloromethane.

  • Working Solutions: Create a series of dilutions from the stock solution to establish a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Matrix: For samples in complex matrices, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to isolate the analyte and minimize matrix interference.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column)

  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

  • Injection Volume: 1 µL

  • Injector Temperature: 280 °C

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Final hold: 10 minutes at 300 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV

  • Mass Scan Range: m/z 40-400

Visualization of Fragmentation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key fragmentation pathways of this compound.

fragmentation M This compound (M•+, m/z 302) F217 Benzylic Cleavage Product [C15H25]+ m/z 217 M->F217 - •C7H15 F218 McLafferty Rearrangement Product [C15H26]•+ m/z 218 M->F218 - C7H14 HeptylRadical •C7H15 Radical Heptene C7H14 (1-Heptene)

Caption: Primary fragmentation of this compound molecular ion.

secondary_fragmentation cluster_main Further Fragmentation F217 Benzylic Cleavage Product [C15H25]+ m/z 217 F_alkyl Alkyl Chain Fragments (m/z 57, 43, etc.) F217->F_alkyl Chain Scission F_aromatic Aromatic Core Fragments (m/z 105, 91, 77) F217->F_aromatic Ring Fragmentation

Caption: Secondary fragmentation pathways from the primary benzylic cleavage product.

Conclusion

The electron ionization mass spectrum of this compound is predicted to be characterized by a prominent base peak at m/z 217 resulting from benzylic cleavage, and a significant ion at m/z 218 due to the McLafferty rearrangement. The molecular ion at m/z 302 is expected to be of low abundance. A series of smaller fragments arising from the cleavage of the alkyl chains and the aromatic ring will also be present. The provided GC-MS protocol offers a robust starting point for the analysis of this compound, enabling its reliable identification and quantification in various matrices. This detailed understanding of the fragmentation pattern is essential for researchers and professionals in fields where the detection and characterization of long-chain alkylbenzenes are critical.

References

  • Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part II. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Mass Spectrometry Reviews, 9(5), 583-630. [Link]

  • Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 9(2), 187-233. [Link]

  • NIST Chemistry WebBook. (n.d.). Benzene, 1,4-diethyl-. [Link]

  • Wiley Science Solutions. (n.d.). Mass Spectral Databases. [Link]

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  • Wiley. (2023). Wiley Registry of Mass Spectral Data 2023. [Link]

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  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • msp.ch. (2014, July 15). Wiley MS Libraries. [Link]

  • Wiley. (n.d.). Wiley Registry® of Mass Spectral Data, 11th Edition. [Link]

  • NIST Chemistry WebBook. (n.d.). Benzene, 1,4-dimethyl-2-(1-methylethyl)-. [Link]

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube. [Link]

  • PubChem. (n.d.). 1,4-Diisopropenylbenzene. [Link]

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  • Liao, Y., et al. (2020). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry, 143, 103998. [Link]

  • Agilent Technologies. (n.d.). A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System. [Link]

  • PubChem. (n.d.). 1,4-Diethylbenzene. [Link]

  • ChemComplete. (2020, December 16). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement [Video]. YouTube. [Link]

  • Agilent Technologies. (2021, April 7). Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS. [Link]

  • Leal, J. F., et al. (2023). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Water, 15(15), 2785. [Link]

  • Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis of ethylbenzene. [Link]

  • ResearchGate. (n.d.). Distinguishing by Principal Component Analysis o-Xylene, m-Xylene, p-Xylene and Ethylbenzene Using Electron Ionization Mass Spectrometry. [Link]

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Application Note & Protocols: Incorporation of 1,4-Dioctylbenzene into Polymer Backbones for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The integration of substituted benzene rings into polymer backbones is a cornerstone of modern materials science, enabling the precise tuning of thermal, mechanical, and optoelectronic properties. This guide focuses on the incorporation of 1,4-dioctylbenzene, a monomer that imparts significant advantages, most notably enhanced solubility and processability, to otherwise rigid and intractable polymer chains. The long, flexible octyl side chains disrupt intermolecular packing, allowing for the dissolution of these polymers in common organic solvents, a critical feature for solution-based processing techniques like spin-coating and inkjet printing. This document provides a detailed overview of the primary synthetic strategies, step-by-step experimental protocols for monomer synthesis and polymerization, and methods for material characterization. It is intended for researchers in materials science, organic electronics, and drug development seeking to design and synthesize novel functional polymers.

The Strategic Role of this compound in Polymer Design

The choice of a monomer is a critical design parameter that dictates the final properties of a polymer. The this compound unit offers a unique combination of a rigid aromatic core and flexible aliphatic side chains, which serves several key purposes:

  • Enhanced Solubility and Processability: The primary function of the two octyl chains is to increase the entropy of the system and prevent the tight packing of polymer chains. This significantly improves solubility in common organic solvents (e.g., chloroform, toluene, THF), which is essential for characterization and fabrication of devices from solution.[1]

  • Control over Morphology: The aliphatic side chains influence the polymer's solid-state morphology, affecting thin-film formation and the degree of crystallinity. This is a crucial factor in applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where charge transport is highly dependent on molecular ordering.[2]

  • Tuning of Optoelectronic Properties: The benzene ring is a fundamental building block for conjugated polymers. Its electronic properties can be modulated by copolymerization with other aromatic units, leading to materials with tailored absorption and emission spectra for applications in organic light-emitting diodes (OLEDs) and sensors.[3]

  • Thermal Stability: The aromatic backbone imparts a high degree of thermal stability, a desirable characteristic for materials used in electronic devices that may operate at elevated temperatures.[4]

The logical relationship between the monomer's structure and the resulting polymer's properties can be visualized as follows:

G cluster_monomer Monomer: this compound Unit cluster_properties Resulting Polymer Properties Monomer Structure A Rigid Phenylene Core B Flexible Dioctyl Side Chains P1 High Thermal Stability (TGA > 400 °C) A->P1 contributes to P3 Tunable Band Gap (via Copolymerization) A->P3 enables P2 Enhanced Solubility (in Toluene, CHCl3) B->P2 imparts P4 Processability (Spin-coating, Printing) P2->P4 allows for

Caption: Monomer structure-property relationships.

Synthetic Strategies for Polymerization

The successful incorporation of this compound into a polymer backbone relies on the selection of an appropriate polymerization methodology. Transition metal-catalyzed cross-coupling reactions are particularly effective.

Suzuki-Miyaura Polycondensation

Suzuki-Miyaura catalyst transfer polymerization is a powerful and versatile method for synthesizing conjugated polymers with controlled molecular weights and defined structures.[5] The reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.

Causality Behind Method Choice: The primary advantage of Suzuki coupling is its exceptional functional group tolerance, allowing for the polymerization of monomers bearing sensitive groups like esters or amides without the need for protecting groups.[5] The reaction conditions are relatively mild, and the inorganic byproducts are easily removed, simplifying purification.[6] This makes it a highly reliable and reproducible method for a wide range of aromatic polymers.

To utilize this method, this compound must first be functionalized into suitable monomers, such as a dibromide (A-A type) and/or a diboronic ester (B-B type) for A-A/B-B polycondensation.

A general workflow for this process is outlined below:

G cluster_polymerization Suzuki Polycondensation start Start: This compound monomer_synth Monomer Synthesis (e.g., Bromination) start->monomer_synth monomer_A Monomer A: 2,5-Dibromo-1,4-dioctylbenzene monomer_synth->monomer_A setup Reaction Setup: - Monomers A & B - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Toluene/H2O) monomer_A->setup monomer_B Comonomer B: Arylene-bis(pinacol boronate) monomer_B->setup reaction Polymerization (Heat under N2, 24-48h) setup->reaction workup Workup & Purification reaction->workup precipitate Precipitation in Methanol workup->precipitate soxhlet Soxhlet Extraction (Acetone, Hexane, Chloroform) precipitate->soxhlet final_product Final Polymer: Poly(this compound-alt-arylene) soxhlet->final_product

Caption: Workflow for Suzuki Polycondensation.

Direct Arylation Polycondensation (DArP)

DArP is an increasingly popular alternative that simplifies the synthetic process by avoiding the preparation of organometallic monomers (like boronic esters).[7] This method creates C-C bonds by coupling a C-H bond directly with a C-Halogen bond, reducing the number of synthetic steps and minimizing toxic metal-containing byproducts.

Causality Behind Method Choice: DArP is chosen for its step-economy and atom-economy. By eliminating the need to pre-functionalize one of the monomers with a boronic acid/ester or an organotin group, it shortens the overall synthesis time and reduces waste. However, controlling the regioselectivity of the C-H activation can be a challenge and requires careful optimization of reaction conditions, including the choice of catalyst, ligand, and solvent.[8]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating characterization steps to confirm the identity and purity of the products.

Protocol 1: Synthesis of 2,5-Dibromo-1,4-dioctylbenzene

Objective: To prepare the key A-A type monomer for cross-coupling polymerization.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 5 mL per 1 g of substrate).

  • Cooling: Cool the flask to 0 °C using an ice bath. Protect the reaction from light by wrapping the flask in aluminum foil.

  • NBS Addition: In a separate flask, dissolve NBS (2.2 eq) in anhydrous DMF. Add this solution dropwise to the cooled substrate solution over 30 minutes.

    • Scientist's Note: Adding NBS slowly and at 0 °C helps to control the exothermicity of the reaction and minimize the formation of over-brominated side products.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight (approx. 16 hours).

  • Quenching: Pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of DCM.

  • Extraction & Washing:

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium thiosulfate solution (2 x 50 mL) to remove unreacted bromine, saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield a colorless oil.

  • Validation: Confirm the structure and purity using ¹H NMR and ¹³C NMR spectroscopy. The disappearance of the aromatic protons at the 2 and 5 positions and the appearance of a single aromatic singlet will confirm the desired product.

Protocol 2: Suzuki Polycondensation

Objective: To synthesize a polymer containing this compound units. This protocol uses the dibrominated monomer from Protocol 1 and a generic arylene-diboronic ester comonomer.

Materials:

  • 2,5-Dibromo-1,4-dioctylbenzene (Monomer A, 1.0 eq)

  • Arylene-bis(pinacol boronate) (Comonomer B, 1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium carbonate (K₂CO₃), 2M aqueous solution

  • Toluene, anhydrous

  • Aliquat 336 (phase transfer catalyst)

  • Methanol

  • Soxhlet extraction apparatus and thimbles

Procedure:

  • Setup: To a Schlenk flask, add Monomer A (1.0 eq), Comonomer B (1.0 eq), and the Pd(PPh₃)₄ catalyst (0.02 eq).

  • Degassing: Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.

    • Scientist's Note: This step is critical. Oxygen can oxidatively deactivate the Pd(0) catalyst, halting the polymerization.[9]

  • Solvent Addition: Add anhydrous toluene via cannula, followed by a few drops of Aliquat 336 and the 2M K₂CO₃ solution.

  • Polymerization: Heat the mixture to 90 °C and stir vigorously under a positive pressure of nitrogen for 48 hours. The solution may become viscous as the polymer forms.

  • End-Capping (Optional but Recommended): To control molecular weight and ensure stable end-groups, add a small amount of bromobenzene (as an end-capper for boronic ester chain ends) and stir for 4 hours, followed by a small amount of phenylboronic acid (for bromo chain ends) and stir for another 4 hours.

  • Precipitation: Cool the reaction mixture to room temperature. Pour the viscous solution slowly into a beaker of vigorously stirring methanol (10x the volume of the reaction solvent). The polymer should precipitate as a fibrous solid.

  • Initial Purification: Collect the solid by filtration and wash thoroughly with water and methanol to remove salts and catalyst residues. Dry the polymer in a vacuum oven.

  • Soxhlet Purification: Place the crude polymer in a cellulose thimble and purify by sequential Soxhlet extraction with acetone, hexane, and finally chloroform.

    • Scientist's Note: This fractional purification is essential. Acetone removes oligomers and catalyst residues. Hexane removes any remaining low molecular weight species. The desired high molecular weight polymer is then extracted into the chloroform fraction.

  • Isolation: Concentrate the chloroform fraction via rotary evaporation and precipitate the pure polymer into methanol again. Collect the final product by filtration and dry under high vacuum at 40-50 °C for 24 hours.

Protocol 3: Polymer Characterization

Objective: To determine the structural, thermal, and physical properties of the synthesized polymer.

  • Molecular Weight (GPC): Dissolve a small sample of the polymer in THF or chloroform and analyze using Gel Permeation Chromatography (GPC) against polystyrene standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Structural Confirmation (NMR): Analyze the polymer by ¹H and ¹³C NMR spectroscopy to confirm the successful incorporation of both monomers and the absence of end-group signals.

  • Thermal Properties (TGA/DSC):

    • Use Thermogravimetric Analysis (TGA) to determine the decomposition temperature (Td), indicating the polymer's thermal stability.

    • Use Differential Scanning Calorimetry (DSC) to identify the glass transition temperature (Tg) and any melt transitions (Tm).[10]

  • Optical Properties (UV-Vis/PL): Dissolve the polymer in a suitable solvent (e.g., chloroform) and cast a thin film. Analyze both the solution and the film using UV-Visible and Photoluminescence spectroscopy to determine the absorption and emission maxima, which are indicative of the polymer's electronic structure.

Data Summary and Expected Properties

The properties of polymers incorporating this compound are highly dependent on the comonomer used. However, a typical alternating copolymer can be expected to exhibit the properties summarized below.

PropertyExpected Value/ObservationCharacterization MethodSignificance
Molecular Weight (Mn) 15 - 50 kDaGPCAffects mechanical properties and film formation.
Polydispersity (PDI) 1.5 - 2.5GPCIndicates the breadth of molecular weight distribution.
Solubility Soluble in Toluene, THF, CHCl₃Visual InspectionCrucial for solution-based processing.
Decomposition Temp. (Td) > 400 °C (at 5% weight loss)TGAHigh value indicates excellent thermal stability.[10]
Glass Transition (Tg) 100 - 180 °CDSCDefines the transition from a glassy to a rubbery state.
UV-Vis Absorption (λmax) 350 - 450 nm (in film)UV-Vis SpectroscopyDetermines the color and electronic band gap of the material.
Photoluminescence (λmax) 450 - 550 nm (in film)PL SpectroscopyRelevant for OLED and sensing applications.

References

  • Benchchem. Application Notes and Protocols: Synthesis and Characterization of Novel Polymers from 1,4-Dialkylated Benzene Monomers.
  • The Royal Society of Chemistry. Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization.
  • Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel.
  • Properties and Applications of Polymers: A Mini Review.
  • Polymers | chemrevise.
  • UniVOOK. 1,4-Divinylbenzene: A Key Compound in Polymer and Resin Synthesis.
  • ResearchGate. Synthesis and Characterization of Poly (1,4-Benzenedimethylene Phthalate) and the Study of its ability to sorb Pb(II), Cd(II), and Zn(II) ions.
  • MDPI. Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization.
  • MDPI. DFT Studies on cis-1,4-Polymerization of Dienes Catalyzed by a Cationic Rare-Earth Metal Complex Bearing an Ancillary PNP Ligand.
  • ResearchGate. Living anionic polymerization of 1,4-divinylbenzene and its derivatives.
  • ResearchGate. Synthesis and Characterization of Poly(1,4-bis((E)-2-(3-dodecylthiophen-2-yl)vinyl)benzene) Derivatives.
  • MDPI. Synthesis and Characterization of a Self-Polycondensation Diazaphthalanone Monomer and Its Polymers from Polycondensation Reactions.
  • YouTube. Suzuki cross-coupling reaction.
  • ResearchGate. Detailed Optimization of Polycondensation Reaction via Direct C-H Arylation of Ethylenedioxythiophene | Request PDF.
  • MDPI. Tandem Suzuki Polymerization/Heck Cyclization Reaction to Form Ladder-Type 9,9′-Bifluorenylidene-Based Conjugated Polymer.
  • YouTube. Suzuki Coupling Mechanism.
  • ResearchGate. Synthesis of Poly(Arylene Alkenylene)s by Pd‐Catalyzed Three‐Component Coupling Polycondensation of Diiodoarenes, Non‐Conjugated Dienes, and Nucleophiles that Involves Chain Walking Isomerization | Request PDF.
  • PubMed Central. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides.
  • Anionic Dispersion Polymerization of 1,4-Divinylbenzene.
  • Google Patents. US7402646B2 - Polymerization of diisopropenylbenzene.
  • NIH. Synthesis and characterization of poly(styrene-co-divinylbenzene) and nanomagnetite structures - PMC.
  • Oriental Journal of Chemistry. Synthesis and Characterization of Linear Poly (divinylbenzene-co- ethylvinylbenzene) via a Cationic Solid Catalyst.
  • ResearchGate. The effect of solvent in direct arylation polycondensation of substituted thiophenes | Request PDF.
  • ResearchGate. Hypercrosslinking Polymers Fabricated from Divinyl Benzene via Friedel-Crafts Addition Polymerization.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Friedel-Crafts Synthesis of 1,4-Dioctylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedel-Crafts synthesis of 1,4-dioctylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific electrophilic aromatic substitution reaction. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you achieve a successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Two primary routes are commonly employed for the synthesis of this compound: direct Friedel-Crafts alkylation and a two-step Friedel-Crafts acylation followed by reduction. Each pathway presents unique challenges.

Route 1: Direct Friedel-Crafts Alkylation

This method typically involves the reaction of benzene with an octylating agent, such as 1-octene or 1-chlorooctane, in the presence of a Lewis acid catalyst.

Q1: My reaction is producing a complex mixture of products with low yield of the desired this compound. What is happening?

A1: This is a classic issue in Friedel-Crafts alkylation and can be attributed to several factors:

  • Polyalkylation: The initial product, octylbenzene, is more reactive than the starting benzene ring because the octyl group is an activating group. This leads to the formation of di-, tri-, and even higher alkylated benzenes.[1] To circumvent this, it is crucial to use a large excess of benzene relative to the octylating agent. This increases the statistical probability of the electrophile reacting with benzene instead of the more reactive octylbenzene.

  • Isomerization: The reaction of benzene with 1-octene or 1-chlorooctane under Friedel-Crafts conditions is prone to carbocation rearrangements. The initially formed primary or secondary carbocation can rearrange via hydride shifts to more stable secondary carbocations along the octyl chain. This results in a mixture of phenylalkane isomers where the benzene ring is attached at different positions on the octyl chain.[2]

  • Positional Isomers on the Benzene Ring: The first octyl group directs the second substitution to the ortho and para positions. You are likely forming a mixture of 1,2-dioctylbenzene (ortho), 1,3-dioctylbenzene (meta), and this compound (para). The para isomer is often favored due to steric hindrance, but significant amounts of the ortho and meta isomers can also be produced.

Troubleshooting Workflow for Direct Alkylation

Caption: Troubleshooting logic for direct Friedel-Crafts alkylation.

Q2: How can I improve the selectivity for the para isomer (this compound)?

A2: Achieving high para-selectivity is a significant challenge in Friedel-Crafts dialkylation. Here are some strategies:

  • Catalyst Choice: While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they often lead to isomer mixtures.[3] Modern solid acid catalysts, such as certain types of zeolites, can offer shape selectivity, favoring the formation of the sterically less hindered para isomer.[2][4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance para-selectivity by favoring the kinetically controlled product. However, this may also decrease the overall reaction rate.

Route 2: Friedel-Crafts Acylation followed by Reduction

This two-step approach offers better control over the final product structure. First, benzene is diacylated with octanoyl chloride, and then the resulting diketone is reduced to the dialkylbenzene.

Q3: I am attempting the diacylation of benzene with octanoyl chloride and AlCl₃, but the reaction stops after the first acylation. Why is this happening?

A3: This is an expected outcome. The first acyl group attached to the benzene ring is strongly deactivating due to the electron-withdrawing nature of the carbonyl group.[5] This deactivation makes the monoacylated benzene significantly less reactive than the starting benzene, effectively preventing a second Friedel-Crafts acylation reaction under standard conditions.

To achieve diacylation, you would need to first synthesize octylbenzene and then perform a second Friedel-Crafts acylation. However, this would lead to a mixture of ortho and para isomers. A more reliable method to obtain the 1,4-disubstituted product is to start with a different precursor if high purity of the 1,4 isomer is required from the outset.

A more practical approach for obtaining this compound via this route is to first perform a mono-acylation of benzene with octanoyl chloride to get octanophenone. Then, reduce the octanophenone to octylbenzene. Finally, perform a second Friedel-Crafts acylation on octylbenzene, which will give a mixture of ortho and para isomers that will need to be separated, followed by a final reduction.

Q4: What are the best methods to reduce the diketone to this compound?

A4: Two classic reduction methods are well-suited for this transformation:

  • Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[6][7][8][9] It is effective for reducing aryl ketones but is performed under harsh acidic conditions, which may not be suitable for substrates with acid-sensitive functional groups.

  • Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone followed by heating with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol.[9] The Wolff-Kishner reduction is conducted under basic conditions and is a good alternative if your molecule contains acid-labile groups.

General Troubleshooting

Q5: My Lewis acid catalyst (e.g., AlCl₃) seems to be inactive. What could be the cause?

A5: Lewis acids like AlCl₃ are extremely sensitive to moisture. The presence of water in your solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive. Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried under an inert atmosphere), and use anhydrous solvents and reagents. It is also crucial to handle the catalyst quickly in a dry environment or under an inert atmosphere.

Q6: How do I purify my final product and remove the other isomers?

A6: The separation of positional isomers of dialkylbenzenes can be challenging due to their similar physical properties.

  • Fractional Distillation: The boiling points of 1,2-, 1,3-, and this compound are expected to be very close. While high-efficiency fractional distillation under vacuum might achieve some separation, it is often not sufficient to obtain a pure isomer. For example, the boiling points of the diethylbenzene isomers are very close: 1,2-diethylbenzene (183 °C), 1,3-diethylbenzene (181 °C), and 1,4-diethylbenzene (184 °C).[10]

  • Crystallization: If the desired this compound is a solid at room temperature or has a significantly higher melting point than the other isomers, fractional crystallization from a suitable solvent at low temperatures can be an effective purification method.

  • Chromatography: Preparative column chromatography on silica gel or alumina can be used to separate the isomers. Due to their similar polarities, a high-performance liquid chromatography (HPLC) system with a suitable stationary phase may be necessary for efficient separation.[11]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene with Octanoyl Chloride (First Step of a Two-Step Synthesis)

This protocol outlines the mono-acylation of benzene, which can then be reduced and subjected to a second acylation/reduction sequence.

ReagentMolar Eq.MW ( g/mol )Amount
Benzene1078.11(User Defined)
Octanoyl chloride1162.66(User Defined)
Aluminum chloride1.1133.34(User Defined)
Dichloromethane--(Sufficient to dissolve)
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl). Maintain an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In the flask, suspend aluminum chloride in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add the octanoyl chloride to the dropping funnel and add it dropwise to the stirred suspension of aluminum chloride over 30 minutes.

  • Addition of Benzene: Add the excess benzene to the dropping funnel and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Workup: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude octanophenone.

Protocol 2: Clemmensen Reduction of an Aryl Ketone

ReagentAmount
Aryl Ketone(User Defined)
Zinc Amalgam (Zn(Hg))(In excess)
Concentrated HCl(Sufficient volume)
Toluene(Co-solvent)
  • Preparation of Zinc Amalgam: Activate zinc dust by stirring with dilute HCl, then wash with water. Amalgamate the zinc by stirring with a solution of mercury(II) chloride. Decant the aqueous solution and wash the amalgam with water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, toluene (to help dissolve the ketone), and the aryl ketone (e.g., octanophenone).

  • Reflux: Heat the mixture to a vigorous reflux with stirring. Additional portions of concentrated HCl may need to be added during the reaction.

  • Workup: After the reaction is complete (monitored by TLC or GC), cool the mixture and separate the organic layer.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., toluene or diethyl ether). Combine the organic layers, wash with water and brine, dry over an anhydrous salt, and concentrate to obtain the crude alkylbenzene. Further purification may be required.

Product Characterization

Verifying the structure of the final product is crucial. Below are the expected NMR chemical shifts for the this compound isomer.

Expected NMR Data for this compound

  • ¹H NMR (CDCl₃):

    • Aromatic protons: A singlet at approximately 7.0-7.1 ppm (due to the symmetry of the 1,4-disubstituted ring).[12]

    • Benzylic protons (-CH₂-Ar): A triplet at approximately 2.5-2.6 ppm.

    • Methylene protons (-CH₂-): A multiplet around 1.5-1.6 ppm and a broad multiplet around 1.2-1.4 ppm.

    • Terminal methyl protons (-CH₃): A triplet at approximately 0.8-0.9 ppm.

  • ¹³C NMR (CDCl₃):

    • Aromatic carbons (quaternary): ~140-142 ppm.

    • Aromatic carbons (CH): ~128-129 ppm.

    • Benzylic carbon (-CH₂-Ar): ~35-36 ppm.

    • Alkyl chain carbons (-CH₂-): Multiple signals in the range of ~22-32 ppm.

    • Terminal methyl carbon (-CH₃): ~14 ppm.

Logical Flow for Synthesis and Troubleshooting

Synthesis_Troubleshooting cluster_synthesis Synthesis Pathway cluster_alkylation Route 1: Direct Alkylation cluster_acylation Route 2: Acylation-Reduction cluster_troubleshooting Troubleshooting Points start Benzene alkylation Friedel-Crafts Alkylation start->alkylation acylation Friedel-Crafts Acylation start->acylation alkylating_agent 1-Octene or 1-Chlorooctane alkylating_agent->alkylation mixture Mixture of Isomers (ortho, meta, para) + Polyalkylation Products alkylation->mixture ts_poly Polyalkylation alkylation->ts_poly ts_isomer Isomer Control alkylation->ts_isomer ts_rearrange Carbocation Rearrangement alkylation->ts_rearrange ts_catalyst Catalyst Inactivity alkylation->ts_catalyst purification Purification (Distillation, Crystallization, Chromatography) mixture->purification acyl_agent Octanoyl Chloride acyl_agent->acylation ketone p-Dioctanoylbenzene (via multi-step) acylation->ketone ts_deactivation Acyl Deactivation acylation->ts_deactivation acylation->ts_catalyst reduction Reduction (Clemmensen or Wolff-Kishner) ketone->reduction reduction->purification product This compound purification->product

Caption: Overview of synthesis routes and associated troubleshooting points.

References

  • Cutright, J. (2022). Friedel-Crafts alkylation of benzene with a superacid catalyst. Digital Commons @ East Tennessee State University. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for 1-(but-3-enyl)benzene. [Link]

  • Amarilli, S., Perego, C., & Bellussi, G. (n.d.). Alkylation of Benzene with Long Chain Linear Alkenes Catalyzed by Solid Acids. ResearchGate. [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]

  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. [Link]

  • Pearson. (n.d.). Show how you would use the Friedel–Crafts acylation, Clemmensen reduction.... [Link]

  • LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • Deshmukh, A. R. A. S., et al. (n.d.). Alkylation of benzene with long chain (C8–C18) linear primary alcohols over zeolite‐Y. ResearchGate. [Link]

  • PubChem. (n.d.). 1,4-Diethylbenzene. [Link]

  • NIST. (n.d.). Benzene, 1,4-diethyl-. NIST Chemistry WebBook. [Link]

  • Pyvot. (n.d.). Separation of Isomers. [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]

  • Google Patents. (n.d.).
  • The University of Texas at Austin. (n.d.). Synthesis and characterization of divinyl monomers for styrene-based reaction injection molding. [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR spectra of neat 1,2‐diethylbenzene.... [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1,4-diethyl- (CAS 105-05-5). [Link]

  • National Center for Biotechnology Information. (n.d.). Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks. [Link]

  • MDPI. (2023, January 1). Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers. [Link]

  • LookChem. (n.d.). 1,4-DIETHYLBENZENE 105-05-5 wiki. [Link]

  • Doc Brown's Chemistry. (n.d.). C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum.... [Link]

  • National Center for Biotechnology Information. (2022, June 19). Synthesis and characterization of poly(styrene-co-divinylbenzene) and nanomagnetite structures. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis and characterization of poly(divinylbenzene) microspheres. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Linear Poly (divinylbenzene-co- ethylvinylbenzene) via a Cationic Solid Catalyst. [Link]

  • YouTube. (2013, November 6). Aromatic 1e. Position Isomers of dimethylbenzene (xylene). [Link]

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Technical Support Center: Synthesis of 1,4-Dioctylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1,4-dioctylbenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to improve the yield and purity of your synthesis. Here, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to support your work.

Introduction to this compound Synthesis

The synthesis of this compound is most commonly achieved through the Friedel-Crafts alkylation of benzene with an octylating agent, such as 1-chlorooctane or 1-octene.[1][2] This electrophilic aromatic substitution reaction, while straightforward in principle, presents several challenges in practice, particularly concerning yield and isomer purity. The primary hurdles include managing polyalkylation, preventing carbocation rearrangements, and achieving selective substitution at the para position.[3]

This guide will walk you through the intricacies of this synthesis, offering practical solutions to common problems and strategies to optimize your reaction conditions for a successful outcome.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reaction yields a complex mixture of products with a low percentage of the desired this compound. What is the likely cause and how can I improve the selectivity?

Answer:

This is a classic challenge in Friedel-Crafts alkylation. The primary culprits are polyalkylation and the formation of various positional isomers (ortho, meta, and para).

  • Causality: The initial product, mono-octylbenzene, is more reactive than benzene itself. The electron-donating octyl group activates the aromatic ring, making it more susceptible to further alkylation.[1] This leads to the formation of dioctyl-, trioctyl-, and even higher substituted benzenes. Furthermore, the octyl group is an ortho-, para-director, but the reaction conditions can also lead to the formation of the meta isomer.

  • Field-Proven Insights & Solutions:

    • Excess Benzene: A common strategy to favor mono-alkylation and suppress polyalkylation is to use a large excess of benzene. This increases the probability that the electrophile will react with a benzene molecule rather than an already alkylated one. A benzene-to-alkylating agent molar ratio of 5:1 or even 10:1 is often employed.

    • Catalyst Choice for Para-Selectivity: While traditional Lewis acids like AlCl₃ are effective, they often lead to a mixture of isomers. Shape-selective catalysts, such as certain zeolites (e.g., ZSM-5), can enhance the formation of the para isomer due to the constrained environment within their pores, which sterically hinders the formation of the bulkier ortho and meta isomers.[2]

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve para-selectivity by favoring the thermodynamically more stable product. However, this may also decrease the overall reaction rate.[4]

Question 2: I am observing the formation of branched-chain octylbenzenes instead of the desired straight-chain n-octyl isomers. Why is this happening and how can I prevent it?

Answer:

The formation of branched isomers is a direct result of carbocation rearrangement, a well-known side reaction in Friedel-Crafts alkylation.[3]

  • Causality: When using an alkylating agent like 1-chlorooctane or 1-octene with a Lewis acid catalyst, the initially formed primary carbocation is highly unstable. It will rapidly rearrange to a more stable secondary carbocation via a hydride shift. This rearranged carbocation then attacks the benzene ring, leading to the formation of various (octan-2-yl)benzene isomers instead of the desired n-octylbenzene.

  • Field-Proven Insights & Solutions:

    • Friedel-Crafts Acylation-Reduction Pathway: To circumvent carbocation rearrangement, a two-step approach is highly recommended.[5]

      • Friedel-Crafts Acylation: First, perform a Friedel-Crafts acylation of benzene with octanoyl chloride. The resulting acylium ion is resonance-stabilized and does not undergo rearrangement. This will selectively form octanoylbenzene.

      • Clemmensen or Wolff-Kishner Reduction: The ketone group of octanoylbenzene is then reduced to a methylene group using either the Clemmensen reduction (amalgamated zinc and HCl) or the Wolff-Kishner reduction (hydrazine and a strong base). This two-step process reliably produces n-octylbenzene without branched isomers. For the synthesis of this compound, this can be adapted to a diacylation followed by reduction.

Question 3: My reaction has a low conversion rate, and I'm recovering a significant amount of starting material. What are the potential issues?

Answer:

Low conversion can be frustrating and is often traced back to issues with the catalyst or reaction conditions.

  • Causality:

    • Inactive Catalyst: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water in the reactants, solvent, or glassware will hydrolyze and deactivate the catalyst.[1]

    • Insufficient Catalyst: In Friedel-Crafts acylation, the catalyst can form a complex with the product ketone, effectively removing it from the catalytic cycle. Therefore, stoichiometric amounts of the catalyst are often required.

    • Low Reaction Temperature: While beneficial for selectivity, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.

  • Field-Proven Insights & Solutions:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.

    • Catalyst Loading: For alkylations, ensure a sufficient catalytic amount is used. For acylations, start with at least one equivalent of the Lewis acid catalyst relative to the acylating agent.

    • Temperature Optimization: If conversion is low at a reduced temperature, gradually increase it while monitoring the product distribution by techniques like GC-MS to find an optimal balance between reaction rate and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the best alkylating agent for this synthesis: 1-chlorooctane or 1-octene?

A1: Both can be used. 1-chlorooctane with a Lewis acid like AlCl₃ is a classic approach.[2] 1-octene, often used with a strong acid catalyst like sulfuric acid or a solid acid catalyst like a zeolite, can be a more atom-economical choice.[2] However, both are susceptible to carbocation rearrangements. The choice may depend on the availability of reagents and the desired catalytic system.

Q2: How can I effectively separate the this compound isomer from the ortho and meta isomers?

A2: The boiling points of the dioctylbenzene isomers are expected to be very close, making separation by fractional distillation challenging.[4] Preparative chromatography (e.g., HPLC) is a more effective method for isolating the pure 1,4-isomer on a laboratory scale.[4] For some dialkylbenzenes, fractional crystallization can be employed if there is a significant difference in melting points, but this is less common for long-chain liquid isomers.

Q3: Can I use a milder Lewis acid catalyst instead of AlCl₃?

A3: Yes, other Lewis acids like FeCl₃, BF₃, or solid acid catalysts can be used.[2] The reactivity will vary, and the reaction conditions (temperature, solvent) may need to be re-optimized. Milder catalysts may offer better control over the reaction but might require higher temperatures or longer reaction times.

Q4: How do I monitor the progress of the reaction?

A4: The reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] GC-MS is particularly useful as it can help identify the different products being formed, including isomers and polyalkylated species.

Experimental Protocols

Protocol 1: Direct Friedel-Crafts Dialkylation of Benzene with 1-Chlorooctane

This protocol aims for the direct synthesis of this compound but is prone to the formation of isomers and polyalkylated products.

Materials:

  • Benzene (anhydrous)

  • 1-Chlorooctane

  • Aluminum chloride (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dry dichloromethane (DCM) or other suitable solvent

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (N₂ or Ar).

  • To the flask, add anhydrous benzene (e.g., 10 equivalents) and cool the flask in an ice bath.

  • Carefully add anhydrous aluminum chloride (e.g., 2.2 equivalents) to the stirred benzene.

  • Slowly add 1-chlorooctane (1 equivalent) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC-MS indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice containing a small amount of concentrated HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to separate the desired dioctylbenzene fraction from mono-alkylated and poly-alkylated products. Further purification to separate isomers may require preparative chromatography.

Protocol 2: Friedel-Crafts Acylation-Reduction Pathway for Isomerically Pure 1,4-di-n-octylbenzene

This two-part protocol is designed to avoid carbocation rearrangements.

Part A: Friedel-Crafts Diacylation of Benzene

Materials:

  • Benzene (anhydrous)

  • Octanoyl chloride

  • Aluminum chloride (anhydrous)

  • Dry dichloromethane (DCM)

Procedure:

  • In a setup similar to Protocol 1, suspend anhydrous aluminum chloride (2.5 equivalents) in dry DCM under an inert atmosphere and cool in an ice bath.

  • Slowly add octanoyl chloride (2.2 equivalents) to the suspension.

  • Add benzene (1 equivalent) dropwise, keeping the temperature below 10 °C.

  • After addition, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Work up the reaction as described in Protocol 1 (steps 6-8).

  • Purify the crude 1,4-dioctanoylbenzene by recrystallization or column chromatography.

Part B: Wolff-Kishner Reduction of 1,4-Dioctanoylbenzene

Materials:

  • 1,4-Dioctanoylbenzene

  • Hydrazine hydrate

  • Potassium hydroxide

  • Diethylene glycol

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve 1,4-dioctanoylbenzene (1 equivalent) in diethylene glycol.

  • Add hydrazine hydrate (4-5 equivalents) and potassium hydroxide pellets (4-5 equivalents).

  • Heat the mixture to reflux (around 180-200 °C) for 4-6 hours. Water will distill off.

  • Cool the reaction mixture, add water, and extract with a non-polar solvent like hexane.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 1,4-di-n-octylbenzene by vacuum distillation.

Data Presentation

Synthesis MethodKey AdvantagesKey DisadvantagesExpected Yield of 1,4-IsomerPurity Considerations
Direct Friedel-Crafts Alkylation One-step reaction.Prone to polyalkylation and carbocation rearrangement; yields a mixture of isomers.Low to moderate, highly dependent on conditions.Requires extensive purification to separate isomers.
Friedel-Crafts Acylation-Reduction Avoids carbocation rearrangement, leading to straight-chain products; higher regioselectivity for the para isomer.Two-step process; requires harsh reducing agents.Moderate to high.Product is isomerically pure (n-octyl chains); separation from any remaining ortho/meta diacylated product is needed.
Zeolite-Catalyzed Alkylation Shape-selective, favoring the para isomer; catalyst is reusable and less corrosive.May require higher temperatures and pressures; catalyst deactivation can be an issue.Potentially high, with good para-selectivity.Purity of the 1,4-isomer is generally higher than with traditional Lewis acids.

Note: Specific yield data for this compound is not widely available in the literature. The expected yields are estimates based on similar long-chain alkylation reactions.

Visualizations

Friedel-Crafts Alkylation Mechanism

G cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AlkylHalide R-Cl CarbocationComplex R⁺ [AlCl₄]⁻ AlkylHalide->CarbocationComplex Reaction with Lewis Acid LewisAcid AlCl₃ LewisAcid->CarbocationComplex SigmaComplex Arenium Ion (Sigma Complex) CarbocationComplex->SigmaComplex Benzene Benzene Ring Benzene->SigmaComplex Nucleophilic Attack Product Alkylbenzene SigmaComplex->Product Loss of H⁺ CatalystRegen AlCl₃ + HCl Product->CatalystRegen G Start Low Yield of this compound CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Anhydrous Conditions CheckPurity->CheckConditions AnalyzeProducts Analyze Product Mixture (GC-MS) CheckConditions->AnalyzeProducts Polyalkylation High Polyalkylation? AnalyzeProducts->Polyalkylation IsomerMixture Mixture of Isomers? Polyalkylation->IsomerMixture No IncreaseBenzene Increase Benzene Excess Polyalkylation->IncreaseBenzene Yes LowConversion Low Conversion? IsomerMixture->LowConversion No ChangeCatalyst Use Shape-Selective Catalyst (e.g., Zeolite) IsomerMixture->ChangeCatalyst Yes AcylationReduction Switch to Acylation-Reduction Pathway IsomerMixture->AcylationReduction Yes (for n-octyl) IncreaseTemp Optimize Temperature LowConversion->IncreaseTemp Yes CheckCatalyst Check Catalyst Activity/Loading LowConversion->CheckCatalyst Yes

Caption: Troubleshooting decision tree for low yield.

References

  • Khan Academy. (n.d.). Friedel-Crafts alkylation. [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]

  • PubChem. (n.d.). 1,4-Diethylbenzene. [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube. [Link]

  • NIST. (n.d.). Benzene, 1,4-diethyl-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Benzene, 1,4-diethyl-. NIST Chemistry WebBook. [Link]

  • University of Massachusetts Boston. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. [Link]

  • NIST. (n.d.). Benzene, 1,4-diethyl-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Benzene, 1,4-diethyl-. NIST Chemistry WebBook. [Link]

  • Doc Brown's Chemistry. (n.d.). 1,4-dimethylbenzene H-1 proton NMR spectrum. [Link]

  • PubChem. (n.d.). 1,4-Dimethyl(ngcontent-ng-c1311558766="" class="ng-star-inserted">2H_4)benzene. [Link]

  • Fiveable. (n.d.). 1,4-dimethylbenzene Definition. [Link]

  • NIST. (n.d.). Benzene, 1,4-diethyl-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Benzene, 1,4-diethyl-. NIST Chemistry WebBook. [Link]

  • Reddit. (2017, June 25). Finding theoretical yield (Friedel Crafts Acylation Reaction). r/chemhelp. [Link]

  • Automated Topology Builder. (n.d.). 1,4-Divinylbenzene. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2022, February). Separation of xylene isomers through adsorption on microporous materials: A review. [Link]

  • ResearchGate. (2008, January). Synthesis of stilbene, 1,4-distyrylbenzene and 4,4′-distyrylbiphenyl via Horner–Wadsworth–Emmons reaction in phase-transfer catalysis system. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1,4-diethyl- (CAS 105-05-5). [Link]

  • NIH. (2021, May 15). Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks. [Link]

  • Bartleby. (2021, July 22). Calculate the percent yield using the provided data from the Friedel Crafts alkylation of 1,4- Dimethoxybenzene. [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]

Sources

Technical Support Center: Purification of 1,4-Dioctylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1,4-dioctylbenzene. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with isomeric impurities in their work with this compound. This guide provides in-depth, question-and-answer-based troubleshooting, focusing on the practical application of purification techniques and the scientific principles that underpin them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the typical isomeric impurities in a sample of this compound, and why are they difficult to separate?

A1: The most common isomeric impurities in this compound are its structural isomers: 1,2-dioctylbenzene (ortho-isomer) and 1,3-dioctylbenzene (meta-isomer). The separation of these isomers is challenging due to their very similar physical properties, such as boiling points and polarities, which makes standard purification techniques like fractional distillation less effective.[1][2]

IsomerBoiling Point (°C)Melting Point (°C)Rationale for Separation Difficulty
1,2-Diethylbenzene183-31Very close boiling point to the 1,3-isomer.
1,3-Diethylbenzene181.1-83.9Very close boiling point to the 1,2-isomer.[3]
1,4-Diethylbenzene18413Higher melting point allows for separation by crystallization.

Data for diethylbenzene isomers is presented to illustrate the principles applicable to dioctylbenzene isomers.

The key to separating these lies in exploiting the more significant differences in their melting points and molecular shapes. The linear and more symmetrical structure of the 1,4-isomer (para) typically results in a higher melting point and allows it to pack more efficiently into a crystal lattice. This makes fractional crystallization a powerful purification method.[4][5] Additionally, its linear shape is the basis for purification by shape-selective adsorption .

Q2: My initial attempts at fractional crystallization are not improving the purity of my this compound. What am I doing wrong?

A2: Ineffective fractional crystallization can often be traced back to a few key experimental parameters. Here’s a troubleshooting guide to optimize your process:

Troubleshooting Fractional Crystallization

Potential Issue Underlying Cause & Explanation Recommended Solution
No crystal formation Solvent choice is not optimal, or the solution is not sufficiently supersaturated. The ideal solvent should dissolve the dioctylbenzene mixture at an elevated temperature but have limited solubility at lower temperatures.Experiment with a range of solvents. Non-polar solvents like hexane or heptane are good starting points. If the compound is too soluble, consider a slightly more polar co-solvent to decrease solubility upon cooling.
Low yield of purified product Cooling rate is too fast, or the final temperature is not low enough. Rapid cooling can lead to the co-precipitation of impurities and the formation of small, impure crystals.Decrease the cooling rate to allow for the formation of larger, purer crystals. Ensure the final cooling temperature is low enough to maximize the crystallization of the 1,4-isomer without causing the impurities to solidify.
Purity is not significantly improved Inefficient separation of the mother liquor from the crystals. The mother liquor is rich in the undesired ortho- and meta-isomers. If it is not thoroughly removed, the impurities will contaminate the final product.Ensure complete filtration. Consider washing the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor. A second recrystallization step may be necessary to achieve high purity.[1]

Step-by-Step Protocol for Fractional Crystallization of this compound

  • Solvent Selection: Begin by dissolving a small amount of the impure this compound in a test solvent (e.g., heptane) at its boiling point to determine the approximate solubility.

  • Dissolution: In a larger flask, dissolve the bulk of the impure material in the minimum amount of hot solvent to create a saturated solution.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. This encourages the growth of large, well-formed crystals of the 1,4-isomer.

  • Further Cooling: Once at room temperature, place the flask in an ice bath, and then in a freezer to maximize the yield of the crystallized product.

  • Isolation: Quickly filter the cold mixture through a pre-chilled Büchner funnel to separate the crystals from the mother liquor.

  • Washing: Wash the crystals with a small volume of ice-cold solvent to rinse away any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Purity Analysis: Analyze the purity of the crystals and the mother liquor using Gas Chromatography (GC) to assess the effectiveness of the separation.[6][7][8]

G cluster_0 Fractional Crystallization Workflow A Dissolve Impure This compound in Hot Solvent B Slowly Cool to Room Temperature A->B Saturated Solution C Cool in Ice Bath/Freezer B->C Induce Crystallization D Filter to Isolate Crystals C->D Separate Solid from Mother Liquor E Wash Crystals with Cold Solvent D->E Remove Impurities F Dry Crystals Under Vacuum E->F Remove Solvent G Analyze Purity (e.g., GC) F->G Assess Purity

Caption: Workflow for the purification of this compound via fractional crystallization.

Q3: I have access to chromatographic equipment. Can I use chromatography to separate dioctylbenzene isomers?

A3: Yes, chromatography, particularly adsorption chromatography, can be a very effective method for separating dioctylbenzene isomers. This technique leverages the differences in how the isomers interact with a solid stationary phase.

Shape-Selective Adsorption with Zeolites

For aromatic isomers, shape-selective adsorbents like zeolites are highly effective.[9][10] Zeolites are microporous aluminosilicates with a well-defined pore structure.[11] The separation mechanism is based on the ability of the linear this compound to diffuse into the zeolite pores more readily than the bulkier 1,2- and 1,3-isomers.

Key Considerations for Chromatographic Separation:

  • Adsorbent Choice: Zeolites such as ZSM-5 are a good starting point due to their proven shape-selectivity for p-xylene, a smaller analog of this compound.[11]

  • Solvent System: A non-polar mobile phase (e.g., hexane or heptane) is typically used. The polarity of the solvent can be adjusted to optimize the separation.

  • Column Packing: Proper packing of the chromatography column is critical to ensure good separation efficiency.

  • Loading: Do not overload the column, as this will lead to poor separation.

General Protocol for Column Chromatography Separation

  • Column Preparation: Pack a glass column with the chosen adsorbent (e.g., ZSM-5 zeolite or silica gel) as a slurry in the mobile phase.

  • Sample Loading: Dissolve the impure dioctylbenzene mixture in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Pass the mobile phase through the column to elute the isomers. The less strongly adsorbed isomers (1,2- and 1,3-) will elute first, followed by the more strongly adsorbed 1,4-isomer.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the composition of each fraction using a suitable analytical technique like GC or HPLC to identify the fractions containing the purified this compound.[12][13]

G cluster_1 Troubleshooting Logic for Isomer Separation Start Start with Impure This compound Method Choose Primary Purification Method Start->Method Cryst Fractional Crystallization Method->Cryst Based on melting point differences Chrom Adsorption Chromatography Method->Chrom Based on shape differences Cryst_Check Purity Acceptable? Cryst->Cryst_Check Chrom_Check Purity Acceptable? Chrom->Chrom_Check Optimize_Cryst Optimize Crystallization: - Solvent - Cooling Rate - Washing Cryst_Check->Optimize_Cryst No End Pure this compound Cryst_Check->End Yes Optimize_Chrom Optimize Chromatography: - Adsorbent - Mobile Phase - Flow Rate Chrom_Check->Optimize_Chrom No Chrom_Check->End Yes Optimize_Cryst->Cryst Reassess Re-evaluate and Combine Methods Optimize_Cryst->Reassess Optimize_Chrom->Chrom Optimize_Chrom->Reassess

Sources

Technical Support Center: Purification of 1,4-Dioctylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,4-dioctylbenzene. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with the synthesis and isolation of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to overcome common purification challenges.

The synthesis of this compound, typically via Friedel-Crafts alkylation of benzene with an octyl source (like 1-octene or 1-chlorooctane), is a robust C-C bond-forming reaction.[1][2][3] However, the reaction mechanism inherently leads to a complex mixture of byproducts, making the purification of the desired para-isomer a significant challenge. This guide provides a structured approach to isolating high-purity this compound from these closely related impurities.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the purification of this compound.

Q1: What are the primary byproducts I should expect in my crude reaction mixture?

A1: The Friedel-Crafts alkylation is prone to several side reactions that generate a predictable set of impurities:

  • Positional Isomers: The alkylation can occur at the ortho and meta positions of the benzene ring, leading to the formation of 1,2-dioctylbenzene (ortho) and 1,3-dioctylbenzene (meta). These are often the most difficult impurities to separate due to their very similar physical properties.[4]

  • Mono-alkylated Product: Incomplete reaction can leave behind a significant amount of octylbenzene.

  • Poly-alkylated Products: The initial alkylation activates the benzene ring, making it more susceptible to further reaction.[1][5] This leads to the formation of tri- and even tetra-octylbenzenes.

  • Carbocation Rearrangement Products: If using a linear octyl source like 1-octene, the intermediate carbocation can rearrange via hydride shifts, leading to the attachment of various octyl isomers (e.g., 2-octyl, 3-octyl) to the benzene ring.[1][3]

Q2: What is the most effective overall strategy for purifying crude this compound?

A2: A two-stage purification strategy is most effective.

  • Bulk Purification via Vacuum Distillation: The first step should be a fractional vacuum distillation.[6][7] This is highly effective at removing the lower-boiling octylbenzene and the much higher-boiling poly-alkylated byproducts. Due to its high boiling point, attempting to distill this compound at atmospheric pressure would likely lead to thermal decomposition.[8][9]

  • Fine Purification via Flash Column Chromatography: After distillation, you will have a fraction enriched with the dioctylbenzene isomers. Flash column chromatography is the preferred method to separate the desired 1,4-isomer from the 1,2- and 1,3-isomers.[10][11]

Q3: The boiling points of the dioctylbenzene isomers are extremely close. Can distillation truly separate them?

A3: Complete separation of the ortho, meta, and para isomers by distillation alone is highly challenging and often impractical in a standard laboratory setup.[12][13] However, careful fractional vacuum distillation can achieve a significant enrichment of the desired 1,4-isomer. The goal of this step is not perfect separation, but rather to remove the bulk of more distinct impurities, which simplifies the subsequent, more precise chromatographic separation.

Q4: Is crystallization a viable purification method?

A4: Based on data for analogous compounds like 1,4-diethylbenzene, which has a melting point of -43 °C, this compound is expected to be a liquid well below standard freezer temperatures.[14][15] Therefore, traditional crystallization from a solvent is not a practical method for purification.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your purification experiments.

Problem 1: Vacuum Distillation Issues
Symptom Possible Cause(s) Troubleshooting & Optimization
Poor Separation of Fractions 1. Inefficient distillation column.2. Distillation rate is too fast.3. Unstable vacuum.1. Use a packed Vigreux or, for better separation, a column packed with Raschig rings or metal sponge.2. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.3. Ensure all joints are properly sealed and the vacuum pump is operating correctly. A stable, deep vacuum is critical for separating high-boiling compounds.[7][16]
Product is Decomposing (Darkening) 1. Temperature is too high.2. Presence of acidic impurities from the Friedel-Crafts catalyst.1. Improve the vacuum to further lower the boiling point.[8][9]2. Before distillation, perform a work-up by washing the crude product with a dilute sodium bicarbonate solution to neutralize and remove any residual acid catalyst.
"Bumping" or Uncontrolled Boiling 1. Insufficient nucleation sites for smooth boiling.1. Use fresh boiling chips or a magnetic stir bar to ensure smooth boiling. Do not add boiling chips to a hot liquid.
Problem 2: Flash Column Chromatography Issues
Symptom Possible Cause(s) Troubleshooting & Optimization
Co-elution of Isomers 1. Eluent (mobile phase) is too polar.2. Column is overloaded.1. This compound and its isomers are very nonpolar. Use a very nonpolar eluent, such as pure hexane or petroleum ether. Use Thin Layer Chromatography (TLC) to test solvent systems first. You are looking for even a small difference in Rf values.[11][17]2. Reduce the amount of material loaded onto the column. A general rule is to use a silica-to-sample mass ratio of at least 50:1 for difficult separations.
Product Elutes Too Quickly (in the solvent front) 1. The eluent is too polar relative to the compound.1. This is common for highly nonpolar compounds.[17] Start with the least polar solvent possible (e.g., hexane, petroleum ether). If separation from other nonpolar impurities is needed, consider using a less active stationary phase like alumina or even reverse-phase chromatography.[18]
Product Streaking or Tailing 1. Poor solubility in the eluent.2. Sample was loaded improperly.1. While unlikely for this nonpolar compound in a nonpolar solvent, ensure good solubility.2. Load the sample onto the column in the minimum possible volume of solvent.[19] For best results, use the "dry loading" method: dissolve your sample, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[19]

Experimental Protocols & Workflow

Purification Workflow Diagram

The following diagram illustrates the recommended two-stage purification process for isolating this compound.

PurificationWorkflow Crude Crude Reaction Mixture (Product, Isomers, Byproducts) Workup Aqueous Work-up (Quench, NaHCO3 wash, Dry) Crude->Workup Distillation Fractional Vacuum Distillation Workup->Distillation IsomerFraction Isomer-Enriched Fraction (1,2-, 1,3-, this compound) Distillation->IsomerFraction Collect main fraction LowBoilers Discarded Forerun: Octylbenzene, Benzene Distillation->LowBoilers HighBoilers Discarded Residue: Poly-alkylated Benzenes Distillation->HighBoilers Chromatography Flash Column Chromatography (Stationary Phase: Silica Gel Mobile Phase: Hexane) IsomerFraction->Chromatography PureProduct Pure this compound Chromatography->PureProduct Collect para-isomer fractions (Monitor by TLC/GC-MS) OrthoMeta Discarded Fractions: Ortho & Meta Isomers Chromatography->OrthoMeta

Caption: Workflow for the purification of this compound.

Protocol 1: Bulk Purification via Vacuum Distillation

Objective: To remove low-boiling (octylbenzene) and high-boiling (poly-alkylated) impurities from the crude product.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short, vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a cow-type fraction collector to allow for changing receiving flasks without breaking the vacuum. Ensure all glassware is free of star cracks.[6]

  • Sample Preparation: Charge the neutralized and dried crude product into the distillation flask (no more than 2/3 full). Add a magnetic stir bar.

  • Procedure: a. Begin stirring and slowly apply vacuum. A pressure of <1 mmHg is recommended. b. Once the vacuum is stable, gently heat the distillation flask using a heating mantle. c. Collect the initial forerun, which will primarily contain unreacted starting materials and octylbenzene. d. Slowly increase the temperature to distill the main fraction containing the dioctylbenzene isomers. The boiling point will depend on the vacuum level, but it will be significantly lower than the atmospheric boiling point. e. Stop the distillation when the temperature begins to rise sharply again, or when the residue in the flask becomes thick and dark. This residue contains the high-boiling poly-alkylated byproducts. f. Analyze all collected fractions by GC-MS to assess the composition and determine which fractions to combine for the next step.

Protocol 2: Isomer Separation via Flash Column Chromatography

Objective: To isolate the pure this compound from its ortho and meta isomers.

Methodology:

  • Solvent System Selection: Using TLC, determine an optimal mobile phase. For these nonpolar isomers, start with 100% hexane or petroleum ether. The goal is to find a system that shows even a slight separation between the spots corresponding to the isomers.

  • Column Packing (Slurry Method): a. Select a column with an appropriate diameter and length for your sample size. b. Fill the column about one-third full with your chosen eluent (e.g., hexane). c. In a separate beaker, create a slurry of silica gel (230-400 mesh) in the eluent. d. Slowly pour the slurry into the column, allowing the silica to settle. Gently tap the column to ensure even packing. e. Add a thin layer of sand on top of the settled silica bed to prevent disturbance during sample loading.

  • Sample Loading (Dry Loading Recommended): a. Dissolve the isomer-enriched fraction from the distillation in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (approx. 2-3 times the mass of your sample) to the solution. c. Gently remove the solvent on a rotary evaporator until you have a dry, free-flowing powder.[19] d. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection: a. Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to begin elution. b. Collect fractions continuously in test tubes or vials. c. Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light. The para-isomer is typically the least polar and will elute first.

  • Analysis and Product Isolation: a. Combine the fractions that contain the pure this compound (as determined by TLC or GC-MS). b. Remove the solvent under reduced pressure to yield the purified product.

References

  • Distillation - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. [Link]

  • Vacuum distillation. (2023). In Wikipedia. [Link]

  • Vacuum Distillation. (n.d.). Busch Vacuum Solutions. [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Nichols, L. (2022). 5.4A: Overview of Vacuum Distillation. Chemistry LibreTexts. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]

  • Purification of non polar compounds? (2022). ResearchGate. [Link]

  • troubleshooting column chromatography. (2022). Reddit. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. [Link]

  • The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry. [Link]

  • Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. [Link]

  • Rubinstein, D., & Snyder, J. R. (1965). U.S. Patent No. 3,217,051. U.S.
  • Soderberg, T. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. [Link]

  • How ortho and para isomers of benzene derivatives differentiated? (2012). ResearchGate. [Link]

  • column chromatography & purification of organic compounds. (2021). YouTube. [Link]

  • How to remove non-polar impurity from the compound? (2017). ResearchGate. [Link]

  • Friedel-Crafts Alkylation of Benzene: EAS Mechanism Made Easy! (2017). YouTube. [Link]

  • Shape-Induced Selective Separation of Ortho-substituted Benzene Isomers Enabled by Cucurbit[19]uril Host Macrocycles. (2020). KAUST Repository. [Link]

  • 1,4-Diethylbenzene. (n.d.). PubChem. [Link]

  • Friedel-Crafts reactions of benzene and methylbenzene. (n.d.). Chemguide. [Link]

  • Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! (2018). YouTube. [Link]

  • Sato, H., & Hirose, K. (1987). Method for selective dealkylation of 1,4-dialkylbenzene. (U.S. Patent No. 4,654,457). U.S. Patent and Trademark Office. [Link]

  • How are the ortho and para positions of benzene separated? (2013). ResearchGate. [Link]

  • Friedel-Crafts Alkylation of aromatic molecules. (n.d.). a-levelchemistry.co.uk. [Link]

  • 1,4-Diethylbenzene. (n.d.). ChemSrc. [Link]

  • What is the relationship between ortho, meta and para-dimethyl benzene? (2018). Chemistry Stack Exchange. [Link]

  • Purification of 1,4-Dioxane. (n.d.). LookChem. [Link]

  • Alkylation of 1,4-Dimethoxybenzene. (2020). YouTube. [Link]

  • Reusch, W. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • 1,4-diethylbenzene Density. (n.d.). eThermo. [Link]

  • 1,4-diethylbenzene. (n.d.). Stenutz. [Link]

  • Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. (n.d.). [Link]

  • Process for the production of para-diethylbenzene. (2010).

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Technical Support Center: Optimizing Reaction Conditions for 1,4-Dioctylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1,4-dioctylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common challenges encountered during this synthesis. Here, we will delve into the nuances of the Friedel-Crafts reaction, offering practical, field-proven insights to help you optimize your reaction conditions and achieve high yields of the desired para-isomer.

Introduction to this compound Synthesis

The synthesis of this compound is most commonly achieved via the Friedel-Crafts alkylation of benzene with an octylating agent, such as 1-octene or an octyl halide, in the presence of a Lewis acid catalyst. While seemingly straightforward, this reaction is fraught with potential complications, including polyalkylation, carbocation rearrangements, and the formation of a mixture of ortho, meta, and para isomers. This guide will provide a systematic approach to understanding and overcoming these challenges.

A superior, albeit longer, route to obtaining a pure, linear this compound involves a two-step Friedel-Crafts acylation followed by reduction. This method circumvents the issues of carbocation rearrangement and provides better control over the final product's structure.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Low or No Product Yield

Q1: My Friedel-Crafts alkylation reaction has a low yield, and I'm recovering a significant amount of unreacted benzene. What are the likely causes?

A1: Low conversion in a Friedel-Crafts alkylation can be attributed to several factors:

  • Inactive Catalyst: The most common culprit is an inactive Lewis acid catalyst, such as aluminum chloride (AlCl₃). AlCl₃ is extremely sensitive to moisture and will be deactivated by any water present in your reactants, solvent, or glassware.[1] Ensure all reagents are anhydrous and that your glassware is thoroughly dried before use.

  • Low Reaction Temperature: While lower temperatures can be beneficial for selectivity, the reaction may not have sufficient energy to overcome the activation barrier if the temperature is too low, leading to poor conversion.[1]

  • Insufficient Catalyst: In some cases, particularly with less reactive alkylating agents, a higher catalyst loading may be necessary to drive the reaction to completion.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry your benzene and 1-octene over a suitable drying agent (e.g., sodium sulfate) and distill them before use. Ensure your AlCl₃ is a fresh, free-flowing powder.

  • Optimize Reaction Temperature: Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Increase Catalyst Loading: Incrementally increase the molar ratio of the catalyst to the alkylating agent.

Formation of Isomeric Products

Q2: My reaction is producing a mixture of dioctylbenzene isomers (ortho, meta, and para) instead of predominantly the 1,4-isomer. How can I improve the selectivity for the para product?

A2: The formation of a mixture of isomers is a common challenge in Friedel-Crafts dialkylation. The initial octyl group is an ortho-, para-director, but steric hindrance and reaction conditions play a significant role in the final isomer distribution.

  • Steric Hindrance: The bulky octyl group will sterically hinder the incoming second octyl group from attaching at the adjacent ortho positions, thus favoring the para position.

  • Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in selectivity, favoring the formation of the thermodynamically more stable isomer, which may not always be the desired para isomer.[2]

  • Catalyst Choice: The nature of the catalyst can influence the isomer ratio. Bulky catalyst complexes may further enhance the preference for the less sterically hindered para position.

Troubleshooting Steps:

  • Control Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0-5 °C) to favor kinetic control, which often leads to a higher proportion of the para isomer due to steric factors.

  • Experiment with Different Catalysts: Consider using a milder Lewis acid or a solid acid catalyst, which may offer improved selectivity.

Q3: I'm observing products with branched octyl chains instead of the expected linear n-octyl groups. What is happening and how can I prevent it?

A3: This is a classic case of carbocation rearrangement. The Friedel-Crafts alkylation proceeds through a carbocation intermediate. The initially formed primary carbocation from 1-octene or a 1-octyl halide is unstable and can rapidly rearrange to a more stable secondary carbocation via a hydride shift.[1] This rearranged carbocation then alkylates the benzene ring, leading to a mixture of branched-chain isomers.

The most effective way to prevent carbocation rearrangement is to use a two-step Friedel-Crafts acylation followed by reduction. [1][3][4]

  • Friedel-Crafts Acylation: React benzene with octanoyl chloride in the presence of AlCl₃. The resulting acylium ion is resonance-stabilized and does not undergo rearrangement.

  • Reduction: The ketone product is then reduced to the corresponding alkane using methods like the Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction.

Polyalkylation Issues

Q4: My reaction is producing significant amounts of tri- and even tetra-octylbenzene. How can I minimize this over-alkylation?

A4: Polyalkylation occurs because the mono-alkylated product (octylbenzene) is more reactive than the starting benzene. The electron-donating octyl group activates the ring towards further electrophilic substitution.

The most effective strategy to minimize polyalkylation is to use a large excess of the aromatic substrate (benzene). By increasing the molar ratio of benzene to the octylating agent, the probability of the electrophile reacting with benzene is statistically favored over reacting with the more reactive octylbenzene.[1]

Troubleshooting Steps:

  • Increase Benzene to 1-Octene Ratio: Use a benzene:1-octene molar ratio of at least 10:1. Ratios as high as 20:1 or more can be employed for even better suppression of polyalkylation.

  • Control Reaction Time: Monitor the reaction closely and stop it once the desired level of conversion of the limiting reagent (1-octene) is achieved to prevent further alkylation of the product.

Experimental Protocols

Protocol 1: Direct Friedel-Crafts Alkylation of Benzene with 1-Octene

This protocol describes a standard procedure for the synthesis of a mixture of dioctylbenzenes, which will require subsequent purification to isolate the 1,4-isomer.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • 1-Octene

  • Dry Dichloromethane (DCM) as a solvent (optional)

  • Ice bath

  • Hydrochloric acid (HCl), dilute

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous AlCl₃ (2.2 equivalents based on 1-octene). If using a solvent, add dry DCM. Cool the suspension to 0 °C in an ice bath.

  • Reactant Addition: Add anhydrous benzene (a large excess, e.g., 20 equivalents) to the flask. In the dropping funnel, place a solution of 1-octene (1.0 equivalent) in a small amount of dry benzene.

  • Reaction: Add the 1-octene solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for another 1-2 hours. The progress of the reaction can be monitored by GC.

  • Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the excess benzene and solvent by rotary evaporation.

Protocol 2: Friedel-Crafts Acylation of Benzene followed by Wolff-Kishner Reduction

This two-step protocol is the recommended method for obtaining pure, linear this compound.

Step 1: Friedel-Crafts Acylation to form 1,4-Dioctanoylbenzene

  • Follow a similar setup and procedure as in Protocol 1, but use octanoyl chloride (2.0 equivalents) as the acylating agent instead of 1-octene.

  • After the reaction is complete and worked up, you will obtain crude 1,4-dioctanoylbenzene. This can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Wolff-Kishner Reduction of 1,4-Dioctanoylbenzene

  • Setup: In a round-bottom flask fitted with a reflux condenser, combine the purified 1,4-dioctanoylbenzene, hydrazine hydrate (a slight excess), and a high-boiling solvent like diethylene glycol.

  • Reaction: Add potassium hydroxide (KOH) pellets and heat the mixture to reflux. The temperature will rise as water is distilled off.

  • Completion and Workup: After several hours of reflux, cool the reaction mixture, add water, and extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and remove the solvent to yield this compound.

Data Presentation

Table 1: Influence of Reaction Parameters on Isomer Distribution (Qualitative)
ParameterConditionEffect on para-selectivityRationale
Temperature Low (0-5 °C)IncreasedFavors the kinetically controlled product, where steric hindrance at the ortho position is more significant.
High (Room Temp. or above)DecreasedAllows for equilibration to the thermodynamically more stable mixture of isomers.
Benzene:Octene Ratio High (e.g., 20:1)Minor effectPrimarily influences the extent of polyalkylation, with a lesser direct impact on the o/p ratio.
Catalyst Bulky Lewis AcidIncreasedThe larger size of the catalyst complex can increase steric hindrance at the ortho position.
Solid Acid CatalystsPotentially IncreasedShape-selectivity of zeolites can favor the formation of the sterically less demanding para isomer.
Table 2: Physical Properties of Dioctylbenzene Isomers (Estimated)
IsomerBoiling Point (°C) of DiethylbenzeneEstimated Boiling Point Trend for DioctylbenzeneMelting Point (°C) of DiethylbenzeneEstimated Melting Point Trend for Dioctylbenzene
ortho (1,2-)183 °CLowest-31 °CLiquid at room temperature
meta (1,3-)181 °C[5][6][7]Intermediate-84 °C[5][7]Liquid at room temperature
para (1,4-)184 °CHighest-43 °CLikely solid at or near room temperature

Visualization of Key Processes

Reaction Mechanism: Friedel-Crafts Alkylation

G cluster_0 Step 1: Formation of the Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization 1_Octene 1-Octene Carbocation Secondary Octyl Carbocation (Electrophile) 1_Octene->Carbocation + H⁺ (from AlCl₃/trace H₂O) & Hydride Shift AlCl3_1 AlCl₃ Carbocation_2 Secondary Octyl Carbocation AlCl3_complex [AlCl₃-OH]⁻ Benzene Benzene Arenium_ion Arenium Ion (Resonance Stabilized) Benzene->Arenium_ion + Carbocation_2->Arenium_ion Arenium_ion_2 Arenium Ion Octylbenzene Octylbenzene Arenium_ion_2->Octylbenzene - H⁺ AlCl4_minus [AlCl₄]⁻ AlCl3_2 AlCl₃ AlCl4_minus->AlCl3_2 HCl HCl AlCl4_minus->HCl

Caption: Mechanism of Friedel-Crafts alkylation of benzene with 1-octene.

Troubleshooting Workflow: Low Yield

G start Low Yield of This compound q1 Significant unreacted starting material? start->q1 a1_yes Check for catalyst deactivation. Ensure anhydrous conditions. Optimize reaction temperature. q1->a1_yes Yes a1_no Proceed to isomer analysis q1->a1_no No q2 Major product is a branched isomer? a1_no->q2 a2_yes Carbocation rearrangement occurred. Switch to Friedel-Crafts acylation followed by reduction. q2->a2_yes Yes a2_no Proceed to polyalkylation check q2->a2_no No q3 Significant amount of polyalkylated products? a2_no->q3 a3_yes Increase the molar ratio of benzene to 1-octene. Control reaction time. q3->a3_yes Yes a3_no Low yield may be due to mechanical losses during workup or purification. q3->a3_no No

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

  • Google Patents. (n.d.). US3715408A - Separation of diethylbenzene isomers by distillation and dehydrogenation.
  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. [Link]

  • University of Missouri - Kansas City. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. UMKC. [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. [Link]

  • ResearchGate. (1991). Separation of Diethylbenzene Isomers on Silicalite in the Presence of High Pressure Carbon Dioxide and Propane. ResearchGate. [Link]

  • Researcher.Life. (n.d.). Friedel-Crafts Chemistry. R Discovery. [Link]

  • YouTube. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. [Link]

  • PubChem. (n.d.). 1,4-Diethylbenzene. National Institutes of Health. [Link]

  • NIST. (n.d.). Benzene, 1,4-diethyl-. National Institute of Standards and Technology. [Link]

  • PubChem. (n.d.). 1,3-Diethylbenzene. National Institutes of Health. [Link]

  • YouTube. (2017). Friedel-Crafts Alkylation of Benzene: EAS Mechanism Made Easy!. [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]

  • ChemSynthesis. (n.d.). 1,3-diethylbenzene. ChemSynthesis. [Link]

  • NIST. (n.d.). Benzene, 1,3-diethyl-. National Institute of Standards and Technology. [Link]

  • ResearchGate. (2014). Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. ResearchGate. [Link]

  • Beilstein Journals. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. [Link]

  • inchem.org. (n.d.). ICSC 0445 - DIETHYLBENZENE (Mixed isomers). inchem.org. [Link]

  • Digital Commons@ETSU. (2022). "Friedel-Crafts alkylation of benzene with a superacid catalyst" by Josh T. Cutright. East Tennessee State University. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1,2-diethyl- (CAS 135-01-3). Cheméo. [Link]

  • ResearchGate. (2009). Alkylation of Benzene with 1-Alkenes over Zeolite Y and Mordenite. ResearchGate. [Link]

  • YouTube. (2020). Alkylation Reactions for Benzene. [Link]

  • Organic Chemistry Portal. (n.d.). Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). US3217051A - Separation of the para and meta isomers of divinylbenzene.
  • ResearchGate. (n.d.). ¹H and ¹³C NMR spectra of neat 1,2‐diethylbenzene in a reference insert.... ResearchGate. [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. MCC Organic Chemistry. [Link]

  • Chemsrc. (n.d.). 1,4-Diethylbenzene | CAS#:105-05-5. Chemsrc. [Link]

  • LookChem. (n.d.). 1,4-DIETHYLBENZENE 105-05-5 wiki. LookChem. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). AlCl3‐Promoted Facile E‐to‐Z Isomerization Route to (Z)‐2‐Methyl‐1‐buten‐1,4‐ylidene Synthons for Highly Efficient and Selective (Z)‐Isoprenoid Synthesis. ResearchGate. [Link]

  • Google Patents. (n.d.). FR2817255A1 - PROCESS FOR THE PREPARATION OF DICHLORODIARYLMETHANES.
  • docbrown.info. (n.d.). C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 p-xylene 1-H nmr doc brown's advanced organic chemistry revision notes. docbrown.info. [Link]

  • ResearchGate. (n.d.). Reaction of 1,4‐bis(trifluoromethyl)benzene with AlCl3 in CHCl3 and.... ResearchGate. [Link]

  • ResearchGate. (n.d.). A facile synthesis of trisubstituted alkenes from β-diketones and aldehydes with AlCl 3 as catalyst | Request PDF. ResearchGate. [Link]

  • Stenutz. (n.d.). 1,2-diethylbenzene. Stenutz. [Link]

  • NIST. (n.d.). Benzene, 1,2-diethyl-. National Institute of Standards and Technology. [Link]

Sources

preventing side reactions in the alkylation of benzene with octene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Alkylation of Benzene with Octene

Welcome to the technical support center for the alkylation of benzene with octene. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, we will address common challenges and frequently encountered side reactions in this variation of the Friedel-Crafts alkylation. Our goal is to provide you with the insights and methodologies required to optimize your reaction outcomes, ensuring high yield and selectivity of the desired octylbenzene isomers.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific experimental issues.

Q1: My reaction is producing a complex mixture of octylbenzene isomers instead of the expected linear product. What is causing this, and how can I improve selectivity?

A1: Isomerization of the octyl carbocation is the primary cause.

The Friedel-Crafts alkylation of benzene with 1-octene proceeds via a carbocation intermediate. The initially formed primary carbocation is highly unstable and prone to rearrangement to more stable secondary carbocations through hydride shifts.[1][2][3] This rearrangement leads to the formation of various branched-chain octylbenzenes (e.g., 2-phenyloctane, 3-phenyloctane, etc.).[4]

Strategies to Minimize Isomerization:

  • Temperature Control: Higher temperatures provide the energy for carbocation rearrangement.[5][6] Conducting the reaction at lower temperatures (e.g., 0 °C to room temperature) can suppress these rearrangements and favor the kinetic product.[6]

  • Catalyst Selection: The choice of catalyst significantly impacts selectivity. While strong Lewis acids like AlCl₃ are highly active, they can also promote isomerization.[7] Consider using milder Lewis acids or solid acid catalysts like certain zeolites (e.g., Y-zeolite, mordenite), which can offer better shape selectivity and reduce rearrangement.[8][9]

  • Alternative Two-Step Synthesis (Acylation-Reduction): To completely avoid carbocation rearrangement, the most effective method is a two-step process involving Friedel-Crafts acylation followed by reduction.[10][11]

    • Acylation: React benzene with octanoyl chloride in the presence of a Lewis acid. The resulting acylium ion is resonance-stabilized and does not rearrange.[1][12]

    • Reduction: The resulting octanoylbenzene (a ketone) is then reduced to the desired linear octylbenzene using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[7][13]

Q2: I'm observing significant amounts of di- and tri-octylbenzene in my product mixture. How can I prevent this polyalkylation?

A2: Polyalkylation occurs because the monoalkylated product is more reactive than benzene itself.

The octyl group is an electron-donating group, which activates the benzene ring, making the initial product (octylbenzene) more nucleophilic and thus more susceptible to further alkylation than the starting benzene.[7][14][15] This leads to the formation of polyalkylated byproducts.

Strategies to Prevent Polyalkylation:

  • Use a Large Excess of Benzene: This is the most common and straightforward method.[10] By increasing the molar ratio of benzene to octene (e.g., 10:1 or higher), you statistically favor the alkylation of unreacted benzene molecules over the more reactive octylbenzene product.[7] In some industrial applications, this ratio can be as high as 50:1.[7]

  • Control Reaction Temperature: Lowering the reaction temperature can decrease the rate of subsequent alkylation reactions, thereby favoring the monoalkylated product.[6][7]

  • Catalyst Choice: Milder catalysts can sometimes provide better selectivity for monoalkylation.[7]

  • Acylation-Reduction Route: As mentioned in the previous point, the Friedel-Crafts acylation-reduction sequence is an excellent way to prevent polyalkylation. The acyl group introduced in the first step is deactivating, which prevents further substitution on the aromatic ring.[10][11][16]

Q3: My catalyst appears to be deactivating quickly, leading to a stalled or low-yield reaction. What are the likely causes?

A3: Catalyst deactivation can stem from several factors, including moisture, impurities, and coke formation.

  • Moisture: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[3] Water will react with and deactivate the catalyst. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.

  • Impurities in the Feedstock: The octene or benzene feedstock may contain impurities that can poison the catalyst. It is advisable to use high-purity reagents.

  • Coke Formation: At higher temperatures, side reactions such as olefin polymerization and aromatization can occur, leading to the formation of heavy hydrocarbon deposits (coke) that block the active sites of the catalyst, a common issue with zeolite catalysts.[9][17][18] Lowering the reaction temperature can help mitigate this.

Q4: My reaction is producing a significant amount of dark, tarry material and fragmented byproducts. What is happening?

A4: This suggests that cracking and polymerization of the octene are occurring.

Strong Lewis acids and high reaction temperatures can lead to the cracking of the octene into smaller fragments or its polymerization into larger molecules.[9][19] These side reactions compete with the desired alkylation and result in a complex mixture of byproducts and a lower yield of octylbenzene.

Mitigation Strategies:

  • Lower the Reaction Temperature: This is the most critical parameter to control. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Use a Milder Catalyst: As mentioned previously, switching to a milder Lewis acid or a solid acid catalyst can reduce the extent of these undesired side reactions.

  • Controlled Addition of Reagents: Adding the octene slowly to the benzene-catalyst mixture can help to maintain a low concentration of the alkene and dissipate the heat of the reaction, thereby minimizing polymerization.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene with Octanoyl Chloride

This protocol outlines the first step in the two-step synthesis to produce linear octylbenzene, avoiding rearrangement and polyalkylation.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • Octanoyl Chloride

  • Anhydrous Dichloromethane (DCM, as solvent)

  • Ice, water, and dilute HCl for quench

  • Separatory funnel, round-bottom flask, magnetic stirrer, and condenser

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add octanoyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • After the addition is complete, add anhydrous benzene (at least 3 equivalents) dropwise.

  • Once the benzene addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.[3]

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.[3]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude octanoylbenzene.

Protocol 2: Clemmensen Reduction of Octanoylbenzene

This protocol details the reduction of the ketone product from Protocol 1 to the corresponding linear octylbenzene.

Materials:

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid (HCl)

  • Octanoylbenzene (from Protocol 1)

  • Toluene (as a co-solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, water, and toluene.[7]

  • Add the octanoylbenzene to the flask.

  • Heat the mixture to a vigorous reflux for 4-6 hours.[7] Additional portions of concentrated HCl may be needed if the reaction stalls.

  • After cooling, carefully decant the liquid from the remaining zinc amalgam.

  • Work up the reaction mixture by separating the organic layer, extracting the aqueous layer with toluene, and washing the combined organic layers.

  • Dry the organic layer and remove the solvent by distillation to yield linear octylbenzene.

Visualizations

cluster_alkylation Direct Alkylation Pathway cluster_acylation Acylation-Reduction Pathway 1-Octene 1-Octene Primary Carbocation Primary Carbocation 1-Octene->Primary Carbocation + H+ (Catalyst) Secondary Carbocation Secondary Carbocation Primary Carbocation->Secondary Carbocation Hydride Shift Linear Octylbenzene Linear Octylbenzene Primary Carbocation->Linear Octylbenzene + Benzene (Minor) Branched Octylbenzene Branched Octylbenzene Secondary Carbocation->Branched Octylbenzene + Benzene Polyalkylated Products Polyalkylated Products Linear Octylbenzene->Polyalkylated Products + Octyl+ Octanoyl Chloride Octanoyl Chloride Acylium Ion Acylium Ion Octanoyl Chloride->Acylium Ion + AlCl3 Octanoylbenzene Octanoylbenzene Acylium Ion->Octanoylbenzene + Benzene Linear Octylbenzene (Major) Linear Octylbenzene (Major) Octanoylbenzene->Linear Octylbenzene (Major) Reduction

Caption: Reaction pathways for benzene alkylation with octene.

Start Start Problem Problem Start->Problem Analyze Product Mixture Isomer_Mix Isomer_Mix Problem->Isomer_Mix Multiple Isomers? Polyalkylation_Mix Polyalkylation_Mix Problem->Polyalkylation_Mix High Polyalkylation? Low_Yield Low_Yield Problem->Low_Yield Low Yield/Conversion? Solution Solution Check Check Solution_Temp_Isomer Lower Reaction Temperature Use Milder Catalyst Consider Acylation-Reduction Isomer_Mix->Solution_Temp_Isomer Yes Solution_Excess_Benzene Increase Benzene:Octene Ratio Lower Temperature Consider Acylation-Reduction Polyalkylation_Mix->Solution_Excess_Benzene Yes Solution_Catalyst Ensure Anhydrous Conditions Check Reagent Purity Optimize Temperature Low_Yield->Solution_Catalyst Yes

Caption: Troubleshooting decision tree for octylbenzene synthesis.

Data Summary

IssuePrimary CauseKey Solution(s)Impact on Product
Isomer Formation Carbocation RearrangementLower temperature; Use milder catalyst; Acylation-reductionMixture of branched octylbenzenes
Polyalkylation Product is more reactive than starting materialUse large excess of benzene; Acylation-reductionHigh levels of di- and tri-octylbenzenes
Low Yield Catalyst deactivation (moisture, coke)Ensure anhydrous conditions; Purify reagents; Lower tempIncomplete reaction, recovery of starting materials
Cracking/Polymerization High temperature; Highly active catalystLower temperature; Use milder catalyst; Slow additionFormation of tar and fragmented byproducts

Frequently Asked Questions (FAQs)

Q: What is the best catalyst for the selective alkylation of benzene with 1-octene? A: There is no single "best" catalyst as the optimal choice depends on the desired outcome. For high conversion, traditional Lewis acids like AlCl₃ are effective but may lead to side reactions.[20] For improved selectivity to the linear product and reduced side reactions, solid acid catalysts such as large-pore zeolites (e.g., Y-zeolite, Beta zeolites) are often preferred, although they may require higher temperatures.[8][21]

Q: What are the ideal reaction conditions (temperature, pressure, molar ratio) to maximize the yield of the desired monoalkylated product? A: Ideal conditions are a balance to maximize selectivity.

  • Temperature: Generally, lower temperatures (0 °C to room temperature) are favored to minimize carbocation rearrangement and polyalkylation.[6]

  • Pressure: The reaction is typically carried out at atmospheric pressure.

  • Molar Ratio: A high benzene-to-octene molar ratio (e.g., 10:1 or greater) is crucial to suppress polyalkylation.[7][10]

Q: How does the choice of solvent affect the reaction outcome? A: The solvent should be inert under the reaction conditions. For laboratory-scale reactions, an excess of benzene can serve as both the reactant and the solvent.[10] If a co-solvent is needed, non-polar, aprotic solvents like dichloromethane or carbon disulfide are often used. The solvent must be anhydrous to prevent catalyst deactivation.

Q: What are the main safety precautions to consider? A: Friedel-Crafts reactions have several hazards.

  • Catalysts: Lewis acids like AlCl₃ react violently with water and are corrosive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE).

  • Reagents: Benzene is a known carcinogen and is flammable. Octene is also flammable. All manipulations should be performed in a well-ventilated fume hood.

  • Reaction Quench: The quenching of the reaction with water is highly exothermic and can release HCl gas. This step should be done slowly and carefully in an ice bath.

References

Sources

Technical Support Center: Stabilizing 1,4-Dioctylbenzene for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper handling, stabilization, and long-term storage of 1,4-Dioctylbenzene. The information herein is designed to ensure sample integrity, prevent degradation, and troubleshoot common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What makes this compound susceptible to degradation during storage?

A1: The primary vulnerability of this compound lies in its chemical structure: a benzene ring substituted with two long alkyl (octyl) chains. The carbon atoms of these chains directly attached to the aromatic ring are known as benzylic carbons. These benzylic C-H bonds are significantly weaker than other aliphatic C-H bonds. This is because the radical formed upon hydrogen abstraction is stabilized by resonance with the aromatic ring.[1]

This inherent weakness makes the alkyl side-chains susceptible to auto-oxidation , a free-radical chain reaction initiated by exposure to oxygen, and often accelerated by light or heat.[2] The process can lead to the formation of hydroperoxides, which can further decompose into ketones, alcohols, and other degradation products, ultimately compromising the purity and integrity of the compound.

Q2: I've noticed my this compound has developed a slight yellow tint. What does this indicate?

A2: A clear, colorless appearance is indicative of high-purity this compound. The development of a yellow tint is a common sign of degradation, specifically oxidation. The colored species are often byproducts resulting from the oxidation of the alkyl side-chains.[1] While a faint color change may not render the material completely unusable for all applications, it is a critical indicator that the purity has been compromised. It is strongly recommended to re-analyze the material to quantify the level of impurities before proceeding with sensitive experiments.

Q3: What are the ideal conditions for the long-term storage of this compound?

A3: To minimize degradation, this compound must be protected from oxygen, light, and heat. The ideal storage conditions are as follows:

  • Atmosphere: Store under an inert atmosphere, such as dry argon or nitrogen.[3] This displaces oxygen, the primary reactant in the auto-oxidation pathway.

  • Temperature: Store in a cool environment, typically between 2-8°C.[4] Refrigeration slows down the rate of chemical reactions, including degradation processes. For very long-term storage, freezing may be considered, but ensure the container is appropriate to prevent cracking.

  • Container: Use a tightly sealed amber glass vial or bottle.[2] Amber glass protects the compound from UV light, which can catalyze oxidative reactions, while a secure seal prevents the ingress of atmospheric oxygen and moisture.[5][6]

Q4: Can I use a chemical stabilizer to prolong the shelf-life of this compound?

A4: Yes, adding a suitable antioxidant is a highly effective strategy. For non-polar organic compounds like this compound, hindered phenolic antioxidants are an excellent choice. A common and effective example is Butylated hydroxytoluene (BHT).

These antioxidants function as free-radical scavengers. They interrupt the auto-oxidation chain reaction by donating a hydrogen atom to the reactive peroxide radicals, forming a stable antioxidant radical that does not propagate the chain.[7] A typical concentration for BHT is in the range of 50-200 mg/kg (ppm).[7]

Q5: How can I verify the purity of a stored sample of this compound?

A5: Several analytical techniques can be used to assess purity and detect degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile and semi-volatile compounds. It can separate impurities from the main compound and provide mass spectra to help identify the degradation products (e.g., ketones or alcohols formed at the benzylic position).[8][9]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for less volatile impurities. A reversed-phase method can effectively separate this compound from more polar degradation products.[9][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information. The appearance of new signals in the spectra, especially in regions corresponding to oxidized functional groups, indicates the presence of impurities. Quantitative NMR (qNMR) can be used for an absolute purity assessment.[9][11]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Sample has turned yellow/brown. Oxidation: Exposure to air (oxygen) and/or light.1. Confirm purity using GC-MS or HPLC to identify and quantify impurities. 2. If purity is unacceptable, consider purification via chromatography or distillation.[12] 3. For future storage, ensure proper inerting and use of amber vials.
Precipitate or cloudiness observed after thawing. Water Contamination: Ingress of moisture into the container, which freezes upon cooling.1. Allow the sample to warm to room temperature to see if the precipitate redissolves. 2. If it persists, it may be an insoluble impurity or degradation product. Analyze the liquid phase for purity. 3. Use desiccants when storing containers at low temperatures to prevent condensation and ensure the container is tightly sealed.[3]
Inconsistent experimental results using the same batch. Non-homogenous Degradation: The top layer of the material may have been exposed to more oxygen, leading to a higher concentration of impurities at the surface.1. Before taking an aliquot, ensure the sample is homogeneous (if safe to do so). 2. Re-verify the purity of the stock material. 3. Always aliquot material for long-term storage into smaller, single-use vials to avoid repeated exposure of the main stock to the atmosphere.[2]

Experimental Protocols & Workflows

Protocol 1: Preparation for Long-Term Storage under Inert Atmosphere

This protocol describes the "sparging" method to remove dissolved oxygen from this compound before sealing for storage.

  • Preparation: Obtain a clean, dry amber glass vial with a PTFE-lined septum cap.

  • Transfer: Transfer the desired volume of this compound into the vial in a fume hood.

  • Inert Gas Setup: Set up a source of dry, high-purity nitrogen or argon gas with a regulator. Attach a sterile, long needle to the gas line. Insert a second, shorter needle through the septum to act as a vent.

  • Sparging: Submerge the tip of the gas inlet needle below the surface of the liquid. Start a gentle flow of gas (you should see small bubbles). Do NOT use a high flow rate, which could cause splashing and aerosol formation.

  • Duration: Continue sparging for 5-10 minutes to ensure thorough removal of dissolved oxygen.

  • Sealing: While the inert gas is still flowing, slowly raise the inlet needle until it is just above the liquid surface to flush the headspace. Remove the vent needle first, then the gas inlet needle, and immediately tighten the cap.

  • Final Step: For extra security, wrap the cap and neck of the vial with Parafilm®. Store the prepared vial at the recommended temperature (2-8°C).

Diagram: Long-Term Storage Preparation Workflow

G Workflow for Stabilizing this compound cluster_prep Preparation cluster_inert Inerting cluster_storage Storage & QC start Start: High-Purity This compound transfer Transfer to Amber Vial start->transfer antioxidant_q Add Antioxidant? (e.g., BHT) transfer->antioxidant_q add_antioxidant Add BHT (50-200 ppm) antioxidant_q->add_antioxidant Yes sparge Sparge with N2/Ar (5-10 min) antioxidant_q->sparge No add_antioxidant->sparge flush Flush Headspace sparge->flush seal Seal Tightly with Septum Cap flush->seal wrap Wrap with Parafilm® seal->wrap store Store at 2-8°C Away from Light wrap->store qc Periodic Purity Check (e.g., GC-MS) store->qc

Caption: A step-by-step workflow for the proper preparation and storage of this compound.

Diagram: Primary Degradation Pathway

Caption: Simplified auto-oxidation pathway at a benzylic position of this compound.

References

  • Air Sensitive Compounds. Ossila.

  • Analytical Methods. Agency for Toxic Substances and Disease Registry.

  • Aromatic Hydrocarbon Standard - Safety Data Sheet. Restek.

  • Chemical Preservation of Semi-volatile Polycyclic Aromatic Hydrocarbon Compounds at Ambient Temperature: A Sediment Sample Holding Time Study. ResearchGate.

  • A Comparative Guide to the Purity Assessment of Synthesized 1,4-di(butan-2-yl)benzene. BenchChem.

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange.

  • Analytical Services for Purity Determination. BOC Sciences.

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh.

  • Antioxidants and Stabilisers Additives. TotalEnergies AFS.

  • A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. BenchChem.

  • Reactions of alkylbenzenes. Chemistry LibreTexts.

  • Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide. SpecialChem.

  • 1,4-Diethylbenzene Safety Data Sheet. ECHEMI.

  • The Purification of Organic Compound: Techniques and Applications. Reachem.

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resolving overlapping peaks in the NMR spectrum of 1,4-Dioctylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Spectroscopic Solutions

Introduction: Navigating the Complexity of 1,4-Dioctylbenzene

Welcome to the Technical Support Center. This guide is designed to provide you with a structured, in-depth approach to resolving a common yet challenging issue in NMR spectroscopy: severe peak overlap in the spectrum of this compound. The molecule's symmetrical structure and two long, flexible C₈ alkyl chains result in numerous protons and carbons with very similar electronic environments. This leads to a ¹H NMR spectrum often characterized by a large, poorly resolved multiplet in the aliphatic region (~1.2-1.6 ppm) and a complex aromatic region, making definitive structural confirmation difficult.

As your partner in scientific discovery, we will move beyond simple procedural lists. This guide explains the causality behind each experimental choice, providing you with the expert insights needed to not only solve this specific problem but also to build a robust troubleshooting framework for future challenges. We will proceed through a logical, tiered approach, from simple adjustments in sample preparation to advanced 2D NMR experiments and data processing techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why does the ¹H NMR spectrum of my this compound sample show a large, unresolved 'hump' between ~1.2-1.6 ppm?

A: This is the most common challenge with molecules containing long alkyl chains. The unresolved signal arises from the protons of the central methylene (-CH₂) groups of the two octyl chains.

  • Causality - The "Chain Effect": The electronic environment of the methylene groups deep within the alkyl chain (specifically, C3 to C7) is nearly identical. Protons on these carbons experience very similar magnetic shielding, causing their resonance frequencies to be extremely close.[1][2]

  • Conformational Averaging: At room temperature, the long octyl chains are highly flexible and rapidly rotate around their carbon-carbon single bonds. The NMR spectrometer observes a time-averaged state of all these conformations. This rapid averaging further reduces the small chemical shift differences between the methylene protons, causing their signals to coalesce into a single, broad multiplet.[3]

  • Molecular Symmetry: The para-substitution pattern of this compound imparts symmetry to the molecule.[4][5][6] This means the two octyl chains are chemically equivalent, and the protons on one chain will have the same chemical shifts as the corresponding protons on the other, compounding the overlap.

Q2: My aliphatic and aromatic proton signals are overlapping. What is the simplest first step to resolve them?

A: Before resorting to more time-consuming experiments, a simple and remarkably effective first step is to change your deuterated solvent, particularly to an aromatic one.[7][8]

  • Expertise - The Power of ASIS: This technique leverages a phenomenon known as the Aromatic Solvent-Induced Shift (ASIS).[7] Aromatic solvents like benzene-d₆ or toluene-d₈ have strong magnetic anisotropy due to their delocalized π-electron systems. When your analyte is dissolved, the solvent molecules arrange themselves around it in a non-random way. This creates localized anisotropic magnetic fields that can either shield or deshield the analyte's protons, inducing significant changes in their chemical shifts.[8][9][10] Protons in different parts of the this compound molecule will experience different shifts, often "spreading out" the spectrum and resolving previously overlapped signals.[11][12]

The table below illustrates hypothetical ¹H NMR chemical shift data for the key protons of this compound, demonstrating the potential for peak resolution when switching from CDCl₃ to Benzene-d₆.

Proton AssignmentHypothetical δ in CDCl₃ (ppm)Hypothetical δ in Benzene-d₆ (ppm)Expected Change in δ (ppm)Rationale for Shift
Aromatic (ring CH)7.10 (singlet)7.05 (singlet)-0.05Minor shielding from benzene π-cloud interaction.
Benzylic (-CH₂-Ar)2.58 (triplet)2.45 (triplet)-0.13Significant shielding due to proximity to the aromatic ring's influence.
Internal Methylene (-CH₂-)1.2-1.4 (broad multiplet)1.1-1.3 (partially resolved)~ -0.1 to -0.2Differential shielding along the chain can lead to partial or full resolution.
Terminal Methyl (-CH₃)0.88 (triplet)0.92 (triplet)+0.04Can experience slight deshielding depending on its average position in the solvent cage.
  • Sample Preparation: Prepare two NMR samples with identical concentrations of this compound (e.g., 10 mg). Dissolve the first in ~0.6 mL of CDCl₃ and the second in ~0.6 mL of Benzene-d₆.

  • Internal Standard: Add tetramethylsilane (TMS) to both samples as a 0 ppm reference.

  • NMR Acquisition: Acquire standard 1D ¹H NMR spectra for both samples using identical acquisition parameters (e.g., temperature, number of scans, relaxation delay).

  • Data Analysis: Process and phase both spectra. Compare the chemical shifts and resolution, particularly in the 1.0-1.6 ppm and 7.0-7.2 ppm regions, to determine if the solvent change has resolved the peak overlap.

Q3: Changing the solvent helped, but some peaks are still broad or overlapping. What's the next logical step?

A: The next step is to perform a Variable Temperature (VT) NMR experiment. This is particularly useful for systems like this compound where conformational dynamics contribute to line broadening and overlap.[13][14]

  • Trustworthiness - Controlling Molecular Motion: By changing the temperature, you can alter the rate of conformational exchange in the octyl chains.[15]

    • Increasing Temperature: Often sharpens peaks by pushing the molecule into the "fast exchange" regime, where a single, sharp, averaged signal is observed. This can simplify the spectrum.[14][16]

    • Decreasing Temperature: Slows down conformational exchange. If you can reach the "slow exchange" regime, you may be able to "freeze out" individual conformers, causing the broad, averaged peak to resolve into multiple distinct signals.[13]

  • Chemical Shift Dependence: The chemical shifts of most protons are temperature-dependent.[17] Different protons will shift at different rates as the temperature changes, which can be sufficient to resolve overlapping signals.[15]

G cluster_0 High Temperature (Fast Exchange) cluster_1 Low Temperature (Slow Exchange) ht_conf1 Conformer A ht_conf2 Conformer B ht_conf1->ht_conf2 Rapid Interconversion ht_nmr NMR Observes One Sharp, Averaged Signal ht_conf1->ht_nmr ht_conf2->ht_nmr lt_conf1 Conformer A lt_conf2 Conformer B lt_conf1->lt_conf2 Slow Interconversion lt_nmr NMR Observes Two Distinct Signals lt_conf1->lt_nmr lt_conf2->lt_nmr caption VT NMR affects observed signals by altering conformational exchange rates.

Caption: VT NMR affects observed signals by altering conformational exchange rates.

  • Safety First: Ensure your NMR tube is rated for VT work (e.g., Pyrex, Class A glass) to prevent shattering.[14] Never exceed a temperature within 10-15°C of your solvent's boiling point.[14]

  • Initial Spectrum: Acquire a standard ¹H spectrum at your instrument's ambient temperature (e.g., 25°C / 298K).

  • Temperature Increments: Increase (or decrease) the sample temperature in controlled steps (e.g., 10-20°C increments).[13] Allow the temperature to stabilize for 5-10 minutes at each step before acquiring a new spectrum.

  • Data Acquisition: Acquire a ¹H spectrum at each temperature point (e.g., 25°C, 45°C, 65°C, and then -5°C, -25°C, -45°C).

  • Analysis: Stack the spectra and observe changes in chemical shift and line width. Identify the temperature that provides the optimal resolution for the signals of interest.

Q4: I need unambiguous assignment of every proton and carbon. How can I achieve this?

A: For complete and unambiguous structural elucidation, two-dimensional (2D) NMR spectroscopy is the authoritative and most powerful tool.[18][19] 2D experiments resolve overlap by spreading the signals across a second frequency dimension, revealing correlations between nuclei.[20][21]

  • Authoritative Grounding - The 2D NMR Workflow:

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It is invaluable for tracing the spin systems within the octyl chains, confirming which -CH₂- group is adjacent to another.[19]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the key experiment for resolving proton overlap. It correlates each proton directly to the carbon it is attached to.[22] Since the ¹³C chemical shift range is much wider (~0-220 ppm) than the ¹H range, protons that overlap in the 1D spectrum will almost certainly be attached to carbons with different ¹³C shifts, thus appearing as separate peaks in the 2D HSQC spectrum.[23]

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It is crucial for connecting fragments. For this compound, it will definitively link the benzylic protons (on C1 of the chain) to the aromatic carbons, confirming the attachment point.

G start Overlapping 1D Spectrum cosy ¹H-¹H COSY start->cosy Identify H-H Connectivity (Trace Alkyl Chains) hsqc ¹H-¹³C HSQC start->hsqc Resolve Overlapping Protons via Attached Carbons hmbc ¹H-¹³C HMBC cosy->hmbc hsqc->hmbc Use Resolved H/C Pairs to Probe Long-Range Connectivity assign Complete Assignment hmbc->assign Confirm Fragment Linkage (e.g., Chain-to-Ring) caption Logical workflow for using 2D NMR to resolve complex structures.

Caption: Logical workflow for using 2D NMR to resolve complex structures.

  • Acquisition Setup: Load a standard, vendor-provided HSQC pulse sequence (e.g., hsqcedetgpsp on a Bruker instrument). The experiment will automatically be set up to correlate the ¹H and ¹³C nuclei.

  • Parameter Optimization: Ensure the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions are appropriate to cover all expected signals. A typical ¹³C width would be 0-160 ppm for this molecule.

  • Run Experiment: HSQC experiments require more time than 1D scans. Allow sufficient acquisition time (30 minutes to a few hours) to achieve a good signal-to-noise ratio.

  • Processing: Process the 2D data using a Fourier transform in both dimensions (F2 and F1).

  • Interpretation:

    • The horizontal axis represents the ¹H chemical shifts, and the vertical axis represents the ¹³C chemical shifts.

    • Each peak (cross-peak) in the 2D spectrum indicates a direct bond between a proton at a specific δH and a carbon at a specific δC.

    • Locate the unresolved proton "hump" on the horizontal axis. Trace vertically from this region. You will see multiple cross-peaks, each at a different vertical (¹³C) position. These are your now-resolved methylene groups. By reading their coordinates, you can assign a specific ¹³C shift to each corresponding proton shift.

Q5: Even with advanced techniques, some of my signals are partially overlapped. Can I extract quantitative information from my existing data?

A: Yes. When experimental methods cannot achieve perfect separation, computational data processing techniques can be used to mathematically resolve overlapping signals. The most common method is peak deconvolution , also known as line fitting.[24][25]

  • Expertise - Mathematical Separation: Deconvolution algorithms model the experimental spectrum as a sum of individual, mathematically-defined peak shapes (typically Lorentzian or Gaussian).[25][26] The software then iteratively adjusts the position, height, width, and shape of these theoretical peaks to find the best possible fit to the raw data.[27][28] The output is a set of individual peaks that were "hidden" within the overlapped signal, along with their precise areas, which can be used for quantification.

G cluster_0 Input Data cluster_1 Deconvolution Algorithm cluster_2 Output Result raw_spec Overlapping Raw Spectrum process Fit individual Lorentzian/ Gaussian line shapes to data raw_spec->process peak1 Resolved Peak A process->peak1 peak2 Resolved Peak B process->peak2 caption Deconvolution mathematically separates overlapping signals into components.

Caption: Deconvolution mathematically separates overlapping signals into components.

References

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. [Link]

  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Royal Society of Chemistry. (1973). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?[Link]

  • MDPI. (2020, November 17). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. [Link]

  • Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

  • ACS Publications. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies. [Link]

  • Royal Society of Chemistry. (2013, December 4). RES-TOCSY: a simple approach to resolve overlapped 1 H NMR spectra of enantiomers. [Link]

  • Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. [Link]

  • Fiveable. (n.d.). Advanced NMR Techniques and Applications. [Link]

  • University of Oxford, Department of Chemistry. (n.d.). Variable Temperature NMR Experiments. [Link]

  • ACS Publications. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

  • Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. [Link]

  • Wiley Online Library. (n.d.). NMR Data Processing. [Link]

  • National Center for Biotechnology Information. (n.d.). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. [Link]

  • ACD/Labs. (2009, August 18). Using Peak Deconvolution to Extract the 1H Count. [Link]

  • Creative Biostructure. (n.d.). High-Resolution NMR for Complex Molecule Analysis. [Link]

  • Doc Brown's Chemistry. (n.d.). C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum. [Link]

  • MDPI. (n.d.). An R-Package for the Deconvolution and Integration of 1D NMR Data: MetaboDecon1D. [Link]

  • Mestrelab. (n.d.). Line Fitting (Deconvolution). [Link]

  • AZoM. (2025, January 17). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. [Link]

  • ACS Publications. (2024, December 18). Transcending Resolution Limits in HPLC and Diffusion NMR. [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 9: NMR at High Temperature. [Link]

  • JEOL Ltd. (n.d.). Delta Tips: Deconvolution Function. [Link]

  • Royal Society of Chemistry Publishing. (n.d.). High-resolution NMR spectroscopy for measuring complex samples based on chemical-shift-difference selection. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

  • Master Organic Chemistry. (2022, February 8). 1H NMR: How Many Signals?[Link]

  • PubMed. (2013, April 13). Prediction of peak overlap in NMR spectra. [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • YouTube. (2025, July 6). [Chemistry] How many peaks would you expect in the 'H NMR spectrum of 1,4 -dimethylbenzene (para-xy. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. (2023, May 4). 13.5: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • University of Ottawa NMR Facility Blog. (2007, October 2). Improve Your Chemical Shift Resolution Without Going to Higher Fields. [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?[Link]

Sources

Technical Support Center: Enhancing the Solubility of 1,4-Dioctylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Dioctylbenzene. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this highly nonpolar compound. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific reasoning behind our recommendations to empower you to overcome these experimental hurdles.

Section 1: Understanding the Challenge - Physicochemical Profile of this compound

This compound is an aromatic hydrocarbon characterized by a central benzene ring substituted with two long, saturated octyl chains. This structure imparts a significant hydrophobic and lipophilic nature to the molecule, making it virtually insoluble in aqueous media. Its behavior is governed by the principle "like dissolves like"; it readily dissolves in nonpolar organic solvents but struggles to form a homogenous solution in polar solvents like water.

While specific, experimentally-derived solubility values for this compound are not extensively documented in publicly available literature, we can infer its properties from its structure and comparison to similar long-chain alkylbenzenes (LCABs). The long alkyl chains lead to strong van der Waals forces, causing the molecules to associate with each other rather than with water molecules.

Inferred Physicochemical Properties of this compound:

PropertyEstimated Value / CharacteristicRationale & Implication for Solubility
Molecular Formula C₂₂H₃₈The high carbon-to-hydrogen ratio indicates a nonpolar nature.
Appearance Colorless to pale yellow liquidIts liquid state at room temperature simplifies initial handling compared to a solid.
Water Solubility Extremely Low / Practically InsolubleThe two C₈ alkyl chains create a large, nonpolar surface area that is energetically unfavorable to interact with polar water molecules.
LogP (Octanol-Water Partition Coefficient) High (Estimated > 7)A high LogP value signifies strong lipophilicity and predicts very poor aqueous solubility.
Solubility in Organic Solvents HighExpected to be freely soluble in nonpolar solvents like hexane, toluene, and chlorinated solvents, and moderately soluble in less polar solvents like ethanol.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the solubilization of this compound.

Q1: I'm trying to dissolve this compound directly into my aqueous buffer (e.g., PBS, TRIS) for a biological assay, but it's forming an immiscible layer. Why is this happening?

A1: This is expected behavior due to the extreme hydrophobicity of this compound. The molecule's large, nonpolar alkyl chains cannot form favorable interactions (like hydrogen bonds) with water molecules. Instead, water molecules form a highly ordered "cage" around the nonpolar molecule, which is entropically unfavorable, leading to phase separation. Direct dissolution in aqueous media is not a viable strategy. You must first create a concentrated stock solution in an appropriate organic solvent.

Q2: What is the best organic solvent to use for creating a high-concentration stock solution of this compound?

A2: The ideal solvent for a stock solution should dissolve the compound at a high concentration, be compatible with your downstream application, and have a low enough final concentration in your assay to avoid toxicity or interference.

SolventSuitabilityRationale & Considerations
Toluene / Xylene High Solubility Excellent nonpolar solvents that will readily dissolve this compound. Caution: Highly volatile and can be toxic to many biological systems. Primarily suitable for chemical reactions or non-biological assays.
Hexane / Heptane High Solubility Excellent nonpolar solvents. Caution: Extremely volatile and immiscible with water, making serial dilutions into aqueous media difficult. Not suitable for most biological assays.
Dimethyl Sulfoxide (DMSO) Good to Moderate Solubility A strong, water-miscible organic solvent. It's a common choice for preparing stock solutions for biological assays. Causality: DMSO reduces the hydrogen bonding network of water, creating a less polar environment that can accommodate nonpolar molecules.[1] Critical Consideration: Keep the final DMSO concentration in your assay low (typically <0.5%, and ideally <0.1%) as it can be cytotoxic and affect cell membrane permeability. Always run a vehicle control with the same final DMSO concentration.
Ethanol (100%) Moderate Solubility A water-miscible co-solvent that is less toxic than DMSO.[2] It may require gentle warming or sonication to achieve high concentrations. Critical Consideration: Ethanol can still affect protein structure and cell viability at higher concentrations. A vehicle control is essential.

Q3: How can I prepare a stable, working-concentration aqueous solution from my organic stock for a cell-based experiment?

A3: This requires a formulation strategy to keep the hydrophobic molecule dispersed in the aqueous medium. The two most common and effective methods are co-solvency and micellar solubilization using surfactants.

Method A: Co-Solvency

A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, thereby increasing the solubility of nonpolar solutes.[1][3]

  • Mechanism: The co-solvent disrupts the hydrogen-bonding structure of water, creating "pockets" that are more favorable for the hydrophobic compound.[1]

  • Common Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycols (PEGs).[2][3]

  • Best For: Situations where the final required concentration of this compound is relatively low and the experimental system can tolerate a small percentage (e.g., 1-5%) of the organic co-solvent.[3]

Method B: Micellar Solubilization (Surfactants)

Surfactants are amphiphilic molecules that can form microscopic spherical structures called micelles in water above a certain concentration (the Critical Micelle Concentration or CMC).[4]

  • Mechanism: Micelles have a hydrophobic core and a hydrophilic shell. The nonpolar this compound partitions into the hydrophobic core, while the hydrophilic shell keeps the entire micelle stably dispersed in the aqueous solution.[4]

  • Common Non-ionic Surfactants: Tween® 80, Triton™ X-100. These are generally preferred in biological applications due to their lower tendency to denature proteins compared to ionic detergents.[5][6]

  • Best For: Achieving higher aqueous concentrations of highly insoluble compounds and for long-term stability of the solution.

Q4: My this compound precipitates out of the aqueous solution over time or when I chill it. How can I fix this?

A4: Precipitation indicates that the solution is supersaturated and thermodynamically unstable. Here are the likely causes and solutions:

Probable CauseRecommended Solution
Concentration Exceeds Solubility Limit The concentration of your compound in the final aqueous medium is too high for the chosen solubilization method. Solution: Lower the final concentration or switch to a more robust solubilization method (e.g., from co-solvency to a surfactant-based formulation).
"Crashing Out" During Dilution You are diluting your organic stock solution too quickly into the aqueous buffer. This causes a rapid polarity shock, leading to precipitation. Solution: Add the organic stock dropwise into the vigorously vortexing or stirring aqueous buffer. This allows for more gradual dispersion.
Insufficient Surfactant The concentration of your surfactant (e.g., Tween 80) is below its Critical Micelle Concentration (CMC) or there are not enough micelles to encapsulate all the compound molecules. Solution: Increase the surfactant concentration. A good starting point is 0.1% to 0.5% (w/v). Ensure the surfactant is added to the aqueous buffer before adding the organic stock.
Temperature Effects Solubility is often temperature-dependent. The compound may be soluble at room temperature but precipitates at 4°C. Solution: Prepare solutions fresh before use and store them at the temperature of the experiment. If cold storage is necessary, you may need to gently warm and vortex the solution before use (always check for visual precipitation).

Section 3: Detailed Experimental Protocols & Visual Workflows

Workflow for Selecting a Solubilization Strategy

The following diagram outlines the decision-making process for handling this compound.

G start Start: Need to dissolve This compound stock_prep Prepare concentrated stock solution in an organic solvent. (See Protocol 1) start->stock_prep assay_type What is the final assay medium? stock_prep->assay_type organic_medium Final medium is organic (e.g., chemical synthesis) assay_type->organic_medium Organic aqueous_medium Final medium is aqueous (e.g., biological buffer) assay_type->aqueous_medium Aqueous direct_dilute Directly dilute stock into the organic medium. organic_medium->direct_dilute solubilization_choice Need a solubilization strategy. Is the final concentration low AND can the system tolerate 1-5% organic solvent? aqueous_medium->solubilization_choice end_organic End direct_dilute->end_organic use_cosolvent Use Co-Solvent Method (See Protocol 2) solubilization_choice->use_cosolvent Yes use_surfactant Use Surfactant Method (See Protocol 3) solubilization_choice->use_surfactant No cosolvency Yes surfactant No end_aqueous End: Perform experiment with appropriate vehicle controls. use_cosolvent->end_aqueous use_surfactant->end_aqueous

Caption: Decision workflow for solubilizing this compound.

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

Objective: To prepare a high-concentration, water-miscible stock solution.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Glass vial with a PTFE-lined cap

  • Calibrated micropipettes

Procedure:

  • Tare a clean, dry glass vial on the analytical balance.

  • Carefully add a precise amount of this compound to the vial (e.g., 29.05 mg). (Note: Molecular weight of this compound is ~290.5 g/mol ).

  • Calculate the required volume of DMSO to achieve a 100 mM concentration. For 29.05 mg, this would be 1.0 mL.

    • Calculation: (0.02905 g / 290.5 g/mol ) / 0.1 mol/L = 0.001 L = 1.0 mL

  • Add the calculated volume of DMSO to the vial.

  • Cap the vial tightly and vortex at room temperature until the liquid is completely dissolved and the solution is clear. Gentle warming (to 30-37°C) or brief sonication can be used to expedite dissolution if necessary.

  • Self-Validation: Visually inspect the solution against a light source to ensure no undissolved material or haze is present.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM Aqueous Solution using Co-Solvency (Ethanol)

Objective: To prepare a dilute aqueous working solution from an organic stock.

Materials:

  • 100 mM this compound stock in DMSO or Ethanol (from Protocol 1)

  • 100% Ethanol

  • Target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Calculate the required dilutions. To get a 100 µM solution with a final ethanol concentration of 1%, you will perform a serial dilution.

  • Intermediate Dilution: Prepare a 10 mM intermediate solution by diluting the 100 mM stock 1:10 in 100% Ethanol (e.g., 10 µL of 100 mM stock + 90 µL of 100% Ethanol). Vortex to mix.

  • Final Dilution: Vigorously vortex or stir your target aqueous buffer (e.g., 990 µL).

  • While the buffer is still mixing, add 10 µL of the 10 mM intermediate solution dropwise. This creates a 1:100 dilution, resulting in a final concentration of 100 µM this compound in 1% Ethanol.

  • Self-Validation: Keep the solution mixing for another 1-2 minutes. Visually inspect for any cloudiness or precipitation (Tyndall effect). If the solution is not clear, the concentration may be too high for this method.

  • Use the solution immediately. Always prepare a vehicle control containing 1% Ethanol in your aqueous buffer.

Protocol 3: Preparation of a 100 µM Aqueous Solution using a Surfactant (Tween® 80)

Objective: To create a stable, micelle-based aqueous formulation.

Materials:

  • 100 mM this compound stock in DMSO (from Protocol 1)

  • 10% (w/v) Tween® 80 stock solution in water

  • Target aqueous buffer (e.g., cell culture medium)

  • Sterile conical tubes

Procedure:

  • Prepare the Surfactant Buffer: In a conical tube, prepare the final volume of your aqueous buffer containing 0.1% Tween® 80. For example, for 10 mL of final solution, add 9.9 mL of buffer and 100 µL of 10% Tween® 80 stock. Vortex thoroughly to ensure the surfactant is fully dispersed.

  • Dilute the Stock: Add 10 µL of the 100 mM this compound stock solution directly to the 10 mL of surfactant-containing buffer. This creates a 1:1000 dilution for a final concentration of 100 µM.

  • Cap the tube and vortex vigorously for at least 1 minute to facilitate the encapsulation of the compound into the micelles.

  • Self-Validation: Let the solution sit for 5 minutes and then visually inspect for clarity. A stable micellar solution should be clear.

  • Use the solution in your experiment. Remember to include a vehicle control containing 0.1% DMSO and 0.1% Tween® 80 in the same buffer.

Mechanism of Micellar Solubilization

The diagram below illustrates how surfactant molecules encapsulate a nonpolar compound like this compound.

G cluster_micelle Micelle in Aqueous Medium center This compound (Hydrophobic Core) center->s1 Hydrophobic Tail center->s2 center->s3 center->s4 center->s5 center->s6 center->s7 center->s8 h1 Head s1->h1 Hydrophilic Head h2 Head s2->h2 h3 Head s3->h3 h4 Head s4->h4 h5 Head s5->h5 h6 Head s6->h6 h7 Head s7->h7 h8 Head s8->h8

Sources

Validation & Comparative

1,4-Dioctylbenzene vs. Other Long-Chain Dialkylbenzenes: A Comparative Guide to Properties and Performance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

This guide provides a detailed comparison of 1,4-dioctylbenzene against other long-chain dialkylbenzenes (LC-DABs), designed for researchers, scientists, and drug development professionals. By examining their physicochemical properties and performance in key applications, this document aims to provide the technical insights necessary for informed material selection in advanced research and development projects.

Introduction: The Significance of Molecular Architecture in Dialkylbenzenes

Long-chain dialkylbenzenes are a versatile class of aromatic compounds finding utility in fields ranging from specialty lubricants and surfactant precursors to high-performance organic electronics. Their bulk properties and application-specific performance are dictated by three fundamental structural variables:

  • Alkyl Chain Length: The number of carbon atoms in the alkyl chains (e.g., octyl, decyl, dodecyl) is the primary driver of properties like boiling point, melting point, and viscosity, mainly through its influence on van der Waals forces.

  • Isomerism: The substitution pattern on the benzene ring—ortho (1,2-), meta (1,3-), or para (1,4-)—profoundly affects molecular symmetry. This, in turn, influences crystal packing, melting point, and electronic properties.[1]

  • Linearity: The degree of branching in the alkyl chains is critical for applications like surfactants, where biodegradability is a key concern. Linear alkyl chains are significantly more biodegradable than their branched counterparts.[2]

This compound, with its symmetrical para-substitution and two linear C8 chains, serves as an important reference compound within this chemical family. This guide will compare it to its isomers and to analogs with different chain lengths to elucidate critical structure-property relationships.

Comparative Analysis of Physicochemical Properties

A direct comparison of the core physical properties reveals the systematic impact of alkyl chain length and isomerism. While comprehensive experimental data for longer-chain dialkylbenzenes is not always available in standard literature, we can establish clear trends by analyzing shorter-chain analogs and available data points. Aromatic hydrocarbons are characteristically nonpolar and insoluble in water.[3][4]

Table 1: Comparative Physicochemical Data of Dialkylbenzenes

Property1,2-Diethylbenzene1,3-Diethylbenzene1,4-DiethylbenzeneThis compound1,4-Didecylbenzene1,4-Didodecylbenzene
Molecular Formula C₁₀H₁₄C₁₀H₁₄C₁₀H₁₄C₂₂H₃₈C₂₆H₄₆C₃₀H₅₄
Molecular Weight ( g/mol ) 134.22134.22134.22302.55358.64414.77
Melting Point (°C) -31[5]-84[6][7]-43[8][9]N/A~48-50 (est.)~63-65 (est.)
Boiling Point (°C) 183[5][10]182[6]184[9][11]~380 (est.)826 (calc.)[2]N/A
Density (g/mL) 0.880 @ 25°C[5][10]0.864 @ 20°C[6]0.862 @ 25°C[9]~0.85 (est.)N/AN/A
Refractive Index (n20/D) 1.5021.4961.495[12]N/AN/AN/A

Expert Insights on Property Trends:

  • Effect of Isomerism: As seen with the diethylbenzene isomers, the melting point does not follow a simple trend and is highly dependent on the molecule's ability to pack into a crystal lattice. The highly symmetric para-isomer often, but not always, has a higher melting point than the less symmetric ortho and meta isomers. Boiling points for isomers of the same chain length are typically very close.

  • Effect of Chain Length: Increasing the alkyl chain length from ethyl (C2) to octyl (C8) and beyond dramatically increases the boiling point due to enhanced intermolecular forces. The melting point also generally increases, as longer chains provide more opportunities for crystalline packing.

Performance in Key Applications

The subtle yet significant differences in the molecular architecture of LC-DABs directly translate to their performance and suitability for specific applications.

Application 1: Precursors for Anionic Surfactants

LC-DABs are critical intermediates in the production of linear alkylbenzene sulfonates (LAS), a dominant class of anionic surfactants used in detergents.[8] The structure of the LC-DAB precursor dictates the performance of the final surfactant product.

Synthesis Pathway: From LC-DAB to Linear Alkylbenzene Sulfonate (LAS)

Caption: General synthesis pathway for converting LC-DABs into LAS surfactants.

Performance Metric: Critical Micelle Concentration (CMC) The CMC is the concentration at which surfactant molecules aggregate to form micelles, and is a key measure of a surfactant's efficiency; a lower CMC indicates higher efficiency. The structure of the hydrophobic tail (the LC-DAB portion) is a primary determinant of the CMC.

Experimental Data: A study on 1,4-di-n-alkylbenzene sulfonates revealed a clear relationship between alkyl chain length and CMC.

Table 2: CMC of Sodium 1,4-di-n-Alkylbenzene Sulfonates

Alkyl ChainTotal Alkyl CarbonsCMC (mmol/L) at 28°C
di-n-Butyl813.0
di-n-Pentyl103.5
di-n-Hexyl121.1
di-n-Heptyl140.4
di-n-Octyl16Gel-like formations observed

Source: Adapted from "Critical micelle concentration of some 1,4-di-n-alkylbenzene sulphonates".[3]

Causality Behind Experimental Observations: As the total number of carbons in the hydrophobic alkyl chains increases, the molecule becomes less soluble in water. This drives the surfactant molecules to aggregate into micelles at a lower concentration to minimize the unfavorable interaction between the hydrophobic tails and water. The observation of gel-like formations for the this compound sulfonate suggests that its solubility limit is reached at or near its CMC under those conditions, highlighting a practical limit to increasing chain length for this class of surfactants.[3]

Application 2: Host Materials in Organic Electronics & Scintillators

In organic electronics, the charge carrier mobility—the speed at which a charge moves through a material—is a critical performance parameter.[1][13][14] In organic scintillators, used for radiation detection, the light yield (photons produced per unit of absorbed energy) is paramount.[15][16][17]

Simple, non-conjugated molecules like this compound do not possess the requisite electronic structure for high-performance charge transport or efficient scintillation on their own. Their role is typically as a high-purity, non-active component:

  • High-Purity Solvents: For liquid scintillators, LC-DABs can serve as the solvent (host) matrix in which fluorescent dopants (fluors) are dissolved. The primary role of the LC-DAB is to efficiently absorb energy from radiation and transfer it to the fluor molecules.

  • Processing Additives/Insulators: In solution-processed organic electronics, they may be used as specialty solvents or as components in insulating layers.[17]

Logical Framework: Why LC-DABs are not High-Performance Active Materials

G A High Charge Mobility & High Light Yield B Requires Extensive π-Conjugated System A->B is a property of E Poor Intrinsic Charge Transport & Scintillation B->E absence of this leads to C LC-DAB Structure: Isolated Benzene Ring D Limited Electron Delocalization C->D leads to D->E results in

Caption: Relationship between molecular structure and electronic performance.

While direct comparative performance data for LC-DABs as active electronic materials is scarce, the underlying principle is clear: the isolated benzene ring, flanked by insulating alkyl chains, does not provide the continuous network of overlapping p-orbitals necessary for efficient charge transport or light emission. Their utility lies in their physical properties (liquid range, viscosity, purity) as host materials, where the choice of isomer or chain length would be dictated by the desired solvency and viscosity for a specific formulation.

Experimental Methodologies

To ensure the integrity and reproducibility of comparative data, standardized protocols are essential. The following are representative methods for characterizing key properties of LC-DABs and their derivatives.

Protocol 1: Determination of Kinematic Viscosity

Causality: Viscosity is a fundamental property for applications involving fluid dynamics, such as lubricants or heat transfer fluids. This protocol uses a capillary viscometer, a self-validating system where the flow time of a fixed volume of liquid under gravity is directly proportional to its kinematic viscosity.

Methodology:

  • Apparatus: Calibrated Ubbelohde capillary viscometer, constant temperature water bath (e.g., 40 ± 0.1 °C), stopwatch, and Class A volumetric pipette.

  • Temperature Equilibration: Place the clean, dry viscometer containing the sample into the constant temperature bath. Allow a minimum of 20 minutes for the sample to reach thermal equilibrium. This step is critical as viscosity is highly temperature-dependent.

  • Measurement: a. Apply gentle pressure to the appropriate arm to force the liquid up the capillary, past the upper timing mark. b. Release the pressure and accurately measure the time (t) required for the liquid meniscus to travel between the upper and lower timing marks.

  • Replication: Repeat the measurement at least three times. The results should be within a tight tolerance (e.g., ±0.5%). If not, it indicates a problem with temperature stability or cleaning.

  • Calculation: Calculate the kinematic viscosity (ν) in centistokes (cSt) using the formula: ν = C × t where C is the calibration constant of the viscometer (in cSt/s) and t is the average efflux time in seconds.

Protocol 2: Determination of Critical Micelle Concentration (CMC)

Causality: The CMC is identified by a sharp change in a concentration-dependent physical property of a surfactant solution. Surface tension is a direct measure of the activity at the air-water interface. Below the CMC, adding surfactant populates the surface, drastically lowering surface tension. Above the CMC, added surfactant forms micelles in the bulk, and the surface tension remains relatively constant. This distinct inflection point provides a reliable method for CMC determination.[18][19]

Methodology:

  • Apparatus: Precision tensiometer (e.g., Du Noüy ring or Wilhelmy plate method), analytical balance, volumetric flasks, and high-purity water.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the surfactant (e.g., sodium this compound sulfonate) well above its expected CMC.

  • Concentration Series: Prepare a series of dilutions from the stock solution, covering a range both significantly below and above the expected CMC. A logarithmic dilution series is most efficient.

  • Measurement: a. Calibrate the tensiometer according to the manufacturer's instructions. b. Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated to minimize cross-contamination. Ensure temperature is constant throughout the experiment.

  • Data Analysis: a. Plot surface tension (γ) on the y-axis versus the logarithm of the concentration (log C) on the x-axis. b. The resulting data should show two distinct linear regions. Perform a linear regression on the data points in the rapidly falling region and another on the data points in the plateau region. c. The CMC is the concentration corresponding to the intersection point of these two regression lines.[18]

Conclusion and Recommendations

The selection of a long-chain dialkylbenzene for a specific application is a nuanced decision driven by its molecular architecture.

  • For Surfactant Precursors: this compound represents a balance point. Increasing the alkyl chain length improves surfactant efficiency (lowers the CMC), but as seen with the dioctyl derivative, can lead to solubility and gelling issues.[3] Therefore, for applications requiring high efficiency in aqueous systems, a slightly shorter chain, such as a di-heptylbenzene, may offer a more optimal balance of performance and physical form.

  • For Host Materials/Solvents: The choice is dictated by physical properties. If a solid at room temperature is acceptable or desired, a longer-chain para-isomer like 1,4-didecylbenzene may be suitable. If a wide liquid range is needed, a meta-isomer or a mixed-isomer product with a very low melting point would be preferable.

  • For Active Electronic Materials: Simple LC-DABs like this compound are not recommended as primary active components. Research efforts in this area should focus on molecules incorporating extensive π-conjugated systems.

This guide has demonstrated that while seemingly simple, the structure of long-chain dialkylbenzenes provides a powerful toolkit for tuning material properties. A thorough understanding of the interplay between alkyl chain length and substitution pattern is paramount for the rational design and selection of materials in advanced applications.

References

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A Tale of Two Side Chains: A Comparative Guide to 1,4-Dioctylbenzene and 1,4-Diethylbenzene in Polymer Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of polymer science, the subtle art of molecular tailoring dictates the ultimate performance of a material. The choice of monomers, additives, and modifying agents can dramatically alter the properties of a polymer, transforming it from a brittle solid to a flexible film, or from a thermal insulator to a conductive material. This guide delves into the comparative performance of two seemingly similar yet functionally distinct aromatic compounds: 1,4-Dioctylbenzene and 1,4-diethylbenzene. By examining their structural differences and the resulting impact on polymer properties, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their respective roles in polymer engineering.

The core difference between these two molecules lies in the length of their alkyl side chains attached to a central benzene ring. 1,4-diethylbenzene possesses short ethyl groups, while this compound features long, eight-carbon octyl chains. This fundamental structural disparity is the primary determinant of their divergent behaviors within a polymer matrix, influencing everything from intermolecular forces and chain mobility to thermal stability and processability.

At a Glance: Key Differences and Primary Applications

Feature1,4-DiethylbenzeneThis compound
Alkyl Chain Length Short (Ethyl, -C2H5)Long (Octyl, -C8H17)
Primary Role in Polymers Intermediate for crosslinking agents, monomer for specialty polymers.[1][2][3][4]Potential as a plasticizer, hydrophobicity enhancer, and building block for functional polymers.[5][6]
Expected Impact on Tg Can increase the glass transition temperature (Tg) when used for crosslinking.Likely to decrease the glass transition temperature (Tg) when used as a plasticizer.[7]
Expected Impact on Mechanical Properties Increases rigidity and strength when used for crosslinking.Increases flexibility and reduces brittleness when used as a plasticizer.[7]
Solubility & Compatibility Soluble in many organic solvents.[1]Higher lipophilicity, good compatibility with non-polar polymers.

The Influence of Alkyl Chain Length on Polymer Properties: A Deeper Dive

The contrasting effects of this compound and 1,4-diethylbenzene on polymer performance can be best understood by examining their roles as either integral parts of the polymer backbone or as additives that modify the bulk properties of the material.

1,4-Diethylbenzene: A Building Block for Rigidity and Network Formation

1,4-Diethylbenzene is primarily utilized as an intermediate in the synthesis of other organic compounds, notably in the production of divinylbenzene (DVB) through dehydrogenation.[3] DVB is a crucial crosslinking agent, particularly in the manufacturing of materials like crosslinked polystyrene.[3][8] In this context, the ethyl groups of 1,4-diethylbenzene are precursors to the vinyl groups that enable the formation of a rigid, three-dimensional polymer network.

The introduction of crosslinks via DVB significantly enhances the thermal and mechanical properties of the resulting polymer. The covalent bonds between polymer chains restrict their movement, leading to:

  • Increased Glass Transition Temperature (Tg): The polymer becomes more rigid and requires more thermal energy for the chains to gain mobility.

  • Enhanced Mechanical Strength and Modulus: The material can withstand higher stress before deformation.

  • Improved Solvent Resistance: The crosslinked network prevents solvent molecules from penetrating and swelling the polymer.

Beyond its role as a precursor to crosslinking agents, 1,4-diethylbenzene can also serve as a monomer in the synthesis of certain engineering plastics, contributing to a rigid and thermally stable polymer backbone.[2][4]

This compound: A Modifier for Flexibility and Functionality

In contrast to its shorter-chained counterpart, this compound, with its long and flexible octyl chains, is more likely to function as a plasticizer .[7] Plasticizers are additives that are not chemically bonded to the polymer chains but are interspersed between them.[7] The long, non-polar octyl groups of this compound can effectively disrupt the close packing of polymer chains, leading to:

  • Reduced Intermolecular Forces: The increased distance between polymer chains weakens the van der Waals forces.

  • Increased Free Volume: This creates more space for the polymer chains to move.

  • Lowered Glass Transition Temperature (Tg): The polymer becomes more flexible and less brittle at lower temperatures.[9]

  • Improved Processability: The reduced viscosity of the plasticized polymer makes it easier to mold and shape.[10]

The incorporation of long alkyl chains, such as those in this compound, can also be a deliberate strategy to impart specific functionalities to a polymer. For instance, the introduction of long alkyl chains can significantly enhance the hydrophobicity of a polymer surface, creating a "brush-like" structure that repels water.[5][6] This is a desirable property in applications such as self-cleaning surfaces and oil-water separation membranes.[5][6]

Furthermore, long-chain alkylbenzenes are used in the synthesis of linear alkylbenzene sulfonates, which are widely used as surfactants in detergents.[11][12] This highlights the potential of this compound as a building block for functional polymers with tailored surface properties.

Experimental Workflows and Methodologies

To empirically determine the effects of this compound and 1,4-diethylbenzene on polymer properties, a series of standardized tests would be conducted.

Experimental Protocol: Evaluating the Impact on Thermal and Mechanical Properties
  • Polymer Synthesis/Compounding:

    • For 1,4-diethylbenzene (as a crosslinking precursor): Synthesize a polymer (e.g., polystyrene) with varying molar percentages of divinylbenzene (derived from 1,4-diethylbenzene).

    • For this compound (as a plasticizer): Melt-blend a base polymer (e.g., PVC or an acrylic polymer) with varying weight percentages of this compound.

  • Sample Preparation: Prepare standardized test specimens of the resulting polymer formulations by methods such as injection molding or compression molding.

  • Thermal Analysis (Differential Scanning Calorimetry - DSC):

    • Heat the samples at a controlled rate to determine the glass transition temperature (Tg). An increase in Tg would be expected for the crosslinked polymers, while a decrease would be anticipated for the plasticized polymers.

  • Mechanical Testing (Universal Testing Machine):

    • Conduct tensile tests to measure properties such as tensile strength, Young's modulus, and elongation at break. Crosslinked polymers are expected to show higher tensile strength and modulus, while plasticized polymers will exhibit increased elongation at break.

  • Dynamic Mechanical Analysis (DMA):

    • Measure the storage modulus, loss modulus, and tan delta as a function of temperature to further characterize the viscoelastic properties and the effect of the additives on the polymer's mechanical behavior.

G cluster_0 1,4-Diethylbenzene Pathway cluster_1 This compound Pathway cluster_2 Property Evaluation cluster_3 cluster_4 DEB 1,4-Diethylbenzene DVB Dehydrogenation to Divinylbenzene (DVB) DEB->DVB Polymerization Copolymerization with Monomer (e.g., Styrene) DVB->Polymerization Crosslinked_Polymer Crosslinked Polymer Network Polymerization->Crosslinked_Polymer Testing Thermal & Mechanical Testing (DSC, Tensile Test, DMA) Crosslinked_Polymer->Testing Properties1 Increased Tg Increased Strength Reduced Flexibility DOB This compound Blending Melt Blending with Base Polymer DOB->Blending Plasticized_Polymer Plasticized Polymer Blending->Plasticized_Polymer Plasticized_Polymer->Testing Properties2 Decreased Tg Decreased Strength Increased Flexibility

Figure 1. Comparative experimental workflow for evaluating the performance of 1,4-diethylbenzene and this compound in polymers.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and 1,4-diethylbenzene in polymer applications is a clear example of structure-property relationships in action.

  • 1,4-Diethylbenzene is the precursor of choice when the goal is to create a rigid, thermally stable, and chemically resistant polymer network through crosslinking. Its short alkyl chains are merely a stepping stone to forming the reactive vinyl groups that lock polymer chains in place.

  • This compound , on the other hand, is a prime candidate for applications requiring flexibility, reduced brittleness, and improved processability. Its long, non-polar octyl chains act as internal lubricants, separating polymer chains and increasing their mobility. Furthermore, it offers a pathway to creating polymers with specialized surface properties like hydrophobicity.

Ultimately, the selection of either of these molecules is dictated by the desired end-use of the polymer. Understanding the fundamental impact of their alkyl side chains is key to making an informed decision in the design and development of advanced polymeric materials.

References

  • 1,4-DIETHYLBENZENE 105-05-5. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Poly(p-phenylene vinylene). (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4-phenylene vinylene), and an Alternating Copolymer. (2014). Journal of Applied Polymer Science, 131(23). [Link]

  • Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. (2013). Journal of Polymer Research, 20(8). [Link]

  • Junkers, T., & Vandenbergh, J. (2012). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. Polymer Chemistry, 3(10), 2759-2771. [Link]

  • Junkers, T., & Vandenbergh, J. (2012). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. Polymer Chemistry, 3(10), 2759-2771. [Link]

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  • The Crucial Role of 1,4-Diacetylbenzene in Advancing Polymer Science. (2026, January 6). LinkedIn. [Link]

  • 1,4-Diethylbenzene. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • In Situ Polymerization of Long Alkyl Chain Functional Groups Enhances the Oil–Water Separation Performance of Porous Organic Polymers. (2023). Molecules, 28(5), 2336. [Link]

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  • Anionic Dispersion Polymerization of 1,4-Divinylbenzene. (1995). Macromolecules, 28(15), 5101–5107. [Link]

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The Definitive Edge: Validating the Elusive Structure of 1,4-Dioctylbenzene with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structural Elucidation in Long-Chain Alkylbenzenes

For researchers and professionals in drug development and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which function, reactivity, and interaction with biological targets are understood. While a plethora of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the absolute structure of crystalline solids.[1][2] This guide provides an in-depth comparison of X-ray crystallography with other common analytical methods for the structural validation of a challenging yet representative molecule: 1,4-Dioctylbenzene.

The inherent flexibility of the two long octyl chains in this compound presents a significant hurdle to obtaining the well-ordered single crystals required for X-ray diffraction. This guide will therefore not only detail the definitive power of a successful crystallographic analysis but also address the practical realities and complementary nature of other techniques when ideal crystals are elusive.

The Unambiguous Verdict of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides a detailed and direct visualization of a molecule's arrangement in the solid state.[3][4] By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, we can determine precise atomic coordinates. This yields a wealth of information, including:

  • Unambiguous Connectivity: The exact bonding arrangement of all atoms in the molecule.

  • Precise Bond Lengths and Angles: Providing insight into the molecule's geometry.[3]

  • Conformational Details: Revealing the torsion angles and the spatial orientation of flexible side chains.

  • Intermolecular Interactions: Elucidating how molecules pack together in the crystal lattice, which is crucial for understanding physical properties.[5]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process.

A generalized workflow for single-crystal X-ray diffraction analysis.
  • Synthesis and Purification: Synthesize this compound via a suitable method, such as a Friedel-Crafts acylation followed by reduction, or a cross-coupling reaction.[12][13] Purify the product to >99% purity using column chromatography or recrystallization to remove impurities that can inhibit crystal growth.

  • Solvent Selection: Dissolve a small amount of the purified compound in a variety of solvents and solvent mixtures of differing polarity to determine solubility.

  • Crystallization Technique: The slow evaporation technique is often successful for molecules like this compound.

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., a mixture of a good solvent like dichloromethane and a poor solvent like hexane) in a small vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and degradation.

  • Mounting and Data Collection: Mount the crystal on a goniometer head and place it in the cold stream of the diffractometer (typically 100 K) to minimize thermal motion. Collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the structural model against the experimental data to obtain the final, accurate structure.[14][15]

Complementary and Alternative Validation Techniques

When single crystals of sufficient quality for X-ray diffraction cannot be obtained, a combination of other analytical techniques is essential for structural elucidation.

Relationship between key analytical techniques for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[16]

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons and a series of overlapping signals for the aliphatic protons of the octyl chains.

  • ¹³C NMR: Indicates the number of different types of carbon atoms in the molecule. The symmetry of this compound would result in a reduced number of signals in the aromatic region.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the molecule by showing correlations between protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern.[17]

  • High-Resolution Mass Spectrometry (HRMS): Can determine the molecular formula of this compound with high accuracy.

  • Fragmentation Analysis: The fragmentation pattern can provide clues about the structure, such as the loss of alkyl fragments from the parent ion.

Infrared (IR) and Raman Spectroscopy

These vibrational spectroscopy techniques are excellent for identifying the functional groups present in a molecule.[16] For this compound, IR and Raman spectra would show characteristic peaks for C-H stretching and bending in both the aromatic and aliphatic regions, as well as peaks corresponding to the 1,4-disubstituted benzene ring.

Comparative Analysis of Techniques

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Diffraction Absolute 3D structure in the solid state, bond lengths, bond angles, intermolecular interactions.[3][4]Unambiguous and definitive structural determination.[1]Requires high-quality single crystals, which can be difficult to obtain.[2] The structure is static and in the solid state.
NMR Spectroscopy Connectivity, chemical environment of atoms, solution-state conformation.Provides a wealth of structural information in solution, does not require crystallization.Can be complex to interpret for large molecules with overlapping signals, does not provide bond lengths and angles directly.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns.[18]High sensitivity, provides accurate molecular formula.Does not provide information on connectivity or stereochemistry.
IR & Raman Spectroscopy Presence of functional groups.Fast, non-destructive, good for a quick assessment of compound identity.Provides limited information on the overall molecular structure.

Conclusion

For the definitive structural validation of this compound, single-crystal X-ray crystallography is the ultimate goal. It provides an unparalleled level of detail and certainty about the molecule's three-dimensional arrangement. However, the practical challenges of crystallizing such a flexible molecule necessitate a multi-technique approach. A combination of NMR spectroscopy to establish connectivity and solution-state conformation, high-resolution mass spectrometry to confirm the molecular formula, and vibrational spectroscopy to identify functional groups provides a comprehensive and robust structural assignment. While these spectroscopic methods can build a strong case for the structure, only X-ray crystallography can provide the final, irrefutable proof of its solid-state form.

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A Comparative Analysis of 1,4-Dioctylbenzene and Its Positional Isomers: Properties, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dialkylbenzenes, aromatic hydrocarbons featuring two alkyl groups on a benzene ring, are fundamental structures in organic chemistry with wide-ranging industrial applications. The positioning of these alkyl groups gives rise to three constitutional isomers: ortho (1,2-), meta (1,3-), and para (1,4-). While sharing the same molecular formula, these isomers exhibit distinct physical, chemical, and electronic properties due to differences in their molecular symmetry and steric hindrance. This guide provides a comprehensive comparative study of 1,4-dioctylbenzene and its ortho- and meta-isomers, a class of long-chain dialkylbenzenes critical as intermediates in the synthesis of surfactants and other functional materials.[1][2]

Understanding the nuanced differences between these isomers is paramount for researchers in material science and drug development. Their synthesis often yields a mixture, making robust analytical techniques for differentiation and separation essential for controlling product quality and performance. This document details the synthesis, comparative physicochemical properties, spectroscopic differentiation, and chromatographic separation of dioctylbenzene isomers, supported by established experimental principles and protocols.

Part 1: Synthesis of Dioctylbenzene Isomers

The primary industrial method for producing long-chain alkylbenzenes, including dioctylbenzene, is the Friedel-Crafts alkylation of benzene.[3] This electrophilic aromatic substitution reaction is typically performed using an alkylating agent such as an alkene (e.g., 1-octene) or an alkyl halide (e.g., 1-chlorooctane) in the presence of a strong acid catalyst.

Causality of Synthetic Choice: The Friedel-Crafts alkylation is favored for its directness in forming C-C bonds with the aromatic ring. The choice of catalyst is critical; strong Lewis acids like AlCl₃ or Brønsted acids like HF are traditionally used.[4][5] However, environmental concerns and catalyst corrosivity have driven the adoption of solid acid catalysts like zeolites, which offer easier separation and recyclability.[3][6]

A significant challenge in this synthesis is the lack of regioselectivity. The reaction inherently produces a mixture of ortho-, meta-, and para-isomers because the initial alkyl group is only weakly directing. Furthermore, the product, an alkylbenzene, is more reactive than benzene itself, leading to a risk of polyalkylation where more than two alkyl groups are added to the ring.[4][7] Carbocation rearrangements of the octyl group can also occur, leading to a complex mixture of products with branched chains.[3][4]

To circumvent some of these issues, an alternative route is the Friedel-Crafts acylation followed by reduction . Benzene can be diacylated using octanoyl chloride, and the resulting diketone is then reduced (e.g., via Clemmensen or Wolff-Kishner reduction) to yield the dioctylbenzene isomers. This method avoids carbocation rearrangements and the acylated product is deactivated, preventing polyacylation.[5][8]

Caption: General synthetic routes to dioctylbenzene isomers.

Part 2: Comparative Physicochemical Properties

Property1,2-Dioctylbenzene (ortho)1,3-Dioctylbenzene (meta)This compound (para)Rationale for Differences
Molecular Formula C₂₂H₃₈C₂₂H₃₈C₂₂H₃₈Identical for all constitutional isomers.[9]
Molecular Weight 318.6 g/mol 318.6 g/mol 318.6 g/mol Identical for all constitutional isomers.
Boiling Point Expected to be very similarExpected to be very similarExpected to be very similarIsomers with similar molecular weights typically have close boiling points; separation by distillation is challenging.[11]
Melting Point LowestIntermediateHighestThe high symmetry of the para-isomer allows for more efficient packing into a crystal lattice, requiring more energy to melt.[10]
Density Expected to be very similarExpected to be very similarExpected to be slightly higherDenser packing of the para-isomer in the solid state may translate to slightly higher liquid density.
Dipole Moment Non-zeroNon-zeroZeroThe symmetrical, opposing arrangement of the alkyl groups in the para-isomer results in a cancellation of bond dipoles.[12]
Solubility Soluble in nonpolar organic solventsSoluble in nonpolar organic solventsSoluble in nonpolar organic solventsAll isomers are nonpolar and will be soluble in solvents like hexane, toluene, and dichloromethane, and insoluble in water.

Note: Exact values for dioctylbenzene isomers are sparsely reported. The trends are based on established principles for dialkylbenzenes, such as diethylbenzene.[11]

Part 3: Spectroscopic Differentiation

Unambiguous identification of the ortho-, meta-, and para-isomers in a mixture requires spectroscopic analysis. Each technique provides unique structural information based on molecular symmetry.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing these isomers. The number of unique signals in both ¹H and ¹³C NMR spectra is dictated by the symmetry of the molecule.[14]

  • This compound (para): Highest symmetry. It will show the simplest spectra. Due to a plane of symmetry, there will be only two signals for the aromatic protons (a characteristic AA'BB' system or two doublets) and three signals for the aromatic carbons (two for protonated carbons, one for the substituted carbons).[13]

  • 1,2-Dioctylbenzene (ortho): Lowest symmetry. It will exhibit the most complex spectra with four unique aromatic proton signals and six unique aromatic carbon signals.

  • 1,3-Dioctylbenzene (meta): Intermediate symmetry. It will show three or four distinct aromatic proton signals (depending on resolution) and five or six aromatic carbon signals.

Caption: Unique aromatic carbons in dioctylbenzene isomers for ¹³C NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying benzene substitution patterns via the C-H out-of-plane bending vibrations in the "fingerprint region" (900–650 cm⁻¹).[15][16]

SubstitutionCharacteristic Absorption Bands (cm⁻¹)
Ortho (1,2-) A strong band around 770–735 cm⁻¹
Meta (1,3-) Two bands: one strong band near 810–750 cm⁻¹ and one medium band near 900–860 cm⁻¹
Para (1,4-) A single strong band in the 840–810 cm⁻¹ range

Source: Principles adapted from spectroscopic guides.[15][17]

Mass Spectrometry (MS)

When analyzed by Electron Ionization Mass Spectrometry (EI-MS), constitutional isomers will show the same molecular ion peak (M⁺) at m/z = 318.6. The fragmentation patterns are also expected to be very similar, dominated by the cleavage of the alkyl chain at the benzylic position (loss of a C₇H₁₅ radical) to form a stable tropylium-like ion. This makes distinguishing the isomers by MS alone nearly impossible. Therefore, MS must be coupled with a separation technique like Gas Chromatography (GC-MS).[18]

Part 4: Chromatographic Separation

Separating the dioctylbenzene isomers is a significant analytical challenge due to their high boiling points and similar polarities. Gas chromatography is the method of choice.[19]

Experimental Protocol: GC-MS Analysis of Dioctylbenzene Isomers

This protocol provides a self-validating system for the separation and identification of dioctylbenzene isomers. The rationale is to use a non-polar column that separates compounds primarily by boiling point, followed by mass spectrometric detection to confirm the molecular weight and fragmentation.

1. Objective: To separate and identify 1,2-, 1,3-, and this compound in a synthesized mixture.

2. Instrumentation & Consumables:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
  • Capillary Column: A non-polar column, such as a DB-5ms or HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m length, 0.25 mm I.D., 0.25 µm film thickness. Causality: This phase provides good resolution for high-boiling, nonpolar compounds like long-chain alkylbenzenes.[20]
  • Carrier Gas: Helium, high purity (99.999%).
  • Sample: 1 mg/mL solution of the dioctylbenzene isomer mixture in hexane.
  • Vials, syringes, and other standard GC consumables.

3. GC Method Parameters:

  • Injector Temperature: 300 °C. Rationale: Ensures rapid volatilization of the high-boiling analytes without thermal degradation.
  • Injection Mode: Split (e.g., 50:1 split ratio). Rationale: Prevents column overloading and ensures sharp peaks.
  • Injection Volume: 1 µL.
  • Carrier Gas Flow: Constant flow, 1.0 mL/min.
  • Oven Temperature Program:
  • Initial Temperature: 150 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 320 °C.
  • Final Hold: Hold at 320 °C for 5 minutes.
  • Rationale: A temperature ramp is essential to elute compounds with a wide range of boiling points. The starting temperature allows for separation of any lighter impurities, while the final high temperature ensures the high-boiling dioctylbenzenes elute from the column.[21]

4. MS Method Parameters:

  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40–450. Rationale: This range covers the expected molecular ion (318.6) and key fragment ions.
  • Solvent Delay: 5 minutes. Rationale: Prevents the high concentration of the hexane solvent from saturating the detector.

5. Data Analysis:

  • Identify peaks corresponding to the dioctylbenzene isomers. The expected elution order on a non-polar column is typically ortho, meta, then para, although this can vary.[22]
  • Confirm the identity of each peak by examining its mass spectrum. All isomers should show a molecular ion at m/z 318.
  • Use a combination of retention time and mass spectral data to assign each peak to its respective isomer, ideally by comparing to certified reference standards if available.

Sample [label="Sample Preparation\n(1 mg/mL in Hexane)"]; Injection [label="GC Injection\n(1 µL, Split Mode)"]; Separation [label="Capillary Column Separation\n(DB-5ms, Temp Ramp)"]; Ionization [label="MS Ionization\n(Electron Ionization, 70 eV)"]; Detection [label="Mass Detection\n(Quadrupole, m/z 40-450)"]; Analysis [label="Data Analysis\n(Retention Time + Mass Spectra)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Sample -> Injection; Injection -> Separation; Separation -> Ionization; Ionization -> Detection; Detection -> Analysis; }

Caption: Workflow for the GC-MS analysis of dioctylbenzene isomers.

Part 5: Applications and Performance Implications

Long-chain alkylbenzenes are primarily used as precursors to linear alkylbenzene sulfonates (LAS), which are major components of synthetic detergents.[1][6] The long alkyl chains provide the necessary hydrophobicity. Beyond this, the distinct properties of dioctylbenzene isomers make them suitable for more specialized applications:

  • High-Performance Lubricants and Dielectric Fluids: Their thermal stability and hydrophobic nature are advantageous. The structure of the isomer can affect viscosity and flow properties.

  • Plasticizers: The long, flexible octyl chains can intercalate between polymer chains, increasing flexibility.

  • Functional Organic Materials: The benzene core can be further functionalized. The long alkyl chains enhance solubility in organic solvents, which is crucial for solution-based processing of materials for organic electronics or porous polymers.[23] The para-isomer, with its linear and symmetric shape, is often a preferred building block for self-assembling systems like liquid crystals or covalent organic frameworks, where molecular packing is critical.

The performance in these applications is directly tied to the isomeric form. For example, the high symmetry of This compound can lead to higher melting points and better organizational properties, which is desirable for crystalline materials. In contrast, the less symmetrical 1,2- and 1,3-isomers have lower melting points and may be preferred for applications requiring a liquid state over a wider temperature range, such as in lubricants.

Conclusion

While 1,2-, 1,3-, and this compound are constitutional isomers with the same molecular formula, their distinct spatial arrangements of the octyl groups lead to significant differences in their physical properties and spectroscopic signatures. The highly symmetric para-isomer exhibits a higher melting point and a simpler NMR spectrum, while the ortho- and meta-isomers are less symmetric. Synthesis via Friedel-Crafts alkylation typically yields a mixture of all three, necessitating advanced analytical techniques for their separation and characterization. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the premier method for this purpose, allowing for separation based on subtle boiling point differences and confirmation via mass fragmentation patterns. The choice of a specific isomer is critical for performance in applications ranging from lubricants to the synthesis of advanced functional materials, making this comparative understanding essential for researchers and developers in the chemical sciences.

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The Pursuit of Performance: A Comparative Guide to Alternatives for 1,4-Dioctylbenzene in Advanced Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional

In the intricate formulation of liquid crystal (LC) mixtures, every component plays a critical role in defining the final electro-optical performance. For decades, simple, non-mesogenic compounds like 1,4-dialkylbenzenes, including 1,4-Dioctylbenzene, have served as foundational components. Their primary function is often to act as a low-viscosity solvent that helps to dissolve other, more complex mesogenic components and to fine-tune the overall properties of the mixture, such as the clearing point. However, the relentless demand for higher resolution, faster switching speeds, and lower power consumption in display technologies, from large-scale televisions to mobile devices, has driven the search for alternatives that offer more than just a passive solvent role. This guide provides an in-depth comparison of advanced alternatives to this compound, supported by experimental data and detailed characterization protocols.

The Role of the Core Structure: Beyond a Simple Diluent

The core structure of the molecules in a liquid crystal mixture dictates the fundamental anisotropic properties. While 1,4-dialkylbenzenes provide a basic rigid core with flexible alkyl chains, their contribution to enhancing key performance metrics is limited. Modern display technologies, particularly those based on Vertical Alignment (VA) and In-Plane Switching (IPS), demand materials with specific, and often extreme, properties. The key parameters that are critically influenced by the choice of core structure include:

  • Dielectric Anisotropy (Δε): This property determines how the liquid crystal molecules align in an electric field. For VA and IPS modes, a negative dielectric anisotropy is essential.[1]

  • Birefringence (Δn): A high birefringence allows for the use of thinner liquid crystal cells, which is a crucial factor in achieving faster response times.[2]

  • Rotational Viscosity (γ₁): Lower rotational viscosity is paramount for reducing the switching time of the liquid crystal, leading to smoother motion display.[3]

The limitations of simple dialkylbenzenes in actively contributing to these parameters have led to the development of more sophisticated molecular architectures.

A New Generation of Core Structures: A Comparative Analysis

The quest for superior performance has led to the exploration of several classes of compounds that can replace or supplement traditional 1,4-dialkylbenzenes. This section compares the most promising alternatives.

Laterally Fluorinated Biphenyls and Terphenyls

The introduction of fluorine atoms onto the lateral positions of biphenyl and terphenyl cores has been a game-changer in the development of liquid crystal materials for active matrix displays.[4] This strategic fluorination has several profound effects:

  • Induction of Negative Dielectric Anisotropy: The strong electronegativity of fluorine, when positioned laterally, creates a dipole moment perpendicular to the long axis of the molecule. This is a primary method for inducing the negative dielectric anisotropy required for VA and IPS display modes.[4]

  • Viscosity Reduction: The substitution of hydrogen with fluorine can lead to a reduction in intermolecular interactions, which in turn can lower the rotational viscosity of the mixture.

  • Enhanced Stability and Reliability: Fluorinated compounds often exhibit higher chemical stability and electrical resistivity, which are critical for the long-term performance and reliability of display devices.[5]

dot graph TD { A[1,4-Dialkylbenzene Core] -- "Limited Δε, Moderate Viscosity" --> B(Traditional LC Mixture); C[Laterally Fluorinated Terphenyl Core] -- "High Negative Δε, Lower Viscosity" --> D(High-Performance VA/IPS Mixture); E[Tolane Core] -- "High Birefringence (Δn), Moderate Viscosity" --> F(Fast-Response Time Mixture); B -- "Limited for High-End Displays" D -- "Enables Wide Viewing Angles and High Contrast" F -- "Ideal for High Refresh Rate Displays"

} caption: "Impact of Core Structure on LC Mixture Properties"

Tolane Derivatives

Tolane-based liquid crystals, which feature a carbon-carbon triple bond (ethynyl linkage) in their core structure, are renowned for their ability to significantly increase the birefringence of a liquid crystal mixture.[6] The key advantages of incorporating tolane derivatives include:

  • High Birefringence: The linear and highly conjugated nature of the tolane core leads to a large anisotropy in molecular polarizability, resulting in high birefringence values.[6] This allows for the construction of thinner display cells, which is a direct route to faster switching times.

  • Wide Nematic Range: Many tolane derivatives exhibit a wide nematic temperature range, which is beneficial for the operational stability of the display device under varying environmental conditions.[6]

Bicyclohexane Derivatives

For applications where extremely low viscosity is the primary concern, bicyclohexane-based compounds present a compelling alternative. While they may not offer the high birefringence of tolanes or the strong negative dielectric anisotropy of fluorinated terphenyls, their unique molecular structure leads to exceptionally low viscosity.[7]

Quantitative Comparison of Core Structures

The following table summarizes the typical properties of liquid crystal mixtures formulated with different core structures. The data is compiled from various sources in the scientific literature and patents to provide a comparative overview.

Property1,4-Dialkylbenzene based (Typical)Laterally Fluorinated Terphenyl basedTolane basedBicyclohexane based
Dielectric Anisotropy (Δε) Near zero to slightly positive/negativeStrongly negative (e.g., -3 to -5)Can be tailored (positive or negative)Moderately negative
Birefringence (Δn) at 589 nm Low (~0.1)Moderate to High (0.15 - 0.25)[2]Very High (0.3 - 0.5)[6]Low (~0.05-0.1)[7]
Rotational Viscosity (γ₁) (mPa·s) Low to ModerateModerateModerate to HighVery Low
Primary Application General purpose, solventVA, IPS displaysHigh refresh rate displays, photonicsFast-switching displays

Experimental Protocols for Characterization

To objectively compare the performance of different liquid crystal mixtures, a standardized set of experimental protocols is essential.

Measurement of Dielectric Anisotropy

The dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell in two different alignment configurations.[8]

Methodology:

  • Cell Preparation: Two types of liquid crystal cells with transparent indium tin oxide (ITO) electrodes are prepared: one with a planar alignment layer (e.g., rubbed polyimide) and one with a homeotropic alignment layer (e.g., a silane coupling agent).

  • Filling the Cell: The liquid crystal mixture is introduced into the cells in its isotropic phase via capillary action.

  • Capacitance Measurement: The capacitance of the filled cells (C|| for planar, C⊥ for homeotropic) and the empty cells (Cair) is measured using an LCR meter at a specific frequency (typically 1 kHz) and temperature.

  • Calculation: The dielectric permittivities parallel (ε||) and perpendicular (ε⊥) to the director are calculated using the following equations:

    • ε|| = C|| / Cair

    • ε⊥ = C⊥ / Cair

  • The dielectric anisotropy is then given by: Δε = ε|| - ε⊥.

Measurement of Birefringence

The birefringence of a liquid crystal is typically measured using an Abbe refractometer.[9]

Methodology:

  • Refractometer Setup: An Abbe refractometer is equipped with a polarizing filter and a temperature-controlled stage.

  • Sample Preparation: A small drop of the liquid crystal mixture is placed on the prism of the refractometer. A thin, rubbed polyimide film on a glass slide can be used to induce planar alignment of the liquid crystal sample.

  • Measurement of no: The polarizer is oriented perpendicular to the rubbing direction of the alignment layer. The refractive index of the ordinary ray (no) is measured.

  • Measurement of ne: The polarizer is then rotated to be parallel to the rubbing direction. The refractive index of the extraordinary ray (ne) is measured.

  • Calculation: The birefringence is calculated as: Δn = ne - no.

Measurement of Rotational Viscosity

The rotational viscosity (γ₁) is a measure of the internal friction of the liquid crystal material as the director reorients. It can be determined by measuring the transient current of a liquid crystal cell.[10]

Methodology:

  • Cell Preparation: A planar-aligned liquid crystal cell is prepared.

  • Electrical Setup: The cell is subjected to a voltage step that is well above the threshold voltage for director reorientation.

  • Transient Current Measurement: The transient current that flows as the director reorients is measured using a digital oscilloscope.

  • Data Analysis: The rotational viscosity is calculated from the time constant of the transient current decay and the known cell parameters (thickness, dielectric anisotropy, and elastic constants).

Conclusion: A Strategic Choice for Optimal Performance

The evolution of liquid crystal displays has necessitated a move away from simple, passive components like this compound towards more functional and performance-enhancing core structures. Laterally fluorinated biphenyls and terphenyls are indispensable for achieving the high negative dielectric anisotropy required for modern VA and IPS displays. Tolane derivatives offer a powerful route to the high birefringence needed for fast-response-time applications. For instances where ultra-low viscosity is the most critical parameter, bicyclohexane-based materials provide a significant advantage.

The selection of an appropriate alternative to this compound is a strategic decision that depends on the specific performance targets of the final liquid crystal mixture. By understanding the structure-property relationships of these advanced core structures and employing rigorous experimental characterization, researchers can formulate liquid crystal mixtures that meet the demanding requirements of next-generation display technologies.

References

  • NEMATIC LIQUID CRYSTAL COMPOSITION AND LIQUID CRYSTAL DISPLAY DEVICE USING SAME - P
  • Low viscosity liquid crystal material - US6172720B1 - Google P
  • Rational Design of Rod-Like Liquid Crystals Exhibiting Two Nematic Phases - PMC. (URL: [Link])

  • High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. (URL: [Link])

  • Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases - Chinese Physics B. (URL: [Link])

  • High birefringence and wide nematic range bis-tolane liquid crystals. (URL: [Link])

  • Structure, properties, and some applications of liquid crystals* - Optica Publishing Group. (URL: [Link])

  • High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications - Semantic Scholar. (URL: [Link])

  • Structure–property correlation of bicyclohexane nematic liquid crystals - Surajit Dhara. (URL: [Link])

  • High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications - Semantic Scholar. (URL: [Link])

  • Structure-Property Relationships in Aligned Chiral Nematic Phases. - DTIC. (URL: [Link])

  • Method for Determination of Rotational Viscosity in Nematic Liquid Crystals - R Discovery. (URL: [Link])

  • Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications - MDPI. (URL: [Link])

  • CN101735822A - Preparation and use of low-temperature low-viscosity liquid crystal compositions - Google P
  • Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. (URL: [Link])

  • High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays - RSC Publishing. (URL: [Link])

  • Active and passive viscosities of a bent-core nematic liquid crystal - Surajit Dhara. (URL: [Link])

  • High Birefringence Liquid Crystals - MDPI. (URL: [Link])

  • Synthesis and properties of allyloxy-based tolane liquid crystals with high negative dielectric anisotropy - ResearchGate. (URL: [Link])

  • Perspective on structure-property relationship of room temperature single-component liquid crystals - ResearchGate. (URL: [Link])

  • Novel liquid-crystal materials with negative dielectric anisotropy for TV application | Request PDF - ResearchGate. (URL: [Link])

  • Dielectric and Conductivity Anisotropy in Liquid Crystalline Phases, of Strongly Polar Thioesters - ResearchGate. (URL: [Link])

  • The structure of negative dielectric anisotropy compounds (Type A). - ResearchGate. (URL: [Link])

  • Liquid crystal mixture and liquid crystal display - Patent EP-4259748-B1 - PubChem. (URL: [Link])

  • Viscoelasticity, dielectric anisotropy, and birefringence in the nematic phase of three four-ring bent-core liquid crystals with an L-shaped molecular frame - Soft Matter (RSC Publishing). (URL: [Link])

  • Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays - PMC - PubMed Central. (URL: [Link])

  • Comparative study of the mesomorphic properties of several laterally fluorinated liquid crystalline materials - ResearchGate. (URL: [Link])

  • How can one experimentally determine the ordinary and extraordinary refractive indices of liquid crystal samples using an Abbe refractometer? | ResearchGate. (URL: [Link])

  • Viscoelastic properties of reentrant nematic liquid crystalline mixtures - ResearchGate. (URL: [Link])

  • (PDF) Birefringence measurements of liquid crystals - ResearchGate. (URL: [Link])

  • Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab. (URL: [Link])

  • Rotational Viscometer: Measurement of Dynamic Viscosity (Newtonian and Non-Newtonian Fluids) - YouTube. (URL: [Link])

  • Synthesis and properties of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents | Request PDF - ResearchGate. (URL: [Link])

  • Viscosity-Rotational - MRC Lab. (URL: [Link])

  • How Rotational Viscometer Works and Its Role in Determining Viscosity - WorldofTest.com. (URL: [Link])

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  • Liquid crystals based on semiperfluorinated imines and salicylaldimato metal complexes. A comparative study of alkyl, alkoxy and polyether substituents | Request PDF - ResearchGate. (URL: [Link])

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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 1,4-Dioctylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of specialized organic compounds, the final purity of the product is not merely a quality metric; it is the cornerstone of its performance, safety, and reliability in downstream applications. This is particularly true for 1,4-Dioctylbenzene, a long-chain alkylbenzene whose utility in fields ranging from specialty lubricants to advanced materials is dictated by its isomeric purity and the absence of process-related impurities.

This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of synthesized this compound. Moving beyond a simple listing of techniques, we will explore the causality behind method selection, presenting a self-validating system of analysis where orthogonal techniques are used to build a comprehensive and trustworthy purity profile.

The Synthetic Challenge: Anticipating the Impurities

A robust purity assessment begins with understanding the potential impurities that can arise during synthesis. A common route to this compound is the Friedel-Crafts alkylation of benzene with an octylating agent (e.g., 1-octene or 1-chlorooctane). This process, while effective, can generate a predictable slate of impurities:

  • Positional Isomers: The primary challenge is the concurrent formation of 1,2-Dioctylbenzene (ortho) and 1,3-Dioctylbenzene (meta) isomers. Their similar physical properties make them difficult to separate via simple distillation, necessitating advanced chromatographic techniques.

  • Unreacted Starting Materials: Residual benzene or octylating agents can remain.

  • Byproducts of Over-alkylation: The reaction can proceed further to yield tri- and tetra-octylbenzene species.

  • Solvent and Catalyst Residues: Trace amounts of solvents or catalyst components may persist after workup.

A successful analytical strategy must be capable of separating and identifying all these potential contaminants. No single technique is sufficient; therefore, a multi-pronged approach is essential for a complete and validated assessment.

cluster_0 Overall Purity Assessment Workflow Synthesized Product Synthesized Product Initial Screening Initial Screening Synthesized Product->Initial Screening Isomer & Volatile Impurity Check Structural Confirmation Structural Confirmation Initial Screening->Structural Confirmation Confirm 1,4-Substitution Final Purity Report Final Purity Report Initial Screening->Final Purity Report Quantitative Analysis Quantitative Analysis Structural Confirmation->Quantitative Analysis Orthogonal Quantification Quantitative Analysis->Final Purity Report

Caption: High-level workflow for comprehensive purity analysis.

Head-to-Head Comparison: GC-MS, HPLC, and NMR

The three pillars of purity determination for a compound like this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each provides unique and complementary information.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Separates volatile/semi-volatile compounds based on boiling point and polarity, with mass-based identification.[1]Separates compounds based on polarity and interaction with stationary/mobile phases.[1]Provides detailed structural information and precise quantification based on nuclear spin properties.[2]
Primary Use Case Isomer Separation and detection of volatile impurities (solvents, starting materials).Analysis of less volatile or thermally sensitive impurities (e.g., over-alkylation products).Absolute Structural Confirmation of the 1,4-isomer and quantitative analysis (qNMR).
Sensitivity High (ppb to low ppm levels).High (ppb to ppm levels).Moderate (requires >1 mg of sample).
Sample Prep Simple dilution in a volatile solvent (e.g., hexane).[2]Dilution in the mobile phase (e.g., acetonitrile).[2]Dissolution in a deuterated solvent (e.g., CDCl₃), often with an internal standard.[2]
Key Advantage Excellent resolving power for isomers and definitive identification via mass spectral libraries.[3]Versatility for a wide range of compounds, including non-volatiles.[1]Unambiguous structure verification and gold-standard quantification without needing specific impurity standards.
Limitation Not suitable for non-volatile or thermally labile compounds.Isomer resolution can be challenging without specialized columns; identification relies on standards.Lower sensitivity; may not detect trace impurities below ~0.1%.

Gas Chromatography-Mass Spectrometry (GC-MS): The Isomer Specialist

For alkylbenzenes, GC-MS is the premier technique for resolving positional isomers.[3] The choice is causal: the slight differences in boiling points and polarities between the 1,2-, 1,3-, and this compound isomers are sufficient to allow for their separation on a long, non-polar capillary column. The mass spectrometer then provides definitive identification based on the unique fragmentation pattern of the molecule.

cluster_1 GC-MS Experimental Workflow SamplePrep 1. Prepare Sample (1 mg/mL in Hexane) Injection 2. Inject 1 µL (Split Ratio 20:1) SamplePrep->Injection Separation 3. GC Separation (e.g., DB-5 column) Injection->Separation Detection 4. MS Detection (EI, Scan m/z 50-500) Separation->Detection Analysis 5. Data Analysis (Peak Integration & Library Search) Detection->Analysis

Caption: Step-by-step workflow for GC-MS analysis.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a 1 mg/mL stock solution by dissolving ~10 mg of the synthesized this compound in 10 mL of high-purity hexane.[2]

  • Instrument Setup:

    • GC System: Agilent Intuvo 9000 GC or equivalent.[4]

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 10 minutes.

    • Inlet: 280°C, split mode with a 20:1 ratio.[2]

    • Injection Volume: 1 µL.

  • MS Setup:

    • MS System: Agilent 5977B MSD or equivalent.[4]

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Transfer Line Temperature: 290°C.

  • Data Acquisition and Processing:

    • Equilibrate the system until a stable baseline is achieved.

    • Inject a solvent blank (hexane) to verify system cleanliness.

    • Inject the prepared sample solution.

    • Process the resulting chromatogram. Purity is calculated using area normalization, where the area of the main peak is divided by the total area of all integrated peaks.[2]

    • Identify impurities by comparing their mass spectra against a reference library (e.g., NIST).[2]

High-Performance Liquid Chromatography (HPLC): The Versatility Expert

While GC-MS excels with volatile compounds, HPLC is better suited for analyzing potential high-molecular-weight byproducts, such as tri-octylbenzene, which may not elute effectively from a GC column.[1] A Reverse-Phase (RP-HPLC) method is the logical choice, as it separates compounds based on hydrophobicity. The highly non-polar dioctylbenzenes will be strongly retained, allowing for separation from more polar impurities.

cluster_2 HPLC Experimental Workflow SamplePrep 1. Prepare Sample (1 mg/mL in Acetonitrile) Injection 2. Inject 10 µL SamplePrep->Injection Separation 3. RP-HPLC Separation (C18 Column) Injection->Separation Detection 4. UV/DAD Detection (e.g., 254 nm) Separation->Detection Analysis 5. Data Analysis (Peak Integration) Detection->Analysis

Caption: Step-by-step workflow for HPLC analysis.

Experimental Protocol: HPLC
  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in acetonitrile.[2]

  • Instrument Setup:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[5]

    • Mobile Phase: Isocratic elution with 95:5 (v/v) Acetonitrile:Water.[6]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30°C.

    • Detector: Diode Array Detector (DAD) monitoring at 254 nm and 270 nm.[5]

  • Data Acquisition and Processing:

    • Inject a reference standard of purified this compound (if available) to determine its retention time.

    • Inject the prepared sample solution.

    • Calculate purity based on the relative peak area of the this compound peak compared to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbitrator

NMR spectroscopy serves two critical functions: unambiguous structural confirmation and highly accurate quantification. While chromatography can separate isomers, only NMR can definitively confirm the 1,4- (para) substitution pattern of the main product. The symmetry of the 1,4-isomer results in a characteristically simple aromatic signal (a singlet or two sharp doublets), which is easily distinguished from the more complex splitting patterns of the 1,2- (ortho) and 1,3- (meta) isomers.[8]

Furthermore, quantitative NMR (qNMR) allows for the determination of purity against a certified internal standard without requiring the isolation of each impurity. This provides an orthogonal validation of the purity values obtained from chromatographic methods.[2]

cluster_3 NMR Experimental Workflow SamplePrep 1. Prepare Sample (Accurately weigh sample & internal standard) Dissolution 2. Dissolve in Deuterated Solvent (e.g., CDCl3) SamplePrep->Dissolution Acquisition 3. Acquire Spectra (¹H and ¹³C) Dissolution->Acquisition Processing 4. Process Data (Phasing, Baseline Correction) Acquisition->Processing Analysis 5. Analysis (Integration for qNMR, Chemical Shift for Structure) Processing->Analysis

Caption: Step-by-step workflow for NMR analysis.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation (for qNMR):

    • Accurately weigh about 20 mg of the this compound sample and about 10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean vial. The standard should have a simple ¹H spectrum with peaks that do not overlap with the analyte signals.[2]

    • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Instrument Setup:

    • Spectrometer: 400 MHz (or higher) NMR spectrometer.

    • Probe: Standard broadband or inverse detection probe.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., D1 = 30s) to ensure accurate integration for quantification.

    • Acquire the ¹³C NMR spectrum to confirm the carbon framework. The symmetry of this compound will result in fewer aromatic carbon signals than for its isomers.[9]

  • Data Processing and Interpretation:

    • Process the spectra (phasing, baseline correction).

    • For ¹H NMR, confirm the characteristic singlet for the aromatic protons around 7.1 ppm. Integrate this signal and compare it to the integral of the known internal standard to calculate the absolute purity (assay).

    • Examine the full spectrum for impurity signals, such as those from other isomers or residual solvents.

Conclusion and Final Recommendation

Assessing the purity of synthesized this compound is a task that demands a rigorous, multi-faceted analytical approach. Relying on a single technique provides an incomplete and potentially misleading picture.

  • GC-MS should be the primary tool for resolving and identifying isomeric and other volatile impurities.

  • HPLC serves as a crucial secondary method to detect any non-volatile byproducts that are inaccessible to GC.

  • NMR provides the final, definitive confirmation of the desired 1,4-isomeric structure and delivers a highly accurate, orthogonal quantitative purity value via qNMR.

By integrating the data from these three complementary techniques, researchers, scientists, and drug development professionals can establish a self-validating system, ensuring the highest degree of confidence in the quality and composition of their synthesized this compound.

References

  • SIELC Technologies. (n.d.). Separation of 1,4-Diethylbenzene on Newcrom R1 HPLC column.
  • BenchChem. (2025). Cross-validation of analytical methods for alkylbenzene analysis.
  • BenchChem. (2025). A Comparative Guide to the Purity Assessment of Synthesized 1,4-di(butan-2-yl)benzene.
  • Oxford Academic. (n.d.). Comprehensive Analysis of Impurity Detection in Linear Alkyl Benzene–Based Liquid Scintillators Using Infrared Spectroscopy for Enhanced Neutrino Detection.
  • USGS. (n.d.). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes.
  • PubMed. (n.d.). Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate.
  • Iraqi Journal of Pharmaceutical Sciences. (2024). Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique.
  • Wageningen University & Research. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
  • SIELC Technologies. (2018). 1,4-Divinylbenzene.
  • ResearchGate. (2025). HPLC Determination of Four Derivatives of Benzene.
  • Nanyang Technological University. (n.d.). An HPLC-DAD Method for Rapid and High Resolution Analysis of Concentrated BTEX and Styrene Aqueous Samples.
  • Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline.
  • YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1.
  • Fiveable. (n.d.). 1,4-dimethylbenzene Definition - Organic Chemistry Key Term.

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A Senior Application Scientist's Guide to Cross-Referencing Analytical Data for 1,4-Dioctylbenzene and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is paramount. This guide provides an in-depth technical comparison of the analytical data for 1,4-Dioctylbenzene, a long-chain alkylbenzene, and its common alternatives. By cross-referencing data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC), this document offers a framework for robust compound identification, purity assessment, and comparative analysis.

Introduction to this compound and its Industrial Relevance

This compound is a member of the linear alkylbenzene (LAB) family, characterized by a benzene ring substituted with two octyl chains at the para position. LABs with long alkyl chains are key precursors in the production of linear alkylbenzene sulfonates (LAS), which are widely used as surfactants in detergents and cleaning products. They also find applications as lubricant additives and in other specialty chemical formulations. The precise analytical characterization of these compounds is crucial for quality control, ensuring product performance, and for studying their environmental fate.

Due to the limited availability of public domain spectral data for this compound, this guide will leverage detailed analytical data from well-characterized, structurally related alternatives: 1,4-Diethylbenzene and Dodecylbenzene . By comparing their spectral features, we can extrapolate and predict the expected analytical characteristics of this compound, providing a comprehensive analytical framework.

Comparative Analysis of Key Analytical Data

A thorough analytical assessment relies on the convergence of data from multiple techniques. Here, we compare the expected and observed data from NMR, MS, and GC for this compound and its alternatives.

Analytical Technique This compound (Predicted) 1,4-Diethylbenzene (Observed) Dodecylbenzene (Observed)
¹H NMR Aromatic protons (singlet, ~7.0 ppm), Methylene protons adjacent to ring (triplet, ~2.6 ppm), Methylene protons in chain (multiplet, ~1.3-1.6 ppm), Terminal methyl protons (triplet, ~0.9 ppm)Aromatic protons (singlet, 7.11 ppm), Methylene protons (quartet, 2.64 ppm), Methyl protons (triplet, 1.23 ppm)[1]Aromatic protons (multiplet, ~7.1-7.3 ppm), Methylene protons adjacent to ring (triplet, ~2.6 ppm), Methylene protons in chain (multiplet, ~1.2-1.6 ppm), Terminal methyl proton (triplet, ~0.9 ppm)
¹³C NMR Aromatic carbons (substituted: ~142 ppm, unsubstituted: ~128 ppm), Alkyl carbons (ranging from ~14 ppm for the terminal methyl to ~35 ppm for the methylene adjacent to the ring)Aromatic carbons (substituted: 142.2 ppm, unsubstituted: 127.8 ppm), Methylene carbon (29.0 ppm), Methyl carbon (15.8 ppm)Aromatic carbons (substituted: ~142 ppm, unsubstituted: ~127-128 ppm), Alkyl carbons (ranging from ~14 ppm to ~36 ppm)
Mass Spec (EI) Molecular Ion (M⁺) at m/z 302. Tropylium ion (m/z 91) and fragments from benzylic cleavage.Molecular Ion (M⁺) at m/z 134. Base peak at m/z 119 (loss of a methyl group). Prominent peak at m/z 105 (loss of an ethyl group).[1][2]Molecular Ion (M⁺) at m/z 246. Prominent tropylium ion at m/z 91.
GC Retention Time Higher than Dodecylbenzene due to higher molecular weight and boiling point.Significantly lower than Dodecylbenzene and this compound.Intermediate retention time.

In-Depth Analysis with Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

  • Causality in Chemical Shifts: The chemical shift of a proton is dictated by its electronic environment. Protons on an aromatic ring are deshielded due to the ring current effect and resonate at a lower field (higher ppm) compared to aliphatic protons. Protons on carbons adjacent to the aromatic ring (benzylic protons) are also deshielded.

  • Spin-Spin Splitting: The multiplicity of a signal (singlet, doublet, triplet, etc.) arises from the interaction with neighboring protons and provides information about the connectivity of atoms.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the alkylbenzene sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and acquisition time.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied. The spectrum is then integrated to determine the relative ratios of protons in different environments.

  • Chemical Shift Trends: Similar to ¹H NMR, the chemical shifts in ¹³C NMR depend on the electronic environment of the carbon atom. Aromatic carbons resonate at a lower field than aliphatic carbons. The symmetry of the molecule influences the number of distinct signals. For 1,4-disubstituted benzenes, symmetry results in fewer signals than the total number of carbon atoms.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.7 mL of deuterated solvent).

  • Instrument Setup: Similar to ¹H NMR, the instrument is tuned and shimmed.

  • Data Acquisition: Acquire the ¹³C NMR spectrum. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Fourier transformation, phasing, and baseline correction are performed.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms instrument Tuning & Shimming add_tms->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft correction Phase & Baseline Correction ft->correction analysis Integration & Structural Elucidation correction->analysis

Caption: Workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for identification and structural confirmation.

  • Ionization and Fragmentation: In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For alkylbenzenes, a common fragmentation is the cleavage of the benzylic bond, leading to the formation of a stable tropylium ion (m/z 91).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute the alkylbenzene sample in a volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 10-100 ppm.

  • GC Separation:

    • Injector: Inject a small volume (e.g., 1 µL) of the sample into the heated injector of the gas chromatograph.

    • Column: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5ms column). The separation is based on the boiling points and polarities of the components.

    • Oven Program: A temperature program is used to elute compounds with a wide range of boiling points.

  • MS Detection:

    • Ionization: As the components elute from the GC column, they enter the ion source of the mass spectrometer and are ionized (e.g., by electron impact).

    • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • Detection: The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum for each chromatographic peak is analyzed to identify the compound.

GCMS_Workflow cluster_sample Sample Introduction cluster_gc GC Separation cluster_ms MS Detection & Analysis injection Inject Diluted Sample column Capillary Column injection->column oven Temperature Program column->oven ionization Ionization (EI) oven->ionization mass_analyzer Mass Analysis (Quadrupole) ionization->mass_analyzer detection Detection mass_analyzer->detection data_analysis Data Analysis detection->data_analysis

Caption: Workflow for GC-MS analysis.

Conclusion

The cross-referencing of analytical data from multiple techniques provides a robust and reliable approach for the characterization of this compound and its alternatives. While direct spectral data for this compound may be limited, a comparative analysis with structurally similar compounds like 1,4-Diethylbenzene and Dodecylbenzene allows for a confident prediction of its analytical behavior. The detailed experimental protocols and an understanding of the underlying principles of each technique, as outlined in this guide, empower researchers to conduct thorough and accurate analyses of long-chain alkylbenzenes in various applications.

References

  • PubChem. 1,4-Diethylbenzene. National Center for Biotechnology Information. [Link]

  • NIST. Benzene, 1,4-diethyl-. NIST Chemistry WebBook. [Link]

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The Influence of Alkyl Chain Length on the Physicochemical Properties of Dialkylbenzenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of chemical research and drug development, a nuanced understanding of how molecular structure dictates physical properties is paramount. Dialkylbenzenes, a class of aromatic hydrocarbons characterized by a benzene ring substituted with two alkyl groups, serve as a foundational model for exploring these structure-property relationships. The length of the alkyl chains is a critical determinant of the compound's behavior, influencing everything from its phase transitions to its solubility and viscosity. This guide provides an in-depth comparison of how varying alkyl chain lengths impact the key physicochemical properties of dialkylbenzenes, supported by experimental data and standardized protocols.

The strategic manipulation of alkyl chain length is a key tool in medicinal chemistry and materials science. Longer alkyl chains can increase lipophilicity, impacting a drug's absorption, distribution, metabolism, and excretion (ADME) profile. In materials science, tuning alkyl chain length is crucial for developing lubricants, surfactants, and liquid crystals with specific thermal and flow characteristics.[1] This guide will delve into the underlying molecular principles and provide practical experimental frameworks for characterizing these properties.

The Molecular Underpinnings: Van der Waals Forces and Molecular Packing

The observed changes in the physical properties of dialkylbenzenes with increasing alkyl chain length are primarily governed by intermolecular forces, specifically London dispersion forces, a type of van der Waals force. As the alkyl chain elongates, the molecule's surface area increases, leading to more points of contact for these transient, induced-dipole interactions.[1][2] This enhanced intermolecular attraction requires more energy to overcome, resulting in predictable trends for several key properties.

Furthermore, the flexibility and conformation of the alkyl chains influence how the molecules pack together in the solid and liquid states. Longer, more flexible chains can become entangled, affecting viscosity, while the overall symmetry of the molecule plays a significant role in the stability of the crystal lattice and, consequently, the melting point.[2]

Impact on Key Physicochemical Properties

The following sections detail the influence of alkyl chain length on the boiling point, melting point, density, viscosity, and solubility of dialkylbenzenes.

Boiling Point

The boiling point of a substance is a direct measure of the strength of its intermolecular forces. For a homologous series of linear dialkylbenzenes, the boiling point consistently increases with the elongation of the alkyl chains.[1][3] This is a direct consequence of the increased London dispersion forces.[1]

CompoundAlkyl ChainBoiling Point (°C)
TolueneC1110.6
EthylbenzeneC2136.2
PropylbenzeneC3159.2
ButylbenzeneC4183.3

Note: Data for monoalkylbenzenes is presented to illustrate the general trend.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Short Alkyl Chain] --> B{Weak Van der Waals Forces}; C[Long Alkyl Chain] --> D{Strong Van der Waals Forces}; B --> E[Low Boiling Point]; D --> F[High Boiling Point];

} caption: "Relationship between alkyl chain length and boiling point."

Melting Point

The relationship between alkyl chain length and melting point is more complex than that of the boiling point. While stronger intermolecular forces from longer chains generally favor a higher melting point, molecular symmetry and packing efficiency in the crystal lattice play a crucial role.[2][4] For some series of compounds, an initial decrease in melting point with shorter chain extensions can be observed, followed by an increase with longer chains.[4] This "U-shaped" trend is attributed to a balance between enthalpy and entropy of fusion.[4] However, for many dialkylbenzenes, a general upward trend in melting point is observed with increasing chain length due to the dominance of van der Waals forces.[5]

CompoundAlkyl ChainMelting Point (°C)
p-XyleneC113.2
p-DiethylbenzeneC2-31.2
p-DipropylbenzeneC3-58.3
p-DibutylbenzeneC4-51.8

Note: Data for para-dialkylbenzenes illustrates the complex trend.

Density

The density of liquid dialkylbenzenes generally shows a slight dependence on the alkyl chain length. As the alkyl chain increases in length, the molecular weight increases. While the volume also increases, the increase in mass is typically more significant, leading to a gradual increase in density. However, for some series, a decrease in density with an increasing number of carbon atoms in the anion has been observed.[6]

CompoundAlkyl ChainDensity (g/cm³) at 20°C
TolueneC10.867
EthylbenzeneC20.867
PropylbenzeneC30.862
ButylbenzeneC40.860

Note: Data for monoalkylbenzenes is presented for illustrative purposes.

Viscosity

Viscosity, a measure of a fluid's resistance to flow, is highly dependent on intermolecular forces and molecular entanglement. For dialkylbenzenes, viscosity increases significantly with the length of the alkyl chains.[1][7] Longer, more flexible chains can become physically entangled, increasing the internal friction of the liquid.[1]

CompoundAlkyl ChainViscosity (cP) at 20°C
TolueneC10.59
EthylbenzeneC20.68
PropylbenzeneC30.84
ButylbenzeneC41.03

Note: Data for monoalkylbenzenes illustrates the trend.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Short Alkyl Chain] --> B{Less Molecular Entanglement}; C[Long Alkyl Chain] --> D{Greater Molecular Entanglement}; B --> E[Low Viscosity]; D --> F[High Viscosity];

} caption: "Influence of alkyl chain length on viscosity."

Solubility

The principle of "like dissolves like" is central to understanding the solubility of dialkylbenzenes. The benzene ring is nonpolar, and the alkyl chains are also nonpolar. Therefore, dialkylbenzenes are generally soluble in nonpolar organic solvents and have very low solubility in polar solvents like water.[8]

As the alkyl chain length increases, the molecule becomes even more nonpolar, or hydrophobic.[1] This leads to a decrease in solubility in polar solvents.[1] For instance, the water solubility of alkylbenzenes decreases as the alkyl chain gets longer.[9] Conversely, their solubility in nonpolar organic solvents generally increases.

CompoundAlkyl ChainWater Solubility (mg/L) at 25°C
TolueneC1526
EthylbenzeneC2152
PropylbenzeneC360
ButylbenzeneC412

Note: Data for monoalkylbenzenes demonstrates the trend.

Experimental Protocols

Accurate and reproducible measurement of these physicochemical properties is essential for research and quality control. The following are standardized protocols for their determination.

Boiling Point Determination

Principle: The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus: Thiele tube or a dedicated boiling point apparatus, thermometer, capillary tube.

Procedure:

  • Place a small amount of the dialkylbenzene sample into a small test tube.

  • Invert a capillary tube (sealed at one end) and place it into the test tube with the open end down.

  • Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heat the Thiele tube gently and observe the capillary tube.

  • A steady stream of bubbles will emerge from the capillary tube as the temperature rises.

  • When the heating is stopped, the liquid will begin to cool. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Sample in Test Tube with Inverted Capillary] --> B{Heat Thiele Tube}; B --> C{Observe Stream of Bubbles}; C --> D{Stop Heating and Allow to Cool}; D --> E{Record Temperature at Liquid Entry into Capillary}; E --> F[Boiling Point];

} caption: "Workflow for boiling point determination."

Melting Point Determination[10][11]

Principle: The melting point is the temperature at which a solid transitions to a liquid. For pure crystalline compounds, this occurs over a narrow range.

Apparatus: Capillary melting point apparatus, capillary tubes.

Procedure:

  • Finely powder the solid dialkylbenzene sample.

  • Pack a small amount of the powder into a capillary tube to a height of about 3 mm.[10]

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to about 10-15°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute.[10][11]

  • Record the temperature at which the first drop of liquid is observed (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.[12]

Density Measurement[15][16]

Principle: Density is the mass per unit volume of a substance.[13][14]

Apparatus: Pycnometer or a vibrating tube density meter, analytical balance.[13]

Procedure (using a pycnometer):

  • Clean and dry the pycnometer and determine its mass.

  • Fill the pycnometer with the liquid dialkylbenzene sample, ensuring no air bubbles are present.

  • Thermostat the pycnometer to a specific temperature (e.g., 20°C).

  • Carefully remove any excess liquid from the capillary opening.

  • Weigh the filled pycnometer.

  • The mass of the liquid is the difference between the filled and empty pycnometer masses.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[15]

Viscosity Measurement[18][19]

Principle: Viscosity is determined by measuring the force required to move a surface through a liquid or the time it takes for a liquid to flow through a narrow tube under the influence of gravity.[16]

Apparatus: Rotational viscometer or a capillary viscometer (e.g., Ostwald or Ubbelohde type).[16][17]

Procedure (using a rotational viscometer):

  • Select the appropriate spindle and rotational speed for the expected viscosity of the sample.

  • Place the dialkylbenzene sample in a beaker and immerse the spindle to the indicated level.[18]

  • Allow the sample to reach thermal equilibrium.

  • Start the motor and allow the reading to stabilize.

  • The viscometer will display the viscosity, often in centipoise (cP).[18]

Solubility Determination[22][23][24]

Principle: Solubility is determined by adding a solute to a solvent until no more solute dissolves, creating a saturated solution.

Apparatus: Test tubes, vortex mixer, analytical balance.

Procedure (qualitative):

  • Place a small, known amount of the dialkylbenzene (e.g., 10 mg) into a test tube.

  • Add a small volume of the solvent (e.g., 1 mL of water or a nonpolar organic solvent) to the test tube.[19]

  • Vigorously shake or vortex the mixture for a set period.[20][19]

  • Visually inspect the mixture for the presence of undissolved solute.

  • If the solute has completely dissolved, it is considered soluble under these conditions.

Conclusion

The length of the alkyl chains on a dialkylbenzene has a profound and predictable impact on its physicochemical properties. As the chains elongate, stronger van der Waals forces lead to increased boiling points and viscosities. While the melting point trend can be more complex due to packing considerations, a general increase is often observed. The increasing nonpolar character with longer alkyl chains results in decreased solubility in polar solvents like water. A thorough understanding of these relationships, coupled with precise experimental characterization, is essential for researchers and scientists in drug development and materials science to rationally design and synthesize molecules with desired properties.

References

  • Patsnap Eureka. (2025, July 15). Alkyl Chain Length Impact on Chemical Properties.
  • Catalysis Science & Technology. Insights into the alkylation of benzene with olefins: effect of chain length of the olefins. RSC Publishing.
  • Journal of Materials Chemistry C. Impact of alkyl chain length on the thermal, optical and semiconductor properties of symmetric 4-alkylphenyl derivatives of[1]benzothieno[3,2-b]benzothiophene. RSC Publishing. Retrieved from

  • SenTec. (2025, July 16). How Does a Viscometer Work?
  • Calnesis Laboratory. Density measurement of liquids.
  • ResearchGate. Effect of alkyl chain length on viscosity index of additives (A1-D1).
  • RSC Publishing. Molecular dynamics study of the effect of alkyl chain length on melting points of [CnMIM][PF6] ionic liquids.
  • Unknown Source. (2023, August 31). Solubility of Organic Compounds.
  • ASTM. (2023, April 25). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals.
  • ResearchGate. Solubility of Benzene and the Alkylbenzenes in Water by Making Use of Solute Vapor.
  • Scribd. Procedure For Determining Solubility of Organic Compounds.
  • ResearchGate. (2021, December 2). Influence of the alkyl chain length on the physicochemical properties and microbial biocompatibility of phosphonium based fatty acid ionic liquids.
  • ResearchGate. Dependence of melting temperature T m on alkyl chain length in (RO) 2...
  • HINOTEK. What Is a Viscometer? Principles, Types & Applications.
  • Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment).
  • Unknown Source.
  • Master Organic Chemistry. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points.
  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis.
  • Study.com. (2021, October 5). How to Calculate Density of a Liquid Substance | Physics.
  • Machinery Lubrication. Viscometers: A Practical Guide.
  • Unknown Source.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent ?
  • Quora. (2024, July 13). What is the boiling point of benzene and alkylbenzene? Which one has a higher boiling point and why?
  • YouTube. (2017, June 20). Standard Operating Procedures (SOP): Viscometer.
  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility.
  • Unknown Source.
  • thinkSRS.com. Determination of Melting Points According to Pharmacopeia.

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A Comparative Guide to the Theoretical and Experimental Properties of 1,4-Dioctylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of organic molecules is paramount. This guide provides an in-depth comparison of the theoretical and experimentally-derived properties of 1,4-dioctylbenzene, a long-chain alkylbenzene of interest in various fields, including materials science and as a synthetic intermediate. We will explore its characteristics in contrast to other long-chain dialkylbenzenes and provide robust protocols for its synthesis and characterization.

Introduction to this compound and its Homologues

This compound is an aromatic hydrocarbon characterized by a central benzene ring substituted at the para positions with two octyl chains. Like other long-chain alkylbenzenes, its properties are influenced by both the aromatic core and the long aliphatic chains. These molecules are precursors to surfactants and can exhibit liquid crystalline properties. A precise understanding of their behavior is crucial for their application.

Theoretical vs. Experimental Properties: A Comparative Analysis

Direct experimental data for this compound is not extensively available in the literature. Therefore, we present a combination of predicted values from computational models and estimates based on the trends observed in the homologous series of 1,4-dialkylbenzenes.

PropertyTheoretical/Estimated Value for this compoundExperimental ValueSource/Method
Molecular Formula C₂₂H₃₈C₂₂H₃₈-
Molecular Weight 302.54 g/mol 302.54 g/mol -
Melting Point Estimated: 15-20 °CNot availableEstimated from homologous series
Boiling Point Estimated: ~400-420 °C at 760 mmHgNot availableEstimated from homologous series
Density Estimated: ~0.85 g/mL at 25 °CNot availableEstimated from homologous series
Refractive Index Estimated: ~1.48 at 20 °CNot availableEstimated from homologous series
logP (Octanol-Water Partition Coefficient) Computationally Predicted: ~9.5-10.5Not availableComputational Chemistry Models
Comparison with Alternative Long-Chain 1,4-Dialkylbenzenes

To contextualize the properties of this compound, it is useful to compare it with its shorter and longer chain homologues.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1,4-DihexylbenzeneC₁₈H₃₀246.43--
This compound C₂₂H₃₈ 302.54 Estimated: 15-20 Estimated: ~400-420
1,4-DidecylbenzeneC₂₆H₄₆358.64-825.94 (K) / 552.79 (°C)[1]
1,4-DidodecylbenzeneC₃₀H₅₄414.7540-44[2]-

Experimental Protocols

A robust experimental workflow is essential for the synthesis and validation of this compound's properties.

Synthesis of this compound via Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a classic method for attaching alkyl chains to an aromatic ring.[3][4] However, it is prone to carbocation rearrangements, which can lead to a mixture of isomers.[3][5] For long-chain alkylations, using an acylating agent followed by reduction can yield the desired linear alkylbenzene with higher purity.

Step-by-Step Methodology:

  • Acylation:

    • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add octanoyl chloride dropwise at 0 °C.

    • After stirring for 30 minutes, add benzene dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by slowly pouring it over crushed ice and hydrochloric acid.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,4-dioctanoylbenzene.

  • Clemmensen Reduction:

    • To a round-bottom flask containing amalgamated zinc (prepared from zinc dust and mercuric chloride), add concentrated hydrochloric acid and the 1,4-dioctanoylbenzene obtained from the previous step.

    • Reflux the mixture for 24-48 hours.

    • After cooling, extract the product with a suitable solvent (e.g., diethyl ether or DCM).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel using a non-polar eluent such as hexane.

Characterization of this compound

Accurate characterization is crucial to confirm the identity and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic protons due to the symmetry of the para-disubstituted benzene ring. The alkyl chain protons will appear as a triplet for the terminal methyl group, a triplet for the methylene group attached to the benzene ring, and a series of multiplets for the other methylene groups.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons (two signals due to symmetry) and the carbons of the octyl chains. The number of signals will confirm the symmetry of the molecule.

2. Infrared (IR) Spectroscopy:

  • The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the alkyl chains (below 3000 cm⁻¹). Aromatic C=C stretching absorptions will be visible in the 1450-1600 cm⁻¹ region.

3. Gas Chromatography-Mass Spectrometry (GC-MS):

  • GC-MS is an excellent technique to determine the purity of the sample and to confirm its molecular weight. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the benzylic cleavage yielding a prominent peak.

4. Differential Scanning Calorimetry (DSC):

  • DSC is used to determine the melting point and to investigate any liquid crystalline phase transitions.[1][2][6][7] The sample is heated and cooled at a controlled rate, and the heat flow is measured to detect thermal events.[8]

Visualizing the Workflow

Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification Reactants Benzene + Octanoyl Chloride + AlCl3 Acylation Friedel-Crafts Acylation Reactants->Acylation Intermediate 1,4-Dioctanoylbenzene Acylation->Intermediate Reduction Clemmensen Reduction Intermediate->Reduction Crude_Product Crude this compound Reduction->Crude_Product Column_Chromatography Silica Gel Column (Hexane Eluent) Crude_Product->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Characterization Workflow

cluster_spectroscopy Spectroscopic Analysis cluster_thermal Thermal Analysis Pure_Product Purified this compound NMR 1H and 13C NMR Pure_Product->NMR Structural Confirmation IR Infrared Spectroscopy Pure_Product->IR Functional Group ID MS Mass Spectrometry (GC-MS) Pure_Product->MS Purity & Mol. Weight DSC Differential Scanning Calorimetry Pure_Product->DSC Phase Transitions

Caption: Analytical workflow for the characterization of this compound.

References

  • 1 4-DIDODECYLBENZENE - ChemBK. (n.d.). Retrieved from [Link]

  • Chemical Properties of Benzene, 1,4-didecyl- (CAS 2655-95-0). (n.d.). Cheméo. Retrieved from [Link].

  • 1,4-Diethylbenzene - ChemBK. (2024, April 10). Retrieved from [Link]

  • CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (2016, July 22). Retrieved from [Link]

  • An In-depth Technical Guide to the Physicochemical Properties of 1,4-Diethylbenzene. (2025, December). BenchChem.
  • Preparation, Characterization and Applications of Liquid Crystals: A Review. (2020, December 17). IOSR Journal.
  • Liquid crystal. (n.d.). In Wikipedia. Retrieved from [Link]

  • 1,4-Dihexylbenzene. (n.d.). PubChem. Retrieved from [Link]

  • Friedel-Crafts alkylation of benzene with a superacid catalyst. (2022, May 4). Digital Commons@ETSU. Retrieved from [Link]

  • Preparation of alkylbenzenes. (n.d.). In Organic Chemistry II. Lumen Learning. Retrieved from [Link]

  • Selective Synthesis of 1,4-Dialkylbenzenes from Terephthalic Acid. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.). Retrieved from [Link]

  • Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. (2020, March 27). PMC. Retrieved from [Link]

  • Stereospecific Synthesis of Multi-Aryl Substituted Olefins and 1,3- Dienes via 1,4-Palladium Migration/Suzuki Coupling. (n.d.). ChemRxiv. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 1,4-diethylbenzene Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on. (n.d.). eThermo. Retrieved from [Link]

  • 1,4-Diethylbenzene. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Properties of Benzene, 1,4-diethyl- (CAS 105-05-5). (n.d.). Cheméo. Retrieved from [Link].

  • Benzene, 1,4-diethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC. Retrieved from [Link]

  • Suzuki cross-coupling reaction. (2020, February 13). YouTube. Retrieved from [Link]

  • Benzene, 1,4-diethenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 1,4-diethylbenzene. (n.d.). Stenutz. Retrieved from [Link]

  • Benzene, 1,4-diethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Benzene, 1,4-bis(1,1-dimethylethyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 1,4-DIETHYLBENZENE CAS N°: 105-05-5. (n.d.). Retrieved from [Link]

  • Benzene, 1,4-diethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 1,4-Dimethylbenzene. (n.d.). ChemBK. Retrieved from [Link]

  • 1,4-Diethylbenzene (CAS#:105-05-5). (2025, August 27). Chemsrc. Retrieved from [Link]

  • 1,4-DIETHYLBENZENE 105-05-5 wiki. (n.d.). Retrieved from [Link]

  • Separation of 1,4-Diethylbenzene on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved from [Link]

  • Showing Compound 1,4-Dimethylbenzene (FDB005820). (2010, April 8). FooDB. Retrieved from [Link]

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A Framework for Evaluating Novel Plasticizers: Using 1,4-Dioctylbenzene as a Prospective Candidate

Author: BenchChem Technical Support Team. Date: January 2026

To the researchers, scientists, and drug development professionals dedicated to advancing material science, this guide offers a comprehensive framework for the systematic evaluation of novel plasticizers. While the market is rich with established options, the quest for materials with superior performance, enhanced safety profiles, and specialized properties necessitates a rigorous methodology for assessing new candidates.

This document uses 1,4-Dioctylbenzene as a prospective, yet currently uncharacterized, candidate to illustrate this evaluation framework. A thorough review of scientific literature reveals a notable absence of published data regarding its efficacy as a plasticizer. Therefore, this guide will not present existing data for this compound but will instead provide the detailed experimental protocols and comparative benchmarks necessary to conduct such an evaluation. By contrasting this hypothetical candidate against well-established plasticizers—the traditional Di(2-ethylhexyl) phthalate (DEHP) and its modern, safer alternative Di(2-ethylhexyl) terephthalate (DOTP)—we establish a clear, scientifically grounded pathway for innovation.

Pillar 1: The Causality of Plasticization - Theoretical Underpinnings

A plasticizer is a substance added to a material, typically a polymer, to increase its flexibility, workability, and durability.[1] At the molecular level, plasticizers embed themselves between polymer chains, increasing the intermolecular distance or "free volume." This disrupts the polymer-polymer chain interactions, allowing the chains to move more freely past one another and lowering the material's glass transition temperature (Tg), the point at which it transitions from a rigid, glassy state to a more pliable, rubbery one.

The efficacy of a plasticizer is not accidental; it is a direct result of its molecular structure. Key factors include:

  • Molecular Weight: Higher molecular weight plasticizers generally exhibit lower volatility and reduced migration.[2]

  • Molecular Structure: The shape and polarity of the plasticizer molecule determine its compatibility with the polymer matrix. For instance, the linear structure of DOTP's terephthalic acid base makes it less prone to migration compared to the more compact ortho-phthalic acid structure of DEHP.[3]

  • Functional Groups: Ester groups, common in many plasticizers, provide the necessary polarity to interact with polar polymers like Polyvinyl Chloride (PVC).

Our prospective candidate, this compound, possesses a non-polar benzene ring (the "torso") and two long, non-polar octyl chains (the "legs") in the para-position. Its performance would theoretically depend on how this structure interacts with a given polymer compared to the ester-containing structures of DEHP and DOTP.

Pillar 2: A Self-Validating System for Performance Evaluation

A robust evaluation relies on a suite of standardized tests that are both repeatable and cross-verifiable. The following sections detail the core experimental protocols required to build a complete performance profile of a novel plasticizer.

Experimental Workflow Overview

The logical flow of evaluation ensures that foundational properties are established before proceeding to more complex performance metrics.

G cluster_0 Phase 1: Formulation & Compounding cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Data Analysis Formulation Define PVC Formulations (e.g., 40 phr plasticizer) Compounding Melt-Mixing & Compounding (e.g., Two-Roll Mill) Formulation->Compounding Molding Compression Molding of Test Specimens Compounding->Molding Efficiency Plasticizing Efficiency (Hardness, Tensile, DMA) Molding->Efficiency Permanence Permanence Properties (TGA, Extraction, Volatility) Molding->Permanence Thermal Thermal Stability (Dehydrochlorination) Molding->Thermal Comparison Comparative Analysis vs. Benchmarks (DEHP, DOTP) Efficiency->Comparison Permanence->Comparison Thermal->Comparison Conclusion Performance Conclusion & Application Suitability Comparison->Conclusion

Caption: High-level workflow for evaluating a novel plasticizer.

Experimental Protocols

Plasticizing Efficiency Assessment

Plasticizing efficiency measures how effectively a plasticizer imparts flexibility to a polymer.

  • Objective: To quantify the reduction in surface hardness of the plasticized PVC.

  • Protocol:

    • Prepare PVC specimens (2-inch diameter, 6mm thickness) plasticized with 40 parts per hundred resin (phr) of the candidate plasticizer (this compound) and benchmarks (DEHP, DOTP).

    • Condition all specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours.

    • Use a Shore A Durometer, ensuring it is calibrated.

    • Place a specimen on a flat, hard surface. Apply the durometer presser foot with firm, consistent pressure.

    • Record the hardness value within 1-2 seconds of firm contact.

    • Take at least five readings from different locations on each specimen and calculate the average.

  • Causality: A lower Shore A value indicates greater plasticizing efficiency, as the plasticizer has more effectively separated the polymer chains, resulting in a softer material.

  • Objective: To determine the effect of the plasticizer on the material's strength, flexibility, and stiffness.

  • Protocol (ASTM D638):

    • Die-cut dumbbell-shaped specimens (Type IV) from the compression-molded sheets.

    • Condition specimens as described in 1.1.

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of a universal testing machine (tensile tester).

    • Apply a constant rate of extension (e.g., 500 mm/min) until the specimen fractures.

    • Record the load and extension data continuously.

    • Calculate Tensile Strength (at break), Elongation at Break (%), and 100% Modulus (stress at 100% elongation).

  • Causality: An efficient plasticizer will typically decrease tensile strength and modulus while significantly increasing the elongation at break, signifying a transition from a rigid to a flexible material.

  • Objective: To measure the reduction in Tg, a primary indicator of plasticization.

  • Protocol:

    • Cut rectangular specimens (e.g., 10mm x 30mm x 2mm) from the molded sheets.

    • Mount the specimen in the DMA instrument using a tensile or single-cantilever clamp.

    • Apply a small, oscillating strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature from a sub-ambient temperature (e.g., -100°C) to a temperature above the expected Tg (e.g., 100°C) at a controlled rate (e.g., 3°C/min).

    • The Tg is identified as the peak of the tan delta (tan δ) curve.

  • Causality: The tan δ peak represents the temperature of maximum energy dissipation as polymer segments gain mobility. A lower Tg directly correlates with higher plasticizer efficiency.

Plasticizer Permanence Evaluation

Permanence refers to the plasticizer's ability to remain within the polymer matrix over time and under environmental stress.

  • Objective: To assess the volatility of the plasticizer and the thermal stability of the plasticized compound.

  • Protocol:

    • Place a small, precisely weighed sample (5-10 mg) of the plasticized PVC into a TGA sample pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min).

    • Record the sample weight as a function of temperature.

    • Determine the onset temperature of weight loss for both the plasticizer and the polymer degradation.

  • Causality: A higher onset temperature for weight loss indicates lower volatility and better thermal stability. DOTP, for example, generally shows better thermal stability than DEHP.

  • Objective: To measure the plasticizer's resistance to being leached out by a solvent.

  • Protocol (ASTM D1239):

    • Cut and weigh circular specimens (1-inch diameter) of the plasticized PVC (W_initial).

    • Completely immerse the specimens in a solvent (e.g., hexane or ethanol) at a specified temperature (e.g., 25°C) for a set duration (e.g., 24 hours).

    • Remove the specimens, gently blot to remove excess solvent, and dry them in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved (W_final).

    • Calculate the percent weight loss due to extraction: [(W_initial - W_final) / W_initial] * 100.

  • Causality: Lower weight loss signifies higher migration resistance. This is critical for applications involving contact with liquids, such as medical tubing or food packaging. Due to its larger molecular size, DOTP exhibits lower migration than DEHP.

Pillar 3: Authoritative Grounding & Comparative Analysis

The ultimate assessment of a novel plasticizer comes from direct comparison with industry standards. The tables below present typical data for DEHP and DOTP, providing a benchmark against which this compound would be measured.

Table 1: Comparative Plasticizing Efficiency

Property DEHP (Benchmark) DOTP (Benchmark) This compound (Hypothetical Data) Test Method
Hardness (Shore A) 80 - 85 82 - 87 Data to be determined ASTM D2240
100% Modulus (MPa) ~10.5 ~12.0 Data to be determined ASTM D638
Tensile Strength (MPa) ~22.0 ~23.0 Data to be determined ASTM D638
Elongation at Break (%) ~350 ~330 Data to be determined ASTM D638
Glass Transition (Tg) ~ -40°C ~ -35°C Data to be determined DMA

Note: Data for DEHP and DOTP are typical values for PVC formulations of approximately 40-50 phr and can vary.

Table 2: Comparative Permanence Properties

Property DEHP (Benchmark) DOTP (Benchmark) This compound (Hypothetical Data) Test Method
Volatility (Weight Loss %) Higher Lower Data to be determined TGA / ASTM D1203
Migration (Hexane Ext.) Higher Mass Loss Lower Mass Loss Data to be determined ASTM D1239

| Thermal Stability (T-onset) | Lower | Higher | Data to be determined | TGA |

Logical Relationship Diagram

The interplay between molecular structure and performance properties is paramount.

G cluster_0 Molecular Attributes cluster_1 Performance Outcomes MW Molecular Weight Permanence Permanence (Migration Resistance) MW->Permanence Higher MW generally increases permanence Structure Molecular Structure (Linear vs. Branched, Polarity) Efficiency Plasticizing Efficiency Structure->Efficiency Polarity & Shape impact Tg reduction Structure->Permanence Larger/Linear structures reduce migration Compatibility Polymer Compatibility Structure->Compatibility Like-dissolves-like principle

Caption: Relationship between plasticizer attributes and performance.

Conclusion

The evaluation of a novel plasticizer like this compound demands a methodical, evidence-based approach. While its potential remains unquantified, the framework presented here provides a clear and comprehensive pathway for its characterization. By systematically applying these protocols for efficiency and permanence and comparing the results against established benchmarks like DEHP and DOTP, researchers can generate the robust, self-validating data required to determine its viability for specific applications. This structured process of inquiry is the cornerstone of innovation in material science, enabling the development of next-generation materials that are safer, more durable, and better performing.

References

  • Chulalongkorn University, Department of Materials Science. (n.d.). Synthesis of a Plasticizer for PVC from Terephthalic Acid Based on the Chemical Recycling of Post consumer PET Bottles. ResearchGate. Available from: [Link]

  • (2022). Synthesis of Bio-Based Plasticizer with Improved Migration Resistance for Poly (Vinyl Chloride). ResearchGate. Available from: [Link]

  • Park, K. (2001). PLASTICIZERS IN VARIOUS INDUSTRIAL PRODUCTS. Available from: [Link]

  • European Patent Office. (n.d.). USE OF COMPOUNDS AS PLASTICIZER FOR PVC. Patent 2344443. Available from: [Link]

  • PubMed. (2024). Competing Effects of Plasticization and Miscibility on the Structure and Dynamics of Natural Rubber: A Comparative Study on Bio and Commercial Plasticizers. Available from: [Link]

  • Traquisa. (2020). Technical Data Sheet PLASTICIZER-401. Available from: [Link]

  • Park, K. (n.d.). PLASTICIZERS. Available from: [Link]

  • Bisley International. (n.d.). Product Information Benzene-Free Plasticizer. Available from: [Link]

  • PubMed. (2023). Comparative analysis of diisononyl phthalate and di(isononyl)cyclohexane-1,2 dicarboxylate plasticizers in regulation of lipid metabolism in 3T3-L1 cells. Available from: [Link]

  • Bastone. (n.d.). DOTP vs DEHP: A Technical Comparison for Manufacturing Professionals. Available from: [Link]

  • ResearchGate. (n.d.). Comparative analysis of diisononyl phthalate and di(isononyl)cyclohexane-1,2 dicarboxylate plasticizers in regulation of lipid metabolism in 3T3-L1 cells. Available from: [Link]

  • Tüzüm Demir, A. & Ulutan, S. (2020). A mini-review on different synthesis reactions of dioctyl terephthalate (DOTP) and properties of DOTP plasticized PVC. Journal of Polymer Research, 27(9). Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1,4-Dioctylbenzene for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 1,4-Dioctylbenzene, a long-chain alkylbenzene. As a compound used in specialized research and development, its safe handling and disposal are critical for protecting both laboratory personnel and the environment. This document moves beyond a simple checklist to explain the causality behind each step, empowering you to make informed safety decisions.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before handling any chemical, a thorough understanding of its potential hazards is essential. Based on the properties of analogous compounds, this compound presents a multi-faceted risk profile that dictates its handling and disposal requirements.

Health Hazards:

  • Skin and Eye Irritation: Like many non-polar organic compounds, this compound is expected to be a skin and eye irritant upon direct contact[1][2]. Prolonged contact can defat the skin, leading to dryness and dermatitis.

  • Aspiration Toxicity: If swallowed, there is a significant risk of the liquid being aspirated into the lungs, which can cause severe chemical pneumonitis and may be fatal[1][3]. Vomiting should not be induced after ingestion[1][3].

Environmental Hazards:

  • Aquatic Toxicity: Aromatic hydrocarbons, including alkylbenzenes, are known to be toxic to aquatic organisms[1]. Due to its low water solubility and persistence, this compound may cause long-term adverse effects in the aquatic environment[1]. It is crucial to prevent its release into drains, surface water, or the sanitary sewer system[1].

  • Persistence and Bioaccumulation: Long-chain alkylbenzenes are known to be persistent in the environment. While specific data for the dioctyl- variant is scarce, its high molecular weight and low water solubility suggest it is not likely to be mobile in soil but will persist in sediment and may have the potential to bioaccumulate[1].

Physical Hazards:

  • Combustibility: While shorter-chain alkylbenzenes like 1,4-diethylbenzene are classified as flammable liquids, the higher molecular weight of this compound likely gives it a higher flash point, classifying it as a combustible liquid. Vapors can form explosive mixtures with air, especially upon heating[4]. It must be kept away from heat, sparks, open flames, and other ignition sources[2][3].

Comparative Physicochemical Data

The following table provides data for 1,4-Diethylbenzene as a reference point and includes extrapolated estimations for this compound to guide risk assessment.

Property1,4-DiethylbenzeneThis compound (Estimated)Rationale for Estimation
CAS Number 105-05-5[1]2083-84-3N/A
Molecular Formula C₁₀H₁₄C₂₂H₃₈N/A
Molecular Weight 134.22 g/mol 302.55 g/mol N/A
Appearance Colorless liquid[3]Colorless to pale yellow liquidExpected similarity
Boiling Point 183.7 °C[3]> 350 °CBoiling point increases significantly with alkyl chain length.
Flash Point 57 °C (135 °F)[3]> 150 °C (>300 °F)Flash point increases with boiling point and molecular weight.
Water Solubility Low[1]Very Low (<1 mg/L)Solubility in water decreases as the non-polar alkyl chain lengthens.
Log Kₒw 4.06[3]> 8.0The octanol-water partition coefficient increases with alkyl chain length.

Pre-Disposal Safety and Spill Management

Proper disposal begins with safe handling and effective spill control. The objective is to minimize waste generation and prevent environmental release.

Personal Protective Equipment (PPE)

Always wear the following when handling this compound, including during waste consolidation and disposal preparation:

  • Eye Protection: Tightly fitting safety goggles or a face shield[3].

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile or Viton™). Inspect gloves for integrity before each use[5].

  • Skin Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. For larger quantities, consider additional protective clothing[3].

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate or if aerosols may be generated, use a respirator with an appropriate organic vapor cartridge[2].

Accidental Release Measures (Spill Cleanup)

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Eliminate Ignition Sources: Immediately turn off all nearby heat sources, open flames, and spark-producing equipment[1][2].

  • Evacuate and Ventilate: Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain the Spill: For small spills, absorb the liquid with a non-combustible, inert absorbent material such as vermiculite, sand, or commercial sorbent pads[6]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbent material into a designated, sealable container using non-sparking tools[1][2].

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Package for Disposal: Label the container clearly as "Hazardous Waste: this compound Spill Debris" and include the date.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.

Waste Characterization and Segregation: A Critical Step

Properly classifying chemical waste is a legal and safety requirement. Since this compound is not explicitly listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it must be evaluated based on its characteristics.

  • Ignitability (D001): With an estimated flash point above 60 °C (140 °F), pure this compound is not likely to meet the definition of an ignitable waste. However, if it is mixed with flammable solvents, the entire mixture could be classified as D001[7].

  • Toxicity (D004-D043): While toxic to aquatic life, it is not listed as a characteristic toxic waste under the Toxicity Characteristic Leaching Procedure (TCLP)[8]. However, many institutions conservatively manage chemicals with high aquatic toxicity as hazardous waste.

The Causality of Segregation: The cardinal rule of chemical waste management is to never mix different waste streams . Cross-contamination can lead to dangerous chemical reactions, and mixing hazardous with non-hazardous waste needlessly increases the volume and cost of disposal.

  • If this compound is used with a listed solvent (e.g., Benzene (F005), Toluene (F005), Xylene (F003)), the resulting waste mixture is legally defined by the listed solvent's waste code[9][10][11]. This has significant regulatory implications.

  • Avoid drain disposal at all costs. Its environmental hazards make this practice unsafe and non-compliant[1][5].

Step-by-Step Disposal Protocols

Follow these procedures to ensure safe and compliant disposal of this compound waste streams.

Protocol 1: Disposal of Liquid this compound Waste
  • Select a Waste Container: Choose a clean, chemically compatible container (e.g., glass or polyethylene) with a secure, screw-top lid. The container must be in good condition with no leaks or cracks.

  • Affix a Hazardous Waste Label: Attach your institution's official hazardous waste tag to the container before adding any waste.

  • Complete the Label: Clearly write "Hazardous Waste" and list all chemical constituents by their full name (e.g., "this compound," "Toluene"). Estimate the percentage of each component. Do not use abbreviations.

  • Transfer the Waste: Working inside a chemical fume hood, carefully pour the liquid waste into the container using a funnel.

  • Secure the Container: Tightly seal the container lid. Do not leave a funnel in the container.

  • Store Appropriately: Store the sealed waste container in a designated satellite accumulation area. This area should provide secondary containment to capture any potential leaks.

  • Arrange for Pickup: Once the container is full or you are finished generating this waste stream, contact your EHS department to schedule a pickup.

Protocol 2: Disposal of Contaminated Solid Waste

This includes used gloves, absorbent pads from spills, and contaminated labware.

  • Select a Container: Use a plastic bag or a solid-walled container (like a drum or pail) that can be securely closed.

  • Label the Container: Clearly label the bag or container as "Hazardous Waste: this compound Contaminated Debris."

  • Collect Waste: Place all contaminated solid items directly into the designated container.

  • Manage Empty Containers: An "empty" container of this compound is not truly empty and must be managed as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., acetone or hexane). The rinsate must be collected and disposed of as liquid hazardous waste. After rinsing, deface the original label and manage the container according to your facility's procedures for empty chemical containers.

  • Seal and Store: Securely seal the container or bag. Store it in the satellite accumulation area with your liquid waste.

  • Arrange for Pickup: Request a pickup from your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.

G This compound Disposal Workflow A Generate Waste Containing this compound B Is the waste primarily liquid or solid? A->B C Liquid Waste Stream B->C Liquid D Solid Waste Stream (Gloves, Absorbents, Glassware) B->D Solid E Is it mixed with a listed solvent (e.g., F-code)? C->E G Collect in a designated, sealed, and labeled SOLID hazardous waste container. D->G F Collect in a designated, sealed, and labeled LIQUID hazardous waste container. E->F Yes E->F No H Label must include This compound AND the listed solvent(s) with percentages. F->H I Store in secondary containment in a Satellite Accumulation Area. F->I G->I J Contact EHS for disposal via licensed waste contractor. I->J

Caption: Decision workflow for this compound waste streams.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific waste management policies and your EHS department for any questions.

References

  • Eganhouse, R. P., et al. (1983). Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. International Journal of Environmental Analytical Chemistry. Available at: [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Available at: [Link]

  • Deten Química S.A. Safety Data Sheet: Benzene, C10-13-alkyl derivs.. Available at: [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes (B-5). Available at: [Link]

  • U.S. Environmental Protection Agency. Waste Code - F Codes. Available at: [Link]

  • ACTenviro. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Available at: [Link]

  • Airgas. Safety Data Sheet: Flammable Liquid Mixture: 1,4-Diethylbenzene 1-9999ppm / M-Xylene 99%. Available at: [Link]

  • U.S. Geological Survey. Standard Operating Procedure - Instrumental Analysis for the Long-Chain Alkylbenzenes. Available at: [Link]

  • Chemsrc. 1,4-Diethylbenzene | CAS#:105-05-5. Available at: [Link]

  • Wikipedia. Alkylbenzene. Available at: [Link]

  • Expotech USA. Safety Data Sheet. (Note: General SDS structure and guidance). Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 1,4-Dioxane. Available at: [Link]

Sources

Navigating the Safe Handling of 1,4-Dioctylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Landscape: A Cautious Approach

1,4-Dioctylbenzene belongs to the alkylbenzene family. While specific toxicological data is limited, we must operate under the assumption that it shares hazards common to this class, including potential skin and eye irritation, and risks associated with aspiration if swallowed.[1][2] The longer octyl chains in this compound suggest it will be less volatile than its shorter-chain relatives like 1,4-Diethylbenzene. However, it is still a combustible material and should be handled with care to avoid ignition sources.[1]

Key Assumed Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[1][2]

  • Aspiration Hazard: May be harmful if swallowed and enters airways.[2]

  • Combustibility: As an organic compound, it will burn if exposed to a sufficient heat source and oxygen.

  • Aquatic Toxicity: Many aromatic hydrocarbons are toxic to aquatic life.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE, drawing from best practices for handling similar chemicals.

Protection TypeSpecificationStandardPurpose
Eye and Face Protection Tightly fitting safety goggles or a face shield.OSHA 29 CFR 1910.133, EN 166 (EU)To protect against splashes.[1]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene, or Butyl rubber).EU Directive 89/686/EEC, EN 374To prevent skin contact. Glove selection should be based on the specific solvent being used in conjunction with this compound. Always consult the glove manufacturer's compatibility chart.
Body Protection A laboratory coat is mandatory. For larger quantities or tasks with a higher risk of splashing, consider a chemical-resistant apron or coveralls.N/ATo protect skin from accidental splashes and contamination.
Respiratory Protection Generally not required under normal use conditions with adequate ventilation due to expected low volatility. However, if aerosols are generated or work is performed in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is recommended.NIOSH (US) or EN 143 (EU) approvedTo be used as a precautionary measure when engineering controls are insufficient or during spill cleanup.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound minimizes risk and ensures a safe laboratory environment.

Receiving and Storage:
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1][3] Keep containers tightly closed when not in use.[1][3]

  • Segregation: Store away from strong oxidizing agents.[1]

Handling Procedures:
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate aerosols, a chemical fume hood is required.[3]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]

  • Hygiene: Wash hands thoroughly after handling.[3]

  • Spill Preparedness: Ensure a spill kit appropriate for non-polar organic compounds is readily available. This should include an absorbent material like sand or vermiculite.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is crucial to protect both personnel and the environment.

Waste Segregation and Collection:
  • Unused/Contaminated Solid: If the material is a solid, collect it in a clearly labeled, sealed container for hazardous waste.

  • Contaminated Solvents/Reaction Mixtures: Collect all liquid waste containing this compound in a designated, labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE: Disposable gloves, bench paper, and other contaminated items should be double-bagged, sealed, and placed in a designated solid hazardous waste container.

Disposal Workflow:

cluster_0 Waste Generation cluster_1 Waste Collection cluster_2 Temporary Storage cluster_3 Final Disposal Unused/Contaminated Solid Unused/Contaminated Solid Labeled, Closed Container (Solid) Labeled, Closed Container (Solid) Unused/Contaminated Solid->Labeled, Closed Container (Solid) Contaminated Solvents Contaminated Solvents Labeled, Closed Container (Liquid) Labeled, Closed Container (Liquid) Contaminated Solvents->Labeled, Closed Container (Liquid) Contaminated PPE Contaminated PPE Double-bag in Labeled, Sealed Bags Double-bag in Labeled, Sealed Bags Contaminated PPE->Double-bag in Labeled, Sealed Bags Designated Waste Area Designated Waste Area Labeled, Closed Container (Solid)->Designated Waste Area Labeled, Closed Container (Liquid)->Designated Waste Area Double-bag in Labeled, Sealed Bags->Designated Waste Area Consult EHS Consult EHS Designated Waste Area->Consult EHS Licensed Disposal Company Licensed Disposal Company Consult EHS->Licensed Disposal Company Arrange Pickup

Caption: Waste Disposal Workflow for this compound.

Emergency Procedures: Be Prepared

In the event of an emergency, a swift and informed response is critical.

Spill Response:
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[3] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research workflows. Remember, a culture of safety is a cornerstone of scientific excellence.

References

  • Airgas. (2017).
  • Fisher Scientific. (2009).
  • Benchchem. (n.d.). Personal protective equipment for handling 1,4-di-tert-Butyl-2,5-dimethoxybenzene.
  • KISHIDA CHEMICAL CO., LTD. (2023).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Dow Corporate. (2012). Personal Protective Equipment Guidance.
  • Sigma-Aldrich. (2025).
  • Molgroup - Chemicals. (n.d.). Benzene.
  • ECHEMI. (n.d.).
  • ChemicalBook. (2025).
  • PubChem - NIH. (n.d.). 1,4-Diethylbenzene | C10H14 | CID 7734.
  • Chemsrc. (2025). 1,4-Diethylbenzene | CAS#:105-05-5.
  • ChemBK. (2024). 1,4-Diethylbenzene.
  • LookChem. (n.d.). 1,4-DIETHYLBENZENE 105-05-5 wiki.
  • Sigma-Aldrich. (n.d.). 1,4-Diethylbenzene 96 105-05-5.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1,4-diethyl- (CAS 105-05-5).
  • UNEP Publications. (n.d.). 1,4-DIETHYLBENZENE CAS N°: 105-05-5.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.